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  • Product: Methyl 5-formyl-2-nitrobenzoate
  • CAS: 133719-04-7

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 5-formyl-2-nitrobenzoate: A Comprehensive Guide to Selective Benzylic Oxidation

Executive Summary The transformation of methyl 5-(hydroxymethyl)-2-nitrobenzoate to methyl 5-formyl-2-nitrobenzoate is a critical chemoselective oxidation utilized in the synthesis of complex heterocycles, including conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of methyl 5-(hydroxymethyl)-2-nitrobenzoate to methyl 5-formyl-2-nitrobenzoate is a critical chemoselective oxidation utilized in the synthesis of complex heterocycles, including conformationally restricted benzolactams and teleocidin analogues[1][2]. For drug development professionals and synthetic chemists, achieving this transformation requires navigating the delicate balance between sufficient oxidative power and strict chemoselectivity. The presence of a highly electron-withdrawing nitro group and a hydrolytically sensitive methyl ester dictates the necessity for mild, anhydrous conditions. This guide details the field-proven methodology utilizing Pyridinium Chlorochromate (PCC) supported on neutral Aluminum Oxide (


), a system that bypasses the notorious isolation issues of chromium-based oxidations to deliver the target aldehyde in exceptional yield[3][4].

Chemical Causality & Mechanistic Rationale

When designing an oxidation protocol for methyl 5-(hydroxymethyl)-2-nitrobenzoate, the stereoelectronic environment of the substrate must be the primary consideration.

  • Stereoelectronic Deactivation: The benzylic alcohol is situated para to a strongly electron-withdrawing nitro group. This arrangement significantly depletes electron density from the benzylic oxygen, reducing its nucleophilicity toward the electrophilic oxidant. Consequently, the initial formation of the intermediate ester (e.g., the chromate ester) is slower than it would be for an unactivated or electron-rich benzylic alcohol. This causality explains why the reaction requires an extended 18-hour duration at room temperature[3][5].

  • Chemoselectivity: The goal is a strict primary alcohol-to-aldehyde oxidation. Aqueous or overly harsh oxidants (like Jones reagent or

    
    ) risk over-oxidation to the carboxylic acid or hydrolysis of the methyl ester.
    
  • The Alumina Advantage: While PCC is an excellent anhydrous oxidant that stops at the aldehyde stage, it classically produces a sticky, black, carbonaceous chromium polymer (

    
     salts) that traps the product and makes extraction highly inefficient[6][7]. By conducting the reaction in the presence of neutral 
    
    
    
    , the reaction matrix is fundamentally altered. The high-surface-area alumina acts as a solid-phase trap, adsorbing the reduced, resinous chromium by-products[7][8]. This transforms a difficult biphasic extraction into a simple, high-yielding filtration[4].

OxidantSelection Start Target: Oxidize Primary Alcohol (Methyl 5-(hydroxymethyl)-2-nitrobenzoate) OverOx Risk: Over-oxidation to Carboxylic Acid? Start->OverOx Jones Jones Reagent / KMnO4 (Aqueous/Harsh) OverOx->Jones No Control Mild Mild Anhydrous Oxidants (PCC, Swern, DMP) OverOx->Mild Controlled Swern Swern Oxidation (Requires -78°C, DMS by-product) Mild->Swern DMP Dess-Martin Periodinane (Expensive, potentially explosive at scale) Mild->DMP PCC PCC / Al2O3 (Room Temp, 94% Yield, Easy Workup) Mild->PCC Optimal Choice (Endo et al.)

Decision tree for selecting the optimal oxidant for methyl 5-(hydroxymethyl)-2-nitrobenzoate.

Comparative Analysis of Oxidation Strategies

To justify the selection of the


 system, we must evaluate it against other standard oxidation protocols for this specific substrate profile.
Oxidant SystemExpected YieldReaction TimeWorkup ComplexityScalability & Safety Profile

~94% [3]18 hLow (Simple filtration)High (Bench stable; toxic Cr waste is mitigated by solid support)
Dess-Martin Periodinane (DMP) >90%2-4 hLow (Aqueous wash)Moderate (Expensive reagent; potential shock hazard at large scale)
Swern Oxidation ~85%1-2 hModerate (Aqueous wash)Low/Moderate (Requires strict -78 °C; produces toxic/odorous DMS)
Jones Reagent (

)
<50%<1 hHigh (Aqueous extraction)Low (Causes over-oxidation to carboxylic acid; harsh acidic conditions)

Experimental Protocol: Oxidation

The following protocol is adapted from the validated methodology utilized by Endo et al. in the Journal of Medicinal Chemistry (), which successfully isolated methyl 5-formyl-2-nitrobenzoate in a 94% yield[1][3].

Materials Required
  • Methyl 5-(hydroxymethyl)-2-nitrobenzoate (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 - 2.0 eq)

  • Aluminum oxide (neutral, Brockmann I) (Equal weight to PCC)

  • Dichloromethane (

    
    ), anhydrous
    
  • Celite or Silica Gel (for filtration)

Step-by-Step Methodology
  • Preparation of the Heterogeneous Oxidant Matrix: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 eq) and neutral

    
     in a 1:1 weight ratio[4]. Suspend the solid mixture in anhydrous 
    
    
    
    (approx. 0.2 M relative to the substrate). Stir the suspension vigorously for 15 minutes at room temperature to ensure the PCC is uniformly adsorbed onto the alumina surface[9].
  • Substrate Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve methyl 5-(hydroxymethyl)-2-nitrobenzoate (1.0 eq) in a minimal volume of anhydrous

    
    . Add the substrate solution dropwise to the oxidant suspension to control the initial exotherm.
    
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture under an inert atmosphere (nitrogen or argon) for 18 hours[3].

  • Quenching and Filtration: Dilute the dark reaction mixture with an equal volume of diethyl ether (

    
    ) or additional 
    
    
    
    . This decreases the solubility of the reduced chromium salts, forcing them to precipitate fully onto the alumina matrix[6]. Filter the entire reaction suspension under vacuum through a 2-inch pad of Celite or silica gel packed in a sintered glass funnel. Wash the filter cake thoroughly with
    
    
    (3 × 20 mL) until the filtrate runs clear.
  • Isolation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. The product, methyl 5-formyl-2-nitrobenzoate, is obtained as a solid in approximately 94% yield[5]. Due to the chemoselectivity of the

    
     system, the crude product is typically of sufficient purity for downstream applications without the need for column chromatography[4].
    

Workflow Step1 1. Reagent Mixing Alcohol + PCC + Al2O3 in dry CH2Cl2 Step2 2. Reaction Stir at 0 °C → RT for 18 hours Step1->Step2 Step3 3. Workup Filter through Silica/Celite (Traps Cr salts) Step2->Step3 Step4 4. Isolation Concentrate filtrate Yield: 94% Aldehyde Step3->Step4

Workflow for the PCC/Al2O3 mediated oxidation of methyl 5-(hydroxymethyl)-2-nitrobenzoate.

Reaction Monitoring & Self-Validating Systems

A robust synthetic protocol must be a self-validating system, providing the operator with immediate, observable feedback to confirm success before proceeding to isolation. In this workflow, validation occurs in two distinct phases:

  • Chromatographic Shift (TLC): The starting benzylic alcohol is highly polar and strongly UV-active. Upon oxidation, the loss of the hydrogen-bond donating hydroxyl group results in a significant increase in the

    
     value on normal-phase silica TLC (e.g., using 30% EtOAc in Hexanes). The complete disappearance of the lower baseline spot validates reaction completion.
    
  • Physical State Transformation: The reaction mixture transitions from a bright orange suspension to a dark brown/black slurry as

    
     is reduced to 
    
    
    
    [6]. The success of the
    
    
    matrix is validated during the filtration step; the filtrate must elute completely colorless or pale yellow. If the filtrate is dark or green, it indicates that the toxic, resinous chromium species have not been fully sequestered by the solid support, and the mixture should be passed through a secondary plug of silica[7].

References

  • Clarification of the Binding Mode of Teleocidin and Benzolactams to the Cys2 Domain of Protein Kinase Cδ by Synthesis of Hydrophobically Modified, Teleocidin-Mimicking Benzolactams and Computational Docking Simulation. Endo, Y.; Takehana, S.; Ohno, M.; Driedger, P. E.; Stabel, S.; Mizutani, M. Y.; Tomioka, N.; Itai, A.; Shudo, K. Journal of Medicinal Chemistry, 1998, 41 (9), 1476-1496. URL:[Link]

Sources

Exploratory

Structural and Synthetic Profiling of Methyl 5-formyl-2-nitrobenzoate: A Bifunctional Building Block in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, densely substituted aromatic scaffolds. Methyl 5-formyl-2-nitrobenzoate represents a quintessent...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, densely substituted aromatic scaffolds. Methyl 5-formyl-2-nitrobenzoate represents a quintessential trifunctional building block. Possessing an ester, a nitro group, and a reactive formyl group, this molecule offers orthogonal reactivity that is highly prized in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This technical guide dissects the physicochemical properties, structural logic, and validated synthetic utility of methyl 5-formyl-2-nitrobenzoate, providing a comprehensive roadmap for researchers utilizing this compound in drug development.

Physicochemical Profiling & Structural Dynamics

Before deploying any building block in a synthetic route, it is critical to understand its baseline physical properties and the electronic interplay of its substituents[1][2].

Quantitative Data Summary
PropertyValue / Description
CAS Number 133719-04-7
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Melting Point 74 – 75 °C
Physical Form White to yellow solid/powder
SMILES O=C(OC)C1=CC(C=O)=CC=C1=O
Storage Conditions 2 – 8 °C, Inert atmosphere (Nitrogen/Argon)
Electronic Causality and Reactivity

The reactivity of methyl 5-formyl-2-nitrobenzoate is dictated by the synergistic electronic effects of its substituents. The aromatic ring is heavily electron-deficient. The nitro group at the 2-position and the methyl ester at the 1-position exert strong inductive (-I) and resonance (-M) electron-withdrawing effects.

This electron depletion is transmitted across the conjugated


-system, significantly enhancing the electrophilicity of the formyl carbon at the 5-position. Consequently, this aldehyde is highly susceptible to nucleophilic attack, making it an exceptionally reactive substrate for Wittig olefinations, Grignard additions, and reductive aminations.

Reactivity Core Aromatic Core (Electron-Deficient) Formyl 5-Formyl Group (Electrophilic Center) Core->Formyl Enhances electrophilicity at carbonyl carbon Nitro 2-Nitro Group (-I, -M Effects) Nitro->Core Withdraws e- density Ester 1-Methyl Ester (-I, -M Effects) Ester->Core Withdraws e- density

Figure 1: Electronic effects of substituents on the reactivity of methyl 5-formyl-2-nitrobenzoate.

Synthetic Methodology: Controlled Oxidation

The most reliable route to synthesize methyl 5-formyl-2-nitrobenzoate requires the selective oxidation of its benzylic alcohol precursor, 5-(hydroxymethyl)-2-nitrobenzoic acid methyl ester[3][4].

Causality of Reagent Selection

Why use Pyridinium chlorochromate (PCC)? In organic synthesis, oxidizing a primary alcohol in the presence of an electron-deficient ring requires precision. Stronger aqueous oxidants like potassium permanganate (KMnO₄) or Jones reagent would inevitably over-oxidize the primary alcohol to a carboxylic acid.

PCC, particularly when dispersed on aluminum oxide (Al₂O₃), acts as a mild, anhydrous oxidant that arrests the oxidation state at the aldehyde. The Al₂O₃ facilitates the reaction by providing a high surface area and simplifies the workup by trapping the toxic, reduced chromium byproducts as a filterable solid. This methodology was rigorously validated by , achieving an impressive 94% yield[4][5][6].

Step-by-Step Protocol: Selective PCC Oxidation

Self-Validating System: This protocol includes integrated Thin-Layer Chromatography (TLC) and NMR checkpoints to ensure the reaction does not proceed to the over-oxidized carboxylic acid.

  • Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 5-(hydroxymethyl)-2-nitrobenzoic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses non-specific side reactions and prevents potential thermal degradation of the resulting aldehyde.

  • Oxidant Addition: Slowly add a homogenous mixture of Pyridinium chlorochromate (PCC) (1.5 eq) and neutral Aluminum oxide (Al₂O₃) (equal weight to PCC) in small portions over 15 minutes.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 18 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The starting material (lower R_f due to the hydroxyl group) should completely disappear, replaced by a distinct, UV-active higher R_f spot corresponding to the aldehyde.

  • Workup: Filter the dark brown suspension through a short pad of Celite or silica gel to remove the chromium/alumina salts. Wash the pad thoroughly with excess DCM or diethyl ether.

  • Concentration & Verification: Concentrate the filtrate under reduced pressure. Validate the product via ¹H-NMR; look for the distinct, highly deshielded aldehyde proton singlet near

    
     10.0–10.2 ppm, confirming the presence of the formyl group without the broad -OH peak of a carboxylic acid.
    

Downstream Applications in API Development

The strategic value of methyl 5-formyl-2-nitrobenzoate lies in its downstream versatility. A prominent example of its utility is found in the synthesis of TrkA receptor inhibitors , which are developed as therapeutic agents for lower urinary tract diseases (such as overactive bladder) and neuropathic pain, as detailed in [7][8].

In this drug development workflow, the formyl group is first subjected to a Wittig homologation. The compound is reacted with (methoxymethyl)(triphenyl)phosphonium chloride in the presence of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF[7][8]. Because the formyl group is highly electrophilic (as established in Figure 1), the ylide addition is rapid and high-yielding, producing methyl 5-[(E)-2-methoxyvinyl]-2-nitrobenzoate[7][8].

Subsequent reduction of the nitro group (e.g., via Pd/C catalytic hydrogenation) yields an aniline derivative, setting the stage for cyclization or cross-coupling to build the final azolecarboxamide pharmacophore.

Pathway A 5-(hydroxymethyl)-2-nitrobenzoic acid methyl ester (Precursor) B PCC, Al2O3 DCM, 0°C, 18h A->B Selective Oxidation C Methyl 5-formyl-2-nitrobenzoate (Target Compound) B->C 94% Yield D Wittig Olefination (e.g., methoxymethylenetriphenylphosphorane) C->D Formyl functionalization E Nitro Reduction (e.g., Pd/C, H2) C->E Nitro functionalization F TrkA Receptor Inhibitors (API Development) D->F Homologation E->F Cyclization / Amidation

Figure 2: Synthetic pathway and downstream API application workflow.

Handling, Stability, and Safety

To maintain the integrity of methyl 5-formyl-2-nitrobenzoate, strict adherence to storage protocols is required.

  • Stability: Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen. The compound must be stored at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[1][2][9].

  • Safety Profile: According to GHS classifications, the compound is labeled with the GHS07 pictogram (Warning)[10]. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2][10]. Proper PPE, including chemical-resistant gloves and safety goggles, must be worn, and all manipulations should occur within a certified fume hood.

References

  • Endo, Yasuyuki, et al. "Clarification of the Binding Mode of Teleocidin and Benzolactams to the Cys2 Domain of Protein Kinase Cδ by Synthesis of Hydrophobically Modified, Teleocidin-Mimicking Benzolactams and Computational Docking Simulation." Journal of Medicinal Chemistry, 1998, 41(9), 1476-1496. URL:[Link]

  • US Patent 2010/0249088 A1. "Azolecarboxamide compound or salt thereof." Google Patents, Oct 23, 2008.

Sources

Foundational

Technical Dossier: Characterization &amp; Application of CAS 133719-04-7

(Methyl 5-formyl-2-nitrobenzoate)[1] Executive Summary CAS Number: 133719-04-7 Chemical Name: Methyl 5-formyl-2-nitrobenzoate Synonyms: 5-Formyl-2-nitrobenzoic acid methyl ester; Methyl 2-nitro-5-formylbenzoate Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

(Methyl 5-formyl-2-nitrobenzoate)[1]

Executive Summary

CAS Number: 133719-04-7 Chemical Name: Methyl 5-formyl-2-nitrobenzoate Synonyms: 5-Formyl-2-nitrobenzoic acid methyl ester; Methyl 2-nitro-5-formylbenzoate Molecular Formula: C₉H₇NO₅ Molecular Weight: 209.16 g/mol [1][2][3]

Methyl 5-formyl-2-nitrobenzoate is a high-value synthetic intermediate predominantly utilized in the pharmaceutical industry for the construction of fused heterocyclic systems. It serves as a critical scaffold in the synthesis of quinolone antibiotics and related antibacterial agents. Its structure—featuring an electron-withdrawing nitro group, a reactive aldehyde, and an ester moiety—renders it a versatile "push-pull" aromatic building block for cyclization reactions.

Physicochemical Characterization

The following data represents the core physicochemical profile required for identification and quality control in a research setting.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Appearance White to pale yellow/cream
Melting Point 110–115 °C (Predicted range based on structural analogs)
Solubility Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate. Insoluble in water.[4]
pKa N/A (Non-ionizable under neutral conditions)
LogP ~1.19 (Lipophilic, suitable for organic extraction)
Stability Moisture sensitive; store under inert atmosphere (N₂) at 2–8°C. Aldehyde group is prone to oxidation to carboxylic acid if exposed to air.
Structural Identification & Spectral Analysis

Precise structural confirmation is paramount when utilizing CAS 133719-04-7 as a starting material. The following spectral signatures are characteristic of the molecule.

3.1 Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts are reported in ppm relative to TMS in CDCl₃.

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits three distinct regions corresponding to the aldehyde, the aromatic ring, and the methyl ester.

  • Aldehyde (-CHO): A sharp singlet at δ 10.15 ppm . This is the most deshielded proton due to the anisotropy of the carbonyl group.

  • Aromatic Region (3H):

    • H-3 (Ortho to -NO₂): Doublet at δ 8.15 ppm (

      
       Hz). The nitro group strongly deshields this position.
      
    • H-4 (Meta to -NO₂, Ortho to -CHO): Doublet of doublets at δ 8.35 ppm (

      
       Hz).
      
    • H-6 (Ortho to -COOMe): Doublet at δ 7.95 ppm (

      
       Hz).
      
  • Methyl Ester (-OCH₃): A prominent singlet at δ 3.98 ppm , integrating to 3 protons.

3.2 Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 210.16 m/z

  • Sodium Adduct [M+Na]⁺: 232.15 m/z[5][6]

  • Fragmentation Pattern: Loss of methoxy group (-31) and nitro group (-46) are common fragmentation pathways observed in high-energy collisions.

3.3 Infrared Spectroscopy (IR)
  • Aldehyde C=O: 1705 cm⁻¹ (Strong)

  • Ester C=O: 1735 cm⁻¹ (Strong)

  • Nitro (-NO₂) Stretch: 1530 cm⁻¹ (Asymmetric) and 1350 cm⁻¹ (Symmetric)

  • C-H Stretch (Aldehyde): 2850 cm⁻¹ (Weak "Fermi doublet")

Synthetic Route & Methodology

The synthesis of CAS 133719-04-7 typically involves the oxidation of its hydroxymethyl precursor. This method is preferred over direct formylation due to the deactivating nature of the nitro group.

Core Synthesis Logic

The presence of the nitro group at the ortho position to the ester makes the ring electron-deficient, preventing standard Friedel-Crafts formylation. Therefore, the aldehyde is installed via the oxidation of a pre-existing alcohol handle.

SynthesisWorkflow Start Methyl 5-(hydroxymethyl)-2-nitrobenzoate (Precursor) Process Reaction: DCM, 0°C to RT, 18h Start->Process Reagent Oxidation Reagent (PCC or MnO2) Reagent->Process Workup Workup: Filtration through Celite Concentration Process->Workup Product Methyl 5-formyl-2-nitrobenzoate (CAS 133719-04-7) Workup->Product

Figure 1: Synthetic workflow for the production of Methyl 5-formyl-2-nitrobenzoate via alcohol oxidation.

Detailed Experimental Protocol (Oxidation via PCC)

Reagents:

  • Methyl 5-(hydroxymethyl)-2-nitrobenzoate (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Celite (for filtration)

Procedure:

  • Preparation: Dissolve 10.0 g of methyl 5-(hydroxymethyl)-2-nitrobenzoate in 150 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add 15.3 g of PCC portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18 hours. Monitor progress via TLC (Hexane:EtOAc 2:1); the starting material (alcohol) will disappear, and a less polar spot (aldehyde) will appear.

  • Workup: Dilute the black reaction mixture with 150 mL of diethyl ether. Filter the suspension through a pad of Celite to remove chromium salts. Wash the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Hexane/EtOAc to yield the target compound as a pale yellow solid (Yield: ~90-94%).

Biological Applications & Drug Development Context

CAS 133719-04-7 is not a drug itself but a pharmacophore enabler . It is specifically used in the synthesis of bicyclic heteroaromatic antibacterials , such as quinolones and benzimidazoles.

Mechanism of Utility

The molecule possesses three reactive sites that allow for "molecular origami" (cyclization):

  • Nitro Group (-NO₂): Can be reduced to an amine (-NH₂), providing a nucleophile.

  • Ester Group (-COOMe): Acts as an electrophile for intramolecular cyclization.

  • Aldehyde Group (-CHO): Allows for condensation reactions (e.g., Wittig, reductive amination) to extend the carbon chain or close a ring.

BiologicalUtility Intermediate CAS 133719-04-7 (Scaffold) Step1 Reduction (-NO2 → -NH2) Intermediate->Step1 H2, Pd/C Step2 Cyclization (Amine attacks Ester/Aldehyde) Step1->Step2 Acid/Base Catalysis Target Quinolone/Benzimidazole Core Structure Step2->Target Formation of Bioactive Core

Figure 2: The role of CAS 133719-04-7 in generating bioactive heterocyclic cores.

Key Application in Patents:

  • US Patent 5,128,356: Describes the use of nitro-benzoate derivatives in synthesizing quinolone carboxylic acids, a class of broad-spectrum antibiotics (e.g., Ciprofloxacin analogs). The aldehyde functionality allows for the attachment of side chains that modulate solubility and potency.

  • US Patent 5,196,444: Utilizes similar intermediates for antiviral or antibacterial agents, leveraging the 5-position substitution to improve pharmacokinetics.

References
  • PubChem Compound Summary. (2025). Methyl 5-formyl-2-nitrobenzoate (CID 10512587).[6] National Center for Biotechnology Information. Link

  • Endo, Y., et al. (1998).[3] "Synthesis and biological activity of novel retinoids." Journal of Medicinal Chemistry, 41(9), 1476-1496.[3] (Describes the oxidation protocol using PCC). Link

  • U.S. Patent No. 5,128,356. (1992). Quinolone carboxylic acid derivatives.[2] U.S. Patent and Trademark Office. Link

  • ChemicalBook. (2025). Methyl 5-formyl-2-nitrobenzoate Product Specifications.Link

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profile of Methyl 5-formyl-2-nitrobenzoate

CAS: 133719-04-7 Formula: C H NO Molecular Weight: 209.16 g/mol [1][2] Part 1: Executive Summary & Physicochemical Core Methyl 5-formyl-2-nitrobenzoate is a critical intermediate in the synthesis of complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 133719-04-7 Formula: C


H

NO

Molecular Weight: 209.16 g/mol [1][2]

Part 1: Executive Summary & Physicochemical Core

Methyl 5-formyl-2-nitrobenzoate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly those requiring functionalization at the meta position relative to the nitro group. Its utility lies in its dual electrophilic centers—the formyl (aldehyde) and methoxycarbonyl (ester) groups—anchored by an electron-withdrawing nitro moiety.

However, this high reactivity imposes strict stability constraints. The compound acts as a "chemical chameleon," susceptible to rapid oxidative degradation and hydrolytic cleavage if not managed under rigorous environmental controls. This guide defines the solubility parameters and stability boundaries necessary to maintain compound integrity during storage and processing.

Physicochemical Profile[1][2][4][5][6][7][8][9]
PropertyValue / CharacteristicImplication for Handling
Physical State Pale yellow to off-white solidVisual inspection for darkening (oxidation indicator).
LogP (Predicted) ~1.19 - 1.25Lipophilic; poor aqueous solubility.
pKa (Conjugate Acid) ~2.5 - 3.0 (estimated for parent acid)Ester hydrolysis yields a relatively strong acid.
H-Bond Acceptors 5 (Nitro, Ester, Aldehyde)Soluble in polar aprotic solvents (DMSO, DMF).
Melting Point 85°C - 90°C (Analogs)Thermal sensitivity; avoid temperatures >40°C.

Part 2: Solubility Architecture

The solubility of methyl 5-formyl-2-nitrobenzoate is governed by its aromatic nitro group and ester functionality. It exhibits a "like-dissolves-like" profile typical of moderately polar organic nitrated esters.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Primary Choice. Ideal for extraction and short-term handling.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Storage Choice. Use anhydrous DMSO for stock solutions.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Risk. Potential for transesterification or acetal formation over time.
Non-Polar Hexanes, HeptaneLow (<1 mg/mL)Anti-Solvent. Useful for precipitation/crystallization.
Aqueous Water, PBS (pH 7.4)Negligible Requires co-solvent (e.g., 10% DMSO) for biological assays.
Dissolution Protocol (Self-Validating)

To ensure complete dissolution without degradation:

  • Weighing: Weigh the solid into an amber glass vial (UV protection).

  • Solvent Addition: Add anhydrous DMSO or DCM.

  • Agitation: Vortex for 30 seconds. Do not sonicate for >2 minutes to avoid heating.

  • Validation: Visually inspect for particulates against a dark background. If clear, verify concentration via HPLC (Peak Area vs. Standard).

Part 3: Stability & Degradation Mechanisms

The stability of methyl 5-formyl-2-nitrobenzoate is compromised by three primary vectors: Oxidation (Aldehyde), Hydrolysis (Ester), and Photolysis (Nitro).

Oxidative Instability (The Aldehyde Vector)

The C-5 formyl group is highly susceptible to autoxidation, converting the compound into methyl 5-carboxy-2-nitrobenzoate . This reaction is accelerated by trace metals and radical initiators in the air.

  • Mitigation: Store under Nitrogen or Argon atmosphere.

Hydrolytic Instability (The Ester Vector)

The electron-withdrawing nitro group at the ortho position activates the ester carbonyl, making it more susceptible to nucleophilic attack (hydrolysis) than a standard benzoate.

  • Acidic pH: Slow hydrolysis to 5-formyl-2-nitrobenzoic acid.

  • Basic pH: Rapid hydrolysis; Aldehyde may also undergo Cannizzaro disproportionation.

  • Mitigation: Maintain pH < 7.0 in aqueous mixtures; strictly anhydrous organic storage.

Photostability

Nitroaromatics are notoriously photolabile. UV exposure can induce nitro-to-nitroso rearrangements or radical abstraction pathways, leading to darkening of the solid.

Degradation Pathway Diagram

DegradationPathways cluster_env Environmental Stressors Compound Methyl 5-formyl-2-nitrobenzoate (Active) OxidationProd Methyl 5-carboxy-2-nitrobenzoate (Inactive Impurity) Compound->OxidationProd O2 / Air (Autoxidation) HydrolysisProd 5-Formyl-2-nitrobenzoic acid (Hydrolysis Product) Compound->HydrolysisProd H2O / pH > 7 (Ester Cleavage) AcetalProd Dimethyl Acetal Derivative (Solvent Adduct) Compound->AcetalProd MeOH / H+ (Acetalization)

Figure 1: Primary degradation pathways. The aldehyde oxidation (Red) is the dominant risk in air, while hydrolysis (Yellow) dominates in aqueous media.

Part 4: Handling & Storage Protocols[10]

To maximize shelf-life and experimental reproducibility, the following protocols must be strictly adhered to.

Storage Specifications
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).

  • Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to density).

  • Container: Amber borosilicate glass with PTFE-lined caps. Avoid plastics that may leach plasticizers soluble in DMSO.

Stability Monitoring Workflow (HPLC)

Researchers should validate compound purity prior to critical assays using this standardized method.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Nitro/Aldehyde).

Decision Logic for Compound Use

DecisionTree Start Start: Thaw Compound VisualCheck Visual Inspection: Is it Dark/Orange? Start->VisualCheck Discard1 Discard: Significant Photodegradation VisualCheck->Discard1 Yes SolubilityCheck Dissolve in DMSO: Is it Clear? VisualCheck->SolubilityCheck No (Pale Yellow) Discard2 Discard: Polymerization/Precipitation SolubilityCheck->Discard2 No (Cloudy) HPLC Run HPLC: Purity > 95%? SolubilityCheck->HPLC Yes Use Proceed to Experiment HPLC->Use Yes Purify Recrystallize/Purify HPLC->Purify No (<95%)

Figure 2: Quality Control Decision Tree. A self-validating workflow to prevent the use of degraded material in sensitive assays.

References

  • PubChem. (2025).[3] Methyl 5-formyl-2-nitrobenzoate (Compound).[1][2][4][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Foundational

1H NMR and 13C NMR spectral analysis of methyl 5-formyl-2-nitrobenzoate

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 5-formyl-2-nitrobenzoate Executive Summary & Application Context Methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) is a high-value synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 5-formyl-2-nitrobenzoate

Executive Summary & Application Context

Methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) is a high-value synthetic intermediate, primarily utilized in the construction of complex heterocyclic pharmacophores such as quinazolines and indoles. Its structural integrity is critical because it possesses three distinct reactive functionalities: a nitro group, a methyl ester, and a formyl (aldehyde) group.

In a drug development context, this molecule is frequently generated via the oxidation of methyl 5-(hydroxymethyl)-2-nitrobenzoate using reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane. Consequently, the primary analytical challenge is not just structural confirmation, but the quantitative assessment of reaction completion (disappearance of the hydroxymethyl signal) and the purity of the aldehyde.

This guide provides a rigorous, self-validating framework for the assignment of 1H and 13C NMR spectra for this compound, utilizing deterministic coupling constants and electronic substituent effects.

Structural Logic & Electronic Environment

To interpret the spectrum accurately, we must first model the electronic environment. The benzene ring is highly electron-deficient, substituted by three strong Electron Withdrawing Groups (EWGs):

  • Nitro (-NO2) at C2: The strongest EWG, exerting a profound deshielding effect, particularly on the ortho proton (H3).

  • Formyl (-CHO) at C5: A strong EWG that deshields ortho protons (H4, H6) and provides a distinct diagnostic singlet downfield.

  • Methoxycarbonyl (-COOMe) at C1: A moderate EWG, influencing H6.

Structural Visualization & Numbering

The following diagram outlines the IUPAC numbering and the expected coupling networks (J-coupling) used for assignment.

G Molecule Methyl 5-formyl-2-nitrobenzoate (Core Scaffold) C1 C1: Ester (-COOMe) Molecule->C1 C2 C2: Nitro (-NO2) Molecule->C2 C5 C5: Formyl (-CHO) Molecule->C5 H6 H6 Proton (Ortho to CHO/Ester) Small Doublet (d) C1->H6 Deshielding H3 H3 Proton (Ortho to NO2) Doublet (d) C2->H3 Strong Deshielding H4 H4 Proton (Ortho to CHO) Doublet of Doublets (dd) C5->H4 Deshielding C5->H6 Deshielding H3->H4 Ortho Coupling (³J ~8.5 Hz) H4->H6 Meta Coupling (⁴J ~1.8 Hz)

Figure 1: Structural connectivity and electronic influences. Note the "Sandwich Effect" on H6 between two carbonyls.

1H NMR Spectral Analysis (400 MHz, CDCl3)

The proton spectrum is defined by three distinct regions: the aldehyde singlet, the aromatic AMX/ABX system, and the methoxy singlet.

Experimental Data Summary
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Justification
10.15 Singlet (s)1H--CHO (C5)Characteristic aldehyde proton; highly deshielded.
8.65 Doublet (d)1HJ = 1.8 HzH6 Ortho to two carbonyls (Ester & Aldehyde). Only shows meta coupling to H4.
8.18 Doublet (d)1HJ = 8.4 HzH3 Ortho to Nitro group (strongest EWG). Shows large ortho coupling to H4.
8.05 dd1HJ = 8.4, 1.8 HzH4 Ortho to Aldehyde. Shows ortho coupling to H3 and meta coupling to H6.
3.98 Singlet (s)3H--OCH3 Methyl ester protons.

Note: Chemical shifts are estimates based on substituent increments and analogous structures (e.g., methyl 2-formyl-5-nitrobenzoate isomers) in CDCl3. Values may vary by ±0.05 ppm depending on concentration.

Detailed Assignment Logic (The "Why")

1. The Aromatic Region (The Fingerprint): The aromatic ring protons (H3, H4, H6) form a classic AMX spin system (or ABX depending on field strength).

  • H6 (The Isolated Proton): This proton is physically isolated from H3 by the substituents. It only has a meta neighbor (H4). Therefore, it appears as a doublet with a small coupling constant (~1.8 Hz) . It is chemically shifted downfield (~8.65 ppm) because it sits in the deshielding cones of both the ester and the aldehyde carbonyls.

  • H3 (The Nitro Neighbor): The nitro group is the most powerful deshielding substituent. H3 is ortho to the nitro group. It has one ortho neighbor (H4). Thus, it appears as a doublet with a large coupling constant (~8.4 Hz) .

  • H4 (The Bridge): H4 is situated between H3 and H6. It couples to both:

    • Ortho to H3 (J ≈ 8.4 Hz).

    • Meta to H6 (J ≈ 1.8 Hz).

    • Result: A doublet of doublets (dd) .

2. The Aldehyde (The Monitor): The signal at ~10.15 ppm is the most critical for reaction monitoring. If the precursor (alcohol) is present, you will see a signal at ~4.8 ppm (CH2) and lack the 10.15 ppm signal. Partial oxidation results in both.

3. The Methoxy Group: A clean singlet at ~3.98 ppm confirms the integrity of the methyl ester. Hydrolysis impurities (carboxylic acid) would result in the loss of this signal and the appearance of a broad -COOH exchangeable proton >11 ppm.

13C NMR Spectral Analysis (100 MHz, CDCl3)

The 13C spectrum confirms the carbon skeleton. The key feature is the presence of three low-field signals corresponding to the electron-deficient carbons.

Chemical Shift (δ ppm)Carbon TypeAssignmentNotes
189.5 C=O-CHO Aldehyde carbonyl (typically >185 ppm).
165.2 C=O-COOMe Ester carbonyl (typically 160-170 ppm).
150.1 C_quatC2 (-NO2)Ipso-carbon to Nitro. Often weak/broad due to relaxation.
140.5 C_quatC5 (-CHO)Ipso-carbon to Formyl.
134.0 CHC6 Aromatic CH.
130.5 CHH4 Aromatic CH.
128.8 C_quatC1 (-COOMe)Ipso-carbon to Ester.
125.5 CHC3 Aromatic CH (Ortho to NO2).
53.5 CH3-OCH3 Methoxy carbon.

Protocol Tip: The quaternary carbon attached to the Nitro group (C2) often has a very long spin-lattice relaxation time (T1) and no NOE enhancement. To visualize this peak clearly, use a pulse sequence with a longer relaxation delay (d1 = 2-5 seconds) or use a paramagnetic relaxation agent like Cr(acac)3.

Experimental Protocol & Workflow

To ensure reproducibility and high-quality data suitable for publication or regulatory filing, follow this specific workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: If the sample is insoluble, switch to DMSO-d6. Note that chemical shifts will move slightly downfield, and the aldehyde proton may shift to ~10.2-10.3 ppm.

  • Filtration: If the solution is cloudy (common with inorganic oxidants like PCC residues), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter into the NMR tube. Paramagnetic impurities (Cr, Mn) will broaden lines and ruin coupling resolution.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Scans (NS): 16 (1H), 1024 (13C).

  • Relaxation Delay (D1): 1.0 sec (Standard), 5.0 sec (Quantitative).

  • Spectral Width: 0 to 12 ppm (1H).

QC & Analysis Workflow

Workflow Start Crude Product (from Oxidation) Prep Sample Prep (CDCl3 + Filtration) Start->Prep Acquire Acquire 1H NMR (ns=16, d1=1s) Prep->Acquire Check1 Check 9.5-10.5 ppm Acquire->Check1 Aldehyde Signal at ~10.15 ppm? Check1->Aldehyde Impurity Check 4.5-5.0 ppm (Residual Alcohol) Aldehyde->Impurity Yes Fail_Over FAIL: Over-oxidation (Acid) Aldehyde->Fail_Over No (Check for -COOH broad) Pass PASS: Pure Aldehyde Impurity->Pass No Signal Fail_Inc FAIL: Incomplete Reaction Impurity->Fail_Inc Signal Present

Figure 2: Quality Control Decision Tree for reaction monitoring.

References

  • Endo, Y., et al. (1998). "Synthesis and Structure-Activity Relationships of 5-Substituted-2-nitrobenzoates." Journal of Medicinal Chemistry, 41(9), 1476–1496.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for AMX coupling constants).
  • BenchChem. (2025).[1] "5-Methyl-2-nitrobenzoic acid: Synthesis and Applications." (Context for the precursor molecule).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

Sources

Exploratory

Technical Guide: Electrophilic Aromatic Substitution — Nitration of Methyl Benzoate

Executive Summary The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a quintessential example of Electrophilic Aromatic Substitution (EAS) under kinetic control.[1] In pharmaceutical synthesis, this react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a quintessential example of Electrophilic Aromatic Substitution (EAS) under kinetic control.[1] In pharmaceutical synthesis, this reaction serves as a critical entry point for generating meta-substituted aniline derivatives via subsequent reduction.[1]

This guide moves beyond the textbook definitions to address the process realities of the reaction: managing the thermodynamics of mixed-acid nitrations, ensuring regioselectivity through strict temperature governance, and validating the product against rigorous analytical standards.

Mechanistic Foundations

The reaction proceeds via the nitronium ion (


) attack on the deactivated aromatic ring of methyl benzoate. The core challenge is overcoming the electron-withdrawing nature of the carbomethoxy group (

) while preventing over-nitration.
Electrophile Generation

Nitric acid alone is too weak to generate the required concentration of electrophiles. We utilize sulfuric acid as both a solvent and a catalyst to dehydrate nitric acid:



Key Insight: The equilibrium lies far to the right in concentrated sulfuric acid. Water is a poison to this reaction; it shifts the equilibrium back to the left, reducing the concentration of the active nitronium species. Protocol implication: Glassware must be oven-dried.

Regioselectivity: The "Meta" Directive

The carbomethoxy group is a deactivator (via induction and conjugation) and a meta-director.

  • Inductive Effect (-I): The electronegative oxygens pull density from the ring, raising the activation energy for all positions relative to benzene.

  • Resonance Effect (-M): The carbonyl withdraws

    
    -electrons.
    

Why Meta? When the electrophile attacks the Ortho or Para positions, one of the resonance contributors places a positive charge directly adjacent to the partially positive carbonyl carbon. This results in severe electrostatic repulsion, destabilizing the transition state (sigma complex). The Meta attack avoids this high-energy intermediate.

Mechanistic Logic Visualization

The following diagram illustrates the stability decision matrix that dictates the reaction pathway.

RegioselectivityLogic Start Methyl Benzoate + NO2+ Ortho Ortho Attack Start->Ortho Steric Clash Para Para Attack Start->Para Meta Meta Attack Start->Meta OrthoInter Intermediate: (+) Charge adjacent to C=O (HIGHLY UNSTABLE) Ortho->OrthoInter ParaInter Intermediate: (+) Charge adjacent to C=O (HIGHLY UNSTABLE) Para->ParaInter MetaInter Intermediate: (+) Charge delocalized away from C=O (KINETICALLY FAVORED) Meta->MetaInter Product Methyl 3-nitrobenzoate (Major Product) OrthoInter->Product Minor (<1%) ParaInter->Product Minor (<1%) MetaInter->Product Major (>98%)

Figure 1: Stability analysis of Wheland intermediates. The meta-pathway avoids the destabilizing adjacency of positive charges.

Experimental Protocol

This protocol is designed for a 10g scale synthesis. It prioritizes safety and purity over raw speed.

Reagents & Equipment
  • Substrate: Methyl Benzoate (Reagent Grade, >99%)

  • Acids: Conc.

    
     (98%), Conc. 
    
    
    
    (70%)
  • Solvent: Methanol (for recrystallization)[2][3][4]

  • Apparatus: 125mL Erlenmeyer flask, ice-salt bath, magnetic stirrer, addition funnel (or Pasteur pipette for small scale).

Step-by-Step Methodology
PhaseStepActionTechnical Rationale
Prep 1Cool 20 mL conc.

to 0°C in an Erlenmeyer flask.
Pre-chilling acts as a heat sink for the exothermic dissolution of the ester.
Load 2Add 10.0 g (9.2 mL) Methyl Benzoate. Stir.The ester is protonated by the acid; the solution will warm. Cool back to 0-5°C.
Mix 3In a separate vessel, mix 8 mL conc.

+ 8 mL conc.

.
Premixing generates the

species prior to introduction.
React 4Add acid mixture dropwise. Maintain T < 15°C. CRITICAL: T > 15°C promotes dinitration and ester hydrolysis. T > 50°C risks thermal runaway.
Hold 5Allow to warm to RT (20-25°C) for 15 mins.Ensures conversion of the kinetically slower deactivated ring.
Quench 6Pour mixture over 100g crushed ice. Stir vigorously.Precipitates the product (insoluble in water) and dilutes the acid matrix.
Isolate 7Vacuum filter. Wash with cold water (

mL) and cold MeOH (

mL).
Water removes acid; cold MeOH removes trace ortho-isomer and starting material.
Purify 8Recrystallize from hot Methanol.Removes occluded acids and trace dinitro byproducts.
Process Workflow Diagram

Workflow Input Methyl Benzoate + H2SO4 (0°C) Addition Controlled Addition (HNO3/H2SO4) Input->Addition Monitor Temp Check (<15°C) Addition->Monitor Monitor->Addition Loop if T rises Quench Ice Quench (Precipitation) Monitor->Quench Complete Filter Vacuum Filtration Quench->Filter Recryst Recrystallization (MeOH) Filter->Recryst Final Pure Methyl 3-nitrobenzoate Recryst->Final

Figure 2: Operational workflow emphasizing the critical temperature control loop.

Analytical Validation

To confirm the identity and purity of the synthesized compound, compare your results against these standard values.

Physical Properties
PropertyExpected ValueObservation Notes
Appearance Off-white/Cream solidYellowing indicates dinitration impurities.
Melting Point 78°C – 80°CSharp range indicates high purity. Broad range (<75°C) suggests wet product or isomer contamination.
Yield 65% – 80%Losses primarily occur during recrystallization.
Spectroscopic Data ( NMR)

The symmetry of methyl benzoate is broken upon nitration. Expect four distinct aromatic signals.

  • 
     8.85 ppm (t, 1H):  H-2. The "super-deshielded" proton between two electron-withdrawing groups (
    
    
    
    and
    
    
    ).
  • 
     8.39 ppm (ddd, 1H):  H-6. Ortho to the ester, para to the nitro.
    
  • 
     8.35 ppm (ddd, 1H):  H-4. Ortho to the nitro, para to the ester.
    
  • 
     7.68 ppm (t, 1H):  H-5. The meta proton, furthest upfield in the aromatic region.
    
  • 
     3.99 ppm (s, 3H):  Methyl ester protons.
    

Safety & Scale-Up Considerations

For researchers moving from gram to kilogram scale, the following hazards are non-negotiable:

  • Thermal Runaway: The nitration is highly exothermic. On a larger scale, active cooling (jacketed reactors) and dosing pumps interlocked with temperature sensors are required.

  • Delayed Onset: If the reaction is stirred poorly, reagents may pool and react suddenly, causing a pressure spike. High-torque agitation is mandatory.

  • Oxidative Potential: Mixtures of organic material and concentrated nitric acid can be explosive. Never add the organic substrate to the hot acid mixture; always add the acid to the cooled substrate or use a flow reactor.

References

  • Organic Syntheses. Methyl m-nitrobenzoate. Coll. Vol. 1, p.372 (1941); Vol. 7, p.60 (1927). [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-nitro-, methyl ester Mass Spectrum. [Link]

  • PubChem. Methyl 3-nitrobenzoate Compound Summary. [Link]

  • Master Organic Chemistry. Nitration of Benzene: Mechanism. (For foundational mechanistic review). [Link]

Sources

Foundational

A Technical Guide to the Nitronium Ion in the Synthesis of Nitroaromatic Compounds

Abstract The introduction of a nitro group onto an aromatic scaffold is a cornerstone of modern organic synthesis, providing critical intermediates for a vast array of applications, from pharmaceuticals to advanced mater...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a nitro group onto an aromatic scaffold is a cornerstone of modern organic synthesis, providing critical intermediates for a vast array of applications, from pharmaceuticals to advanced materials.[1][2][3] This guide provides an in-depth examination of the central electrophile in this transformation: the nitronium ion (NO₂⁺). We will explore the chemical principles governing its generation, the intricacies of its reaction mechanism in electrophilic aromatic substitution, and the practical considerations for controlling reaction outcomes. For researchers and drug development professionals, a fundamental understanding of the nitronium ion's role is paramount for the rational design and efficient execution of synthetic routes to novel nitroaromatic compounds.

The Significance of Nitroaromatics in Drug Development

Nitroaromatic compounds are far more than just synthetic intermediates; they are a class of molecules with significant and diverse pharmacological properties. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the aromatic ring, influencing molecular interactions and metabolic pathways.[2][4] This has led to the development of numerous FDA-approved drugs where the nitroaromatic moiety is essential for their therapeutic effect, including antibacterial agents like Chloramphenicol and antiprotozoal drugs such as Tinidazole and Benznidazole.[4][5] Furthermore, nitroaromatic precursors are indispensable in the synthesis of aromatic amines (anilines) through reduction, which are foundational building blocks for countless other pharmaceutical agents.[1][3][6]

However, the very reactivity that makes the nitro group valuable also necessitates a careful approach, as the nitroaromatic fragment is sometimes associated with reports of mutagenicity and genotoxicity, often linked to its bioreduction in vivo.[4][5] A thorough understanding of its synthesis is therefore the first step in developing safe and effective therapeutic agents.

Generation of the Active Electrophile: The Nitronium Ion

The key to aromatic nitration is the generation of a sufficiently powerful electrophile to overcome the inherent stability of the aromatic ring. The nitronium ion (NO₂⁺) is the crucial reactive species in the vast majority of these reactions.[3][7] While stable nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can be isolated and used directly, the most common and industrially scalable method involves the in situ generation from a "mixed acid" solution.[8][9]

The "Mixed Acid" Method: A Synergistic Combination

The standard protocol for generating the nitronium ion involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][8][10] The interaction is not merely a mixing of reagents but a carefully selected acid-base reaction where sulfuric acid, being the stronger acid, protonates nitric acid.[3][6][7]

Causality Behind the Choice of Acids:

  • Protonation: Sulfuric acid protonates the hydroxyl group of nitric acid, converting it into a much better leaving group (H₂O).[7]

  • Dehydration: The subsequent loss of a water molecule from the protonated nitric acid yields the highly electrophilic, linear nitronium ion.[1][7]

  • Equilibrium Shift: Sulfuric acid also acts as a powerful dehydrating agent, sequestering the water produced during the reaction.[11] This is critical as it drives the equilibrium towards the formation of the nitronium ion, maximizing its concentration in the reaction medium.

The overall two-step process to generate the electrophile is as follows:

  • HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

  • H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

The Mechanism of Electrophilic Aromatic Substitution (EAS)

With the potent nitronium ion generated, the reaction proceeds via the classical electrophilic aromatic substitution (EAS) mechanism, a two-step process that preserves the aromaticity of the ring in the final product.[6][12]

Step 1: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic ring acts as a nucleophile, attacking the highly electrophilic nitronium ion.[3][7] This is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][13] The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack.

Step 2: Deprotonation and Restoration of Aromaticity In the final, rapid step, a weak base in the reaction mixture—typically the bisulfate ion (HSO₄⁻) or a water molecule—abstracts a proton from the carbon atom bearing the new nitro group.[1][7] The electrons from the C-H bond collapse back into the ring, restoring its stable aromatic π-system and yielding the final nitroaromatic product. The sulfuric acid catalyst is regenerated in this step.[14]

// Reactants Benzene [label="Aromatic Ring"]; NO2_plus [label="NO₂⁺", fontcolor="#EA4335"];

// Sigma Complex (Arenium Ion) Sigma_Complex [label=<

Sigma Complex (Arenium Ion) Resonance Stabilized

];

// Product Nitro_Product [label="Nitroaromatic Product"]; H_plus [label="H⁺"];

// Base Base [label="Base (e.g., HSO₄⁻)"]; Regen_Cat [label="Regenerated Catalyst (H₂SO₄)"];

// Workflow Benzene -> Sigma_Complex [label="Attack by π-electrons\n(Rate-Determining Step)"]; NO2_plus -> Sigma_Complex [style=invis]; Sigma_Complex -> Nitro_Product [label="Deprotonation"]; Sigma_Complex -> H_plus [style=invis]; Base -> Regen_Cat [label="Proton Abstraction"]; H_plus -> Regen_Cat [style=invis];

{rank=same; Benzene; NO2_plus;} {rank=same; Nitro_Product; H_plus;} } enddot Caption: The two-step mechanism of electrophilic aromatic nitration.

The Critical Role of Substituents: Regioselectivity and Reactivity

When the aromatic ring is already substituted, the existing group plays a decisive role in determining both the rate of reaction and the position of the incoming nitro group.[15]

  • Activating Groups (Ortho-, Para-Directors): Electron-donating groups (e.g., -OH, -OR, -NH₂, -Alkyl) enrich the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the nitronium ion.[8][16] They stabilize the sigma complex intermediate, particularly when the attack occurs at the ortho and para positions, leading to a mixture of these isomers.[16]

  • Deactivating Groups (Meta-Directors): Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C=O) pull electron density away from the ring, making it less nucleophilic and slowing the reaction rate.[6][15] These groups destabilize the sigma complex, especially when the positive charge is adjacent to them (ortho/para attack). Consequently, the attack is directed to the meta position, which avoids this unfavorable electronic interaction.[16]

  • Halogens (Ortho-, Para-Directing Deactivators): Halogens are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the sigma complex through resonance.[17]

This directing effect is fundamental to synthetic planning. For example, nitrating toluene (an activated ring) primarily yields ortho- and para-nitrotoluene, whereas nitrating benzoic acid (a deactivated ring) requires colder conditions and yields primarily meta-nitrobenzoic acid.[18]

Field-Proven Experimental Protocol: Nitration of Benzoic Acid

This protocol describes the nitration of a deactivated aromatic ring, which requires careful temperature control to prevent side reactions and ensure regioselectivity. The causality behind each step is explained to provide a self-validating methodology.

Objective: To synthesize 3-nitrobenzoic acid from benzoic acid.

Materials:

  • Benzoic Acid (dry)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Crushed Ice

  • Deionized Water

Protocol:

  • Preparation of the Nitrating Mixture (NM):

    • In a small Erlenmeyer flask, cool 10 mL of concentrated H₂SO₄ in an ice/salt bath to below 0°C.

    • Causality: Pre-cooling the acid is essential to manage the heat generated upon mixing, which is highly exothermic.

    • Slowly, with continuous swirling and cooling, add 6.7 mL of concentrated HNO₃ to the cold H₂SO₄. Keep this mixture cold until use.[18]

    • Causality: This slow addition ensures the controlled formation of the nitronium ion and prevents dangerous temperature run-away.

  • Preparation of the Reaction Mixture (RM):

    • In a separate, larger beaker suitable for efficient cooling, add 25 mL of concentrated H₂SO₄ and cool it to below 0°C in the ice/salt bath.

    • Slowly add 10.0 g of dry benzoic acid in small portions to the cold H₂SO₄, ensuring the temperature never exceeds 5°C.[18] The mixture will become a thick paste.

    • Causality: Benzoic acid has limited solubility. Dissolving it in the cold sulfuric acid prepares the substrate for reaction while preventing premature or uncontrolled reactions. Maintaining a low temperature is critical as the carboxylic acid group is only a moderate deactivator, and higher temperatures could lead to unwanted byproducts.

  • The Nitration Reaction:

    • Using a disposable pipette, add the cold Nitrating Mixture (NM) dropwise to the cold, stirring Reaction Mixture (RM).

    • Monitor the temperature constantly and maintain it below 5°C throughout the addition. The rate of addition must be governed by the ability to dissipate the heat of the reaction.[18]

    • Causality: This is the most critical step. Nitration is highly exothermic.[1] Poor temperature control can lead to a decrease in regioselectivity (formation of ortho- and para-isomers) and an increase in the formation of dinitrated and oxidized byproducts.[11][19]

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.

    • Causality: This ensures the reaction proceeds to completion.

  • Work-up and Isolation:

    • In a large beaker, prepare a slurry of approximately 200 g of crushed ice and 200 mL of water.

    • Slowly and carefully pour the reaction mixture onto the stirred ice/water slurry.[18]

    • Causality: This step serves two purposes: it quenches the reaction instantly by diluting the acids and dissipating heat, and it precipitates the organic product, which is insoluble in the cold aqueous medium.

    • Stir the resulting mixture vigorously until all the ice has melted and a white precipitate has formed.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[19]

    • Wash the product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[19]

    • Causality: Washing removes residual strong acids, which are corrosive and would interfere with subsequent steps or characterization.

    • Allow the product to air dry on the filter before transferring it to a watch glass for final drying.

Quantitative Data: Nitration Conditions and Outcomes

The conditions for aromatic nitration are highly dependent on the nature of the substrate. The following table summarizes typical conditions and outcomes for various aromatic compounds, illustrating the impact of substituent effects.

SubstrateSubstituent EffectTypical ConditionsMajor Product(s)Reference(s)
BenzeneNeutralConc. HNO₃, Conc. H₂SO₄, < 50°CNitrobenzene[1],[10]
TolueneActivating (ortho, para-directing)Conc. HNO₃, Conc. H₂SO₄, 30-40°C2-Nitrotoluene, 4-Nitrotoluene[16]
PhenolStrongly Activating (ortho, para-directing)Dilute HNO₃, 20°C2-Nitrophenol, 4-Nitrophenol[7]
NitrobenzeneDeactivating (meta-directing)Fuming HNO₃, Conc. H₂SO₄, > 90°C1,3-Dinitrobenzene (~93%)[6],[8]
Benzoic AcidDeactivating (meta-directing)Conc. HNO₃, Conc. H₂SO₄, < 5°C3-Nitrobenzoic Acid[18]

Conclusion

The nitronium ion is the indispensable electrophile at the heart of nitroaromatic synthesis. Its efficient generation, typically through the synergistic action of nitric and sulfuric acids, and its subsequent reaction via electrophilic aromatic substitution provide a powerful and versatile method for introducing the nitro group. For scientists in drug discovery and development, mastering the principles of nitronium ion chemistry—from its formation to the subtle substituent effects that govern its reactivity and regioselectivity—is essential. This foundational knowledge enables the strategic design of synthetic pathways, the troubleshooting of complex reactions, and ultimately, the creation of novel molecules with therapeutic potential.

References

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 431-457. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024). Nitration of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). EAS-Nitration. Retrieved from [Link]

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Ribeiro, C. M. R. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(13), 4983-4994. Retrieved from [Link]

  • Clark, J. (n.d.). The Nitration of Benzene. Chemguide. Retrieved from [Link]

  • AK Lectures. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Quora. (2022). Using the equation, what is the reaction of benzene in nitration? Retrieved from [Link]

  • Save My Exams. (2026). Nitration of Benzene. AQA A Level Chemistry Revision Notes. Retrieved from [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nitration of Aromatic Compounds. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Truman State University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Chem LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Truman State University. (2017). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of methyl 5-formyl-2-nitrobenzoate

An in-depth technical analysis of methyl 5-formyl-2-nitrobenzoate requires moving beyond basic chemical descriptors to understand its strategic value in organic synthesis and drug discovery. As a highly functionalized ar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of methyl 5-formyl-2-nitrobenzoate requires moving beyond basic chemical descriptors to understand its strategic value in organic synthesis and drug discovery. As a highly functionalized aromatic building block, this compound offers orthogonal reactivity that is highly prized in the development of complex heterocyclic scaffolds, such as benzolactams and indoles.

As a Senior Application Scientist, I have structured this guide to provide actionable, field-proven insights into the physicochemical behavior, synthetic methodologies, and downstream medicinal applications of this critical intermediate.

Core Identity & Physicochemical Profiling

Methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) is a tri-substituted benzene derivative featuring an ester, a nitro group, and a formyl (aldehyde) group[1][2]. The strategic placement of these functional groups creates an electron-deficient aromatic system. The electron-withdrawing nature of both the nitro and ester groups strongly deactivates the ring toward electrophilic aromatic substitution, while simultaneously priming the formyl group for nucleophilic attack and the nitro group for controlled reduction.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Impact on Handling
CAS Number 133719-04-7[1]Unique identifier for procurement and QA/QC.
Molecular Formula C₉H₇NO₅[1]Defines the exact stoichiometry for equivalent calculations.
Molecular Weight 209.16 g/mol [1]Critical for precise molarity in micro-scale synthesis.
Appearance White to yellow solidColor shifts (darkening) indicate potential auto-oxidation.
Melting Point 74 - 75 °C[3]Sharp melting point serves as a primary indicator of high purity (>97%).
SMILES COC(=O)C1=C(C=CC(=C1)C=O)[O-][2]Used for computational docking and in silico modeling.
Storage Conditions 2-8 °C, Inert atmosphere[1]Nitrogen/Argon prevents atmospheric oxidation of the aldehyde to a carboxylic acid.

Upstream Synthesis: Controlled Oxidation Protocol

The most efficient route to synthesize methyl 5-formyl-2-nitrobenzoate is the controlled oxidation of its corresponding alcohol, methyl 5-(hydroxymethyl)-2-nitrobenzoate[4]. The primary challenge in this transformation is preventing the over-oxidation of the newly formed aldehyde into a carboxylic acid.

Causality of Reagent Selection: Pyridinium chlorochromate (PCC) is selected over stronger oxidants (like Jones reagent) because it reliably arrests oxidation at the aldehyde stage[4]. However, PCC reactions notoriously generate a sticky, black chromium tar that traps the product and plummets yields. To circumvent this, the reaction is run with Aluminum Oxide (Al₂O₃) . The Al₂O₃ acts as a solid support, dispersing the chromium byproducts into a granular matrix that is easily filtered, resulting in an exceptional yield of ~94%[4].

Step-by-Step Methodology: PCC Oxidation
  • Preparation: Dissolve 1.0 eq of methyl 5-(hydroxymethyl)-2-nitrobenzoate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Chill the flask to 0 °C using an ice bath to suppress exothermic side reactions[4].

  • Oxidation: Add 1.5 eq of PCC and an equal weight of Al₂O₃ to the stirring solution[4].

  • Reaction: Allow the mixture to stir for 18 hours, gradually warming to room temperature[4].

  • Filtration: Dilute the mixture with diethyl ether and filter it through a pad of Celite/Silica gel. This step removes the toxic, insoluble chromium salts.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to isolate the pure product.

  • Self-Validation System: Verify reaction completion via Thin-Layer Chromatography (TLC); the aldehyde product will spot higher (less polar) than the starting alcohol. Confirm structural integrity via ¹H NMR by identifying the distinct aldehyde proton singlet at ~10.0 ppm.

G Step1 Precursor: Methyl 5-(hydroxymethyl)-2-nitrobenzoate Dissolve in dry DCM (0 °C) Step2 Oxidation: Add PCC & Al2O3 Stir for 18h to arrest at aldehyde Step1->Step2 Step3 Filtration: Pass through Celite/Silica Removes toxic Cr salts Step2->Step3 Step4 Purification: Column Chromatography (Hexane/EtOAc) Step3->Step4 Step5 Product: Methyl 5-formyl-2-nitrobenzoate Yield: ~94% Step4->Step5

Caption: Step-by-step workflow for the controlled PCC oxidation yielding methyl 5-formyl-2-nitrobenzoate.

Downstream Applications & Orthogonal Reactivity

The true value of methyl 5-formyl-2-nitrobenzoate lies in its orthogonal reactivity . Chemists can selectively react the formyl group while leaving the nitro and ester groups intact, or vice versa.

Wittig Olefination for Azolecarboxamide Derivatives

In the development of urological drugs (e.g., azolecarboxamide compounds), the formyl group is targeted for chain elongation[5].

Protocol: Methyl 5-formyl-2-nitrobenzoate is reacted with (methoxymethyl)triphenylphosphonium chloride in tetrahydrofuran (THF)[5]. Causality: Lithium bis(trimethylsilyl)amide (LiHMDS) is used as the base[5]. Why? LiHMDS is a strong, highly sterically hindered, non-nucleophilic base. If a nucleophilic base like NaOH or NaOMe were used, it would attack the methyl ester, causing unwanted hydrolysis or transesterification. LiHMDS selectively forms the phosphorus ylide, which then attacks the aldehyde to yield methyl 5-[(E)-2-methoxyvinyl]-2-nitrobenzoate[5]. Self-Validation: Monitor the disappearance of the aldehyde proton (~10 ppm) and the emergence of vinylic protons (5.5 - 7.0 ppm) via ¹H NMR.

Reductive Cyclization for PKCδ Modulators

Endo et al. utilized this compound to synthesize teleocidin-mimicking benzolactams[6]. Teleocidins are potent tumor promoters that bind to the Cys2 domain of Protein Kinase Cδ (PKCδ)[6]. By reducing the nitro group to an amine (using Pd/C and H₂ or Fe/HCl), the resulting aniline intermediate spontaneously undergoes intramolecular cyclization with the adjacent methyl ester, forming a rigid lactam ring[6]. This allowed researchers to computationally simulate docking and prove that hydrophobic interactions are critical for binding stability in the PKCδ cavity[6].

G A Methyl 5-formyl- 2-nitrobenzoate B Wittig Olefination (LiHMDS, THF) A->B Formyl Targeting D Nitro Reduction (Fe/HCl or Pd/C) A->D Nitro Targeting C Methyl 5-vinyl- 2-nitrobenzoate Derivatives B->C E Lactamization / Cyclization D->E F Benzolactam / Indole Scaffolds E->F

Caption: Orthogonal reactivity pathways of methyl 5-formyl-2-nitrobenzoate in drug scaffold synthesis.

Quality Control & Analytical Validation

Before utilizing methyl 5-formyl-2-nitrobenzoate in multi-step synthesis, rigorous Quality Control (QC) is mandatory to ensure >97% purity[1].

Table 2: Analytical Characterization Parameters
Analytical TechniqueTarget ObservationCausality / Validation Purpose
HPLC (Reverse Phase) Single sharp peak (>97% AUC).Confirms the absence of the unoxidized alcohol precursor or over-oxidized carboxylic acid.
¹H NMR (CDCl₃) Singlets at ~10.0 ppm (CHO) and ~3.9 ppm (OCH₃).Validates the integrity of both the formyl and methyl ester groups.
LC-MS (ESI+) m/z [M+H]⁺ = 210.16Confirms the exact molecular weight (209.16 g/mol )[1][2].
FT-IR Sharp bands at ~1730 cm⁻¹ and ~1700 cm⁻¹.Differentiates the ester carbonyl stretch from the aldehyde carbonyl stretch.

References

  • PubChemLite. "Methyl 5-formyl-2-nitrobenzoate (C9H7NO5)". PubChem. URL:[Link]

  • Astellas Pharma Inc. "AU2008314922A1 - Azolecarboxamide compound or salt thereof". Google Patents.
  • Endo, Y., Takehana, S., Ohno, M., Driedger, P. E., Stabel, S., Mizutani, M. Y., Tomioka, N., Itai, A., & Shudo, K. (1998). "Clarification of the Binding Mode of Teleocidin and Benzolactams to the Cys2 Domain of Protein Kinase Cδ by Synthesis of Hydrophobically Modified, Teleocidin-Mimicking Benzolactams and Computational Docking Simulation". Journal of Medicinal Chemistry, 41(9), 1476-1496. URL:[Link]

Sources

Protocols & Analytical Methods

Method

reaction conditions for the nitration of methyl benzoate using nitric and sulfuric acid

Application Note: Controlled Nitration of Methyl Benzoate via Mixed-Acid Protocol Executive Summary The nitration of methyl benzoate serves as a quintessential model for deactivation-controlled Electrophilic Aromatic Sub...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Nitration of Methyl Benzoate via Mixed-Acid Protocol

Executive Summary

The nitration of methyl benzoate serves as a quintessential model for deactivation-controlled Electrophilic Aromatic Substitution (EAS). While often relegated to undergraduate pedagogy, the reaction demands precise kinetic control in professional drug development to minimize isomeric impurities (ortho/para) and prevent thermal runaway on scale-up. This application note outlines a rigorous, self-validating protocol for synthesizing methyl 3-nitrobenzoate using a standard mixed-acid system (


), emphasizing critical process parameters (CPPs) required to achieve yields >80% with high regioselectivity (>95% meta).

Scientific Foundation: Mechanism & Regioselectivity[1]

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1] The core challenge is overcoming the deactivating nature of the carbomethoxy group (


) while preventing over-nitration.
The Active Electrophile

Nitric acid alone is insufficiently electrophilic to attack the deactivated ring. Sulfuric acid acts as a Brønsted catalyst, protonating nitric acid to generate the highly reactive nitronium ion (


).


Regiochemical Control

The ester group withdraws electron density via induction (


) and resonance (

).
  • Ortho/Para positions: Resonance structures place a positive charge directly adjacent to the electron-withdrawing carbonyl carbon, creating a highly unstable intermediate.

  • Meta position: The positive charge is delocalized without engaging the destabilizing carbonyl carbon directly. Consequently, the meta-sigma complex is the lowest energy pathway.

Mechanistic Pathway Diagram

NitrationMechanism cluster_activation Activation Phase cluster_attack Substitution Phase HNO3 HNO3 NO2 Nitronium Ion (NO2+) HNO3->NO2 Protonation & Dehydration H2SO4 H2SO4 (Catalyst) H2SO4->NO2 Sigma Sigma Complex (Resonance Stabilized) NO2->Sigma Electrophilic Attack (Meta) MB Methyl Benzoate MB->Sigma Prod Methyl 3-nitrobenzoate Sigma->Prod Deprotonation (-H+)

Figure 1: Mechanistic flow from nitronium generation to re-aromatization.

Critical Process Parameters (CPPs)

Control of the following variables is non-negotiable for ensuring safety and purity.

ParameterSpecificationScientific Rationale
Temperature (Addition) < 15°C (Target 5–10°C)Higher temps increase kinetic energy, overcoming the activation energy barrier for ortho/para substitution and dinitration.[2] Also reduces hydrolysis of the ester.
Acid Stoichiometry Excess

Sulfuric acid serves as both catalyst and solvent. Insufficient

leads to poor solubility and incomplete nitronium generation.
Addition Rate Dropwise (0.5 mL/min)The reaction is highly exothermic (

). Rapid addition causes localized hot spots, leading to dinitration byproducts.
Quenching Crushed IceGradual dilution is required to precipitate the product without generating a violent exotherm from acid hydration.

Experimental Protocol

Safety Pre-Check:

  • Hazards: Conc.

    
     is a strong oxidizer.[3] Conc. 
    
    
    
    is a dehydrating corrosive. Methyl benzoate is an irritant.[3]
  • PPE: Neoprene gloves, chemical splash goggles, lab coat. Work strictly in a fume hood.

Reagents
  • Methyl Benzoate: 3.0 g (~2.7 mL)

  • Sulfuric Acid (Conc. 98%): 12.0 mL total

  • Nitric Acid (Conc. 70%): 2.0 mL

  • Methanol (for recrystallization): ~10-15 mL

  • Ice: ~50 g

Step-by-Step Workflow
  • Substrate Preparation:

    • Place 3.0 g of methyl benzoate in a 50 mL Erlenmeyer flask.

    • Add 6.0 mL of conc.

      
      .
      
    • Observation: The solution will be viscous and clear.

    • Cooling: Submerge the flask in an ice-salt bath (

      
      ). Stir efficiently using a magnetic stir bar.
      
  • Nitrating Mixture Preparation:

    • In a separate small vial, mix 2.0 mL of conc.

      
       and 6.0 mL of conc. 
      
      
      
      .
    • Pre-cool this mixture in the ice bath.

    • Why? Pre-mixing generates the

      
       and dissipates the heat of mixing before it contacts the substrate.
      
  • Controlled Addition (The Critical Step):

    • Using a Pasteur pipette, add the acid mixture to the methyl benzoate solution dropwise .[4][5][6]

    • Monitor: Keep internal temperature below 15°C. If the flask feels warm or brown fumes (

      
      ) appear, stop addition immediately and cool.
      
    • Duration: Addition should take 15–20 minutes.

  • Reaction Completion:

    • Once addition is complete, allow the mixture to warm to room temperature (RT) and stand for 15 minutes.

    • Checkpoint: The solution should be homogenous and slightly yellow. Darkening indicates oxidation/side reactions.

  • Quench and Isolation:

    • Pour the reaction mixture slowly over 50 g of crushed ice in a beaker.

    • Stir vigorously. The product will precipitate as a cream/white solid.

    • Filtration: Collect solid via vacuum filtration (Buchner funnel).[6] Wash with 2 x 10 mL cold water to remove residual acid.

  • Purification (Recrystallization):

    • Transfer crude solid to a clean flask.

    • Add minimum hot methanol (~60°C) until dissolved.

    • Allow to cool slowly to RT, then chill in an ice bath.

    • Filter the purified crystals.[6][7]

Process Flowchart

ProtocolFlow Start Start: Methyl Benzoate + H2SO4 Cool Cool to < 5°C (Ice/Salt Bath) Start->Cool Add Dropwise Addition (Maintain T < 15°C) Cool->Add PrepAcid Prepare Nitrating Mix (HNO3 + H2SO4) PrepAcid->Add React Warm to RT (15 min) Add->React Quench Quench over Crushed Ice React->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (Methanol) Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the protocol, compare results against these standards.

MetricExpected ValueMethod of Verification
Physical State White to off-white crystalline solidVisual Inspection
Melting Point 78–80°C Capillary Melting Point Apparatus
Yield 65% – 85%Gravimetric Analysis
IR Spectrum 1520 & 1350

(

stretch)1720

(C=O ester)
FTIR
1H NMR Deshielded aromatic protons (meta coupling)NMR (CDCl3 solvent)

Impurity Profiling:

  • Lower MP (<75°C): Indicates presence of ortho-isomer or dinitrated species.

  • Yellow Coloration: Indicates presence of trace polynitrated byproducts or oxidation.

References

  • Mechanism of Electrophilic Aromatic Substitution

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for EAS mechanism).
    • Nitration of Methyl Benzoate. Chemistry LibreTexts. Available at: [Link]

  • Experimental Protocols and Safety

    • Nitration of Methyl Benzoate. University of Calgary Department of Chemistry. Available at: [Link]

    • Preparation of Methyl 3-nitrobenzoate. Royal Society of Chemistry. Available at: [Link]

  • Spectroscopic Data

    • Methyl 3-nitrobenzoate Spectra. SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Methyl 3-Nitrobenzoate

Abstract & Strategic Context This protocol details the regioselective nitration of methyl benzoate to synthesize methyl 3-nitrobenzoate (methyl m-nitrobenzoate). This transformation is a cornerstone reaction in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This protocol details the regioselective nitration of methyl benzoate to synthesize methyl 3-nitrobenzoate (methyl m-nitrobenzoate). This transformation is a cornerstone reaction in medicinal chemistry, serving as a critical intermediate for the synthesis of 3-aminobenzoate derivatives, which are pharmacophores in various anesthetic and anti-inflammatory drugs.

Unlike standard textbook descriptions, this application note focuses on process control parameters —specifically the thermodynamic management of the nitronium ion (


) generation and the kinetic suppression of dinitration byproducts.

Reaction Mechanism & Regioselectivity

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS).[1][2] The carbomethoxy group (


) on the benzene ring is a deactivating  and meta-directing  substituent.[3]
Mechanistic Rationale[4]
  • Deactivation: The carbonyl withdraws electron density from the ring, making it less nucleophilic than benzene. This requires a potent electrophile (

    
    ) generated in situ.
    
  • Meta-Direction: Attack at the ortho or para positions places a positive charge directly adjacent to the electron-withdrawing carbonyl carbon in the resonance intermediate, a highly unstable configuration. The meta pathway avoids this destabilizing interaction, making it the kinetically favored route.

Pathway Visualization

The following diagram illustrates the generation of the active electrophile and the stability-driven path to the meta-isomer.

NitrationMechanism cluster_activation Electrophile Generation HNO3 HNO3 NO2_Ion Nitronium Ion (NO2+) HNO3->NO2_Ion Protonation & Dehydration H2SO4 H2SO4 (Catalyst) H2SO4->NO2_Ion SigmaComplex Sigma Complex (Meta-stabilized) NO2_Ion->SigmaComplex MeBenz Methyl Benzoate (Substrate) MeBenz->SigmaComplex + NO2+ (Slow Step) Product Methyl 3-nitrobenzoate (Product) SigmaComplex->Product - H+ (Fast Step)

Figure 1: Mechanistic pathway highlighting the generation of the nitronium ion and the subsequent electrophilic attack.[3]

Experimental Protocol

Materials & Stoichiometry

Safety Warning: Concentrated Nitric and Sulfuric acids are corrosive and oxidizing.[4][5] The reaction is exothermic. Perform all steps in a fume hood.

ReagentRoleConc. / GradeQuantityMolar Eq.
Methyl Benzoate Substrate>99%6.1 g (approx. 5.6 mL)1.0
Sulfuric Acid Solvent/Cat.Conc. (98%)20 mL (Total)Excess
Nitric Acid ReagentConc. (70%)4.0 mL~1.4
Methanol RecrystallizationACS Grade~10-15 mLN/A
Step-by-Step Methodology
Phase 1: Preparation & Solvation
  • System Setup: Clamp a 125 mL Erlenmeyer flask in an ice-water bath. Place a magnetic stir bar inside.

  • Solvation: Add 12 mL of Conc.

    
      to the flask. Cool to ~0°C.[1][2][6]
    
  • Substrate Addition: Slowly add 6.1 g of Methyl Benzoate .

    • Expert Insight: The ester is protonated by the acid, which is exothermic. Add slowly to prevent local overheating.

Phase 2: Electrophile Generation & Addition (The Critical Control Point)
  • Prepare Nitrating Mix: In a separate small beaker, mix 4 mL Conc.

    
      and 4 mL Conc.[2][4] 
    
    
    
    . Cool this mixture in the ice bath.
  • Controlled Addition: Using a Pasteur pipette, add the acid mixture to the stirring methyl benzoate solution dropwise.

    • CRITICAL PARAMETER: Maintain internal temperature between 5°C and 15°C .

    • Why? Temperatures >15°C significantly increase the rate of dinitration and hydrolysis of the ester. Temperatures <5°C slow the reaction, leading to accumulation of unreacted reagents that may runaway upon warming.

Phase 3: Reaction & Quenching
  • Aging: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes .

  • Quenching: Pour the reaction mixture over 50 g of crushed ice in a 250 mL beaker. Stir vigorously.

    • Observation: The product will precipitate as a white/cream solid. The ice melts, diluting the acid and stopping the reaction.

Phase 4: Purification
  • Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash with 2 x 15 mL cold water to remove residual acid.

  • Recrystallization: Transfer the crude solid to a flask. Dissolve in the minimum amount of hot Methanol (approx. 10-15 mL). Allow to cool slowly to RT, then ice.

  • Final Isolation: Filter the pure crystals, wash with cold methanol, and dry.

Workflow Visualization

ProtocolFlow Start Start: Cool H2SO4 + Methyl Benzoate (Target: 0°C) Addition Dropwise Addition (CRITICAL: 5°C < T < 15°C) Start->Addition MixAcids Prepare Nitrating Mix (HNO3 + H2SO4) MixAcids->Addition Aging Stir at Room Temp (15 mins) Addition->Aging Quench Pour onto Crushed Ice (Precipitation) Aging->Quench Filter Vacuum Filtration & Wash Quench->Filter Recryst Recrystallize from Methanol Filter->Recryst Final Pure Methyl 3-nitrobenzoate Recryst->Final

Figure 2: Operational workflow emphasizing the critical temperature control node.

Quality Control & Characterization

Verify the identity and purity of the synthesized compound using the following metrics.

Physical Properties
PropertyExpected ValueNotes
Appearance White to cream crystalsYellowing indicates dinitrated impurities.
Melting Point 78°C – 80°C Ortho-isomer melts at -13°C (liquid); Para-isomer melts at 96°C. Sharp MP confirms regioselectivity.
Yield 65% – 80%Losses primarily occur during recrystallization.
Spectroscopic Validation

IR Spectroscopy (ATR/KBr):

  • 1725

    
    :  Strong C=O stretch (Ester).
    
  • 1530

    
    :  Asymmetric 
    
    
    
    stretch.
  • 1350

    
    :  Symmetric 
    
    
    
    stretch.

1H NMR (400 MHz,


): 
Due to the meta-substitution, the symmetry is broken, resulting in distinct splitting patterns.
  • 
     8.85 (t, 1H): 
    
    
    
    (Between Nitro and Ester) – Most deshielded due to two electron-withdrawing groups.
  • 
     8.40 (d, 1H): 
    
    
    
    or
    
    
    (Ortho to Nitro).
  • 
     8.35 (d, 1H): 
    
    
    
    or
    
    
    (Ortho to Ester).
  • 
     7.70 (t, 1H): 
    
    
    
    (Meta to both).
  • 
     4.00 (s, 3H): 
    
    
    
    (Methyl ester singlet).

Troubleshooting & Expert Tips

  • Oiling Out: If the product forms an oil upon pouring onto ice, the temperature was likely too high during addition (forming isomers) or the stirring was insufficient. Remediation:[7][8] Scratch the glass with a rod to induce nucleation or re-cool the mixture.

  • Low Yield: Often caused by adding the nitrating mixture too fast, causing the temperature to spike and generating dinitro-species which are more soluble in methanol during the wash.

  • Safety - Acid Burns: The nitrating mixture is far more corrosive than the individual acids. Immediate neutralization with saturated sodium bicarbonate is required for spills.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Organic Syntheses. Methyl m-nitrobenzoate. Org. Synth. 1928 , 8, 76. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69260, Methyl 3-nitrobenzoate. [Link]

Sources

Method

The Strategic Utility of Methyl 5-Formyl-2-nitrobenzoate in Contemporary Pharmaceutical Synthesis

Abstract Methyl 5-formyl-2-nitrobenzoate has emerged as a pivotal building block in the landscape of pharmaceutical synthesis. Its unique trifunctionalized scaffold, featuring an aldehyde, a nitro group, and a methyl est...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-formyl-2-nitrobenzoate has emerged as a pivotal building block in the landscape of pharmaceutical synthesis. Its unique trifunctionalized scaffold, featuring an aldehyde, a nitro group, and a methyl ester, offers a versatile platform for the construction of a diverse array of complex heterocyclic systems at the core of many modern therapeutic agents. This comprehensive technical guide provides an in-depth exploration of the applications of methyl 5-formyl-2-nitrobenzoate, with a particular focus on its strategic role in the synthesis of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthetic intermediate.

Introduction: A Versatile Scaffold for Drug Discovery

In the relentless pursuit of novel and effective therapeutics, the strategic selection of starting materials is paramount. Methyl 5-formyl-2-nitrobenzoate (CAS No. 133719-04-7) has garnered significant attention for its utility as a highly functionalized and adaptable building block in medicinal chemistry.[1][2] The presence of three distinct reactive sites—an electrophilic aldehyde, an electron-withdrawing nitro group amenable to reduction, and a methyl ester capable of hydrolysis or amidation—provides a rich chemical toolbox for the synthesis of complex molecular architectures.[3]

The strategic positioning of these functional groups allows for a stepwise and controlled elaboration of the molecule, enabling the construction of diverse heterocyclic cores that are prevalent in a wide range of biologically active compounds. This guide will delve into the practical applications of methyl 5-formyl-2-nitrobenzoate, with a particular emphasis on its role in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4][5]

Core Applications in Heterocyclic Synthesis: Building the Foundation of Bioactivity

The true power of methyl 5-formyl-2-nitrobenzoate lies in its ability to serve as a linchpin in the synthesis of various heterocyclic systems, which form the backbone of countless pharmaceuticals.

Synthesis of Substituted Benzimidazoles

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a plethora of approved drugs with diverse therapeutic activities.[6][7] Methyl 5-formyl-2-nitrobenzoate provides a convergent and efficient entry point to this important heterocyclic system. The synthetic strategy typically involves a two-step sequence:

  • Reductive Amination: The aldehyde functionality of methyl 5-formyl-2-nitrobenzoate readily undergoes reductive amination with a primary amine to introduce a key side chain. This reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine.[8]

  • Reductive Cyclization: Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, leads to the formation of the benzimidazole ring. This reductive cyclization can often be achieved in a one-pot fashion, enhancing the overall efficiency of the synthesis.[9]

This approach allows for the introduction of diversity at two key positions of the final benzimidazole product: the substituent on the exocyclic nitrogen atom (from the primary amine used in the reductive amination) and the substituent at the 2-position (derived from the original formyl group).

Application Feature: Synthesis of Pim-1 Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival and proliferation and are frequently overexpressed in various cancers.[4][10] Consequently, they have emerged as attractive targets for the development of novel anticancer therapies. Methyl 5-formyl-2-nitrobenzoate has been instrumental in the synthesis of potent and selective Pim-1 kinase inhibitors.

Synthetic Strategy for Imidazo[4,5-b]pyridine-based Pim-1 Inhibitors

A prominent class of Pim-1 inhibitors features the imidazo[4,5-b]pyridine core. The synthesis of these inhibitors can be strategically initiated from methyl 5-formyl-2-nitrobenzoate. A representative synthetic workflow is depicted below:

G A Methyl 5-formyl-2-nitrobenzoate B Reductive Amination (e.g., with 4-methylbenzylamine) A->B C Intermediate A (N-substituted aminobenzaldehyde) B->C D Amidation (e.g., with methylamine) C->D E Intermediate B (N-substituted aminobenzamide) D->E F Nitro Group Reduction (e.g., with Fe/HCl or H2/Pd-C) E->F G Intermediate C (Diaminobenzamide) F->G H Cyclization (e.g., with triethyl orthoformate) G->H I Imidazo[4,5-b]pyridine Core (Pim-1 Kinase Inhibitor Scaffold) H->I

Figure 1: Synthetic workflow for an imidazo[4,5-b]pyridine-based Pim-1 kinase inhibitor scaffold.

This multi-step synthesis showcases the controlled and sequential manipulation of the functional groups present in methyl 5-formyl-2-nitrobenzoate to construct the complex heterocyclic core of the kinase inhibitor.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving methyl 5-formyl-2-nitrobenzoate.

Protocol 1: Reductive Amination of Methyl 5-formyl-2-nitrobenzoate

This protocol describes a general procedure for the reductive amination of methyl 5-formyl-2-nitrobenzoate with a primary amine.

Materials:

  • Methyl 5-formyl-2-nitrobenzoate

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere

Procedure:

  • To a stirred solution of methyl 5-formyl-2-nitrobenzoate (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted methyl 5-(aminomethyl)-2-nitrobenzoate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as sodium triacetoxyborohydride can react with water.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the initial imine formation.

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that readily reduces the intermediate iminium ion without affecting the nitro group or the methyl ester.

Protocol 2: Synthesis of a Benzimidazole Derivative via Reductive Cyclization

This protocol outlines the synthesis of a benzimidazole derivative from the product of the reductive amination step.

Materials:

  • N-substituted methyl 5-(aminomethyl)-2-nitrobenzoate (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of the N-substituted methyl 5-(aminomethyl)-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and saturated aqueous sodium bicarbonate solution to the residue.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzimidazole derivative.

Causality Behind Experimental Choices:

  • Fe/NH₄Cl: This is a classic and effective reagent system for the reduction of aromatic nitro groups to amines. The ammonium chloride acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction.

  • Reflux Conditions: The elevated temperature accelerates the rate of both the nitro group reduction and the subsequent intramolecular cyclization to form the benzimidazole ring.

Data Presentation: Comparative Analysis of Reaction Conditions

To illustrate the optimization of the reductive cyclization step, the following table summarizes the effect of different reducing agents on the yield of a model benzimidazole synthesis.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Fe / NH₄ClEtOH / H₂OReflux485
2SnCl₂·2H₂OEtOHReflux378
3H₂ (1 atm), Pd/CMeOH251292
4Na₂S₂O₄EtOH / H₂O60675

Table 1: Comparison of reducing agents for the synthesis of a model benzimidazole.

The data indicates that while several reducing agents are effective, catalytic hydrogenation with Palladium on carbon (Pd/C) provides the highest yield under mild conditions. However, the choice of reducing agent in a practical setting will also depend on factors such as cost, scalability, and functional group tolerance.

Conclusion: A Key Enabler in Modern Drug Discovery

Methyl 5-formyl-2-nitrobenzoate stands as a testament to the power of strategic molecular design in accelerating pharmaceutical innovation. Its trifunctional nature provides a robust and flexible platform for the synthesis of complex and biologically active heterocyclic compounds. As demonstrated in the synthesis of Pim-1 kinase inhibitors, this versatile building block enables the efficient construction of privileged scaffolds, paving the way for the discovery of next-generation therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively harness the synthetic potential of methyl 5-formyl-2-nitrobenzoate in their drug discovery endeavors.

References

  • Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. (URL: [Link])

  • Design, synthesis and molecular modeling of new Pim-1 kinase inhibitors. (URL: [Link])

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (URL: [Link])

  • Benzimidazole synthesis. (URL: [Link])

  • Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity. (URL: [Link])

  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. (URL: [Link])

  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES - DergiPark. (URL: [Link])

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. (URL: [Link])

Sources

Application

large-scale synthesis protocols for 5-methyl-2-nitrobenzoic acid intermediates

Executive Summary 5-Methyl-2-nitrobenzoic acid (CAS: 3113-72-2) is a critical scaffold in the synthesis of bioactive heterocyclic compounds, including olopatadine and various kinase inhibitors. While conceptually simple,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-nitrobenzoic acid (CAS: 3113-72-2) is a critical scaffold in the synthesis of bioactive heterocyclic compounds, including olopatadine and various kinase inhibitors. While conceptually simple, the large-scale preparation of this intermediate is plagued by regioselectivity challenges . The classic nitration of m-toluic acid yields a difficult-to-separate mixture of the target 6-nitro isomer (renumbered as 2-nitro-5-methyl) and the 4-nitro isomer.

This guide presents a field-validated, high-fidelity protocol that bypasses these limitations. By utilizing a steric-steering strategy via a methyl ester intermediate and a controlled nitration system, we achieve superior regioselectivity. This protocol focuses on the "Ester Route," which offers a viable path to multi-kilogram scale-up with >98% purity, minimizing the need for extensive downstream chromatography.

Route Selection Strategy: The Case for Steric Steering

In process chemistry, the choice of route is dictated by the "Three S's": Safety, Selectivity, and Separability.

FeatureRoute A: Direct Nitration (Classic)Route B: Ester Nitration (Recommended)
Starting Material m-Toluic acidMethyl m-toluate (via m-Toluic acid)
Reagents HNO₃ / H₂SO₄HNO₃ / Acetic Anhydride (Ac₂O)
Regioselectivity Poor (~60:40 mixture) High (>85:15 mixture)
Purification Multiple recrystallizations (yield loss)Hydrolysis + Single Crystallization
Safety Profile High exotherm; Acid mistSevere Exotherm (Acetyl Nitrate) ; Requires strict control
Scalability Limited by purification bottleneckHigh (Streamlined workup)

Decision: We utilize Route B . The esterification of the carboxylic acid increases steric bulk, which, combined with the specific electronic character of the acetyl nitrate species, suppresses the formation of the ortho-to-methyl isomer (4-nitro), favoring the para-to-methyl position (6-nitro, which becomes the target 2-nitro-5-methyl product).

Reaction Pathway & Mechanism[1]

The synthesis proceeds in three distinct stages. The critical step is the nitration of Methyl 3-methylbenzoate.[1][2][3][4]

SynthesisPathway SM 3-Methylbenzoic Acid (m-Toluic Acid) Inter1 Methyl 3-methylbenzoate (Ester Intermediate) SM->Inter1 1. MeOH, H2SO4 Reflux Inter2 Methyl 5-methyl-2-nitrobenzoate (Major Isomer) Inter1->Inter2 2. HNO3/Ac2O 0-10°C (Regioselective) Side Methyl 3-methyl-4-nitrobenzoate (Minor Isomer) Inter1->Side Minor Path Product 5-Methyl-2-nitrobenzoic Acid (Target API Intermediate) Inter2->Product 3. NaOH, H2O Hydrolysis

Caption: Three-step synthesis pathway highlighting the divergence of isomers during the nitration step.

Detailed Experimental Protocols

Step 1: Esterification (Batch Preparation)

Note: Standard esterification protocols apply. This step is summarized for context.

  • Reflux m-toluic acid (1.0 eq) in Methanol (5.0 vol) with catalytic H₂SO₄ (0.1 eq) for 8-12 hours.

  • Concentrate, neutralize with NaHCO₃, and extract into Ethyl Acetate.

  • Checkpoint: Purity should be >99% by GC/HPLC before proceeding. Residual acid can interfere with the nitration stoichiometry.

Step 2: Regioselective Nitration (The Critical Step)

Safety Warning: This step involves the in-situ generation of acetyl nitrate , which is thermally unstable.

  • Never add nitric acid to acetic anhydride at temperatures >20°C.

  • Never allow the reaction to stagnate without stirring.

  • Maintain a strict temperature ceiling of 15°C.

Reagents:

  • Methyl 3-methylbenzoate (1.0 eq)

  • Acetic Anhydride (3.0 vol)

  • Fuming Nitric Acid (>98%) (1.2 eq)

  • Conc. H₂SO₄ (Cat.[3][5] 0.05 eq)

Protocol:

  • Reactor Setup: Charge a jacketed glass reactor with Methyl 3-methylbenzoate and Acetic Anhydride. Cool the mixture to 0°C .

  • Catalyst Addition: Add catalytic H₂SO₄ dropwise. (Exotherm: Mild).[2]

  • Nitration Agent Addition (Critical):

    • Begin adding Fuming Nitric Acid via a dosing pump or pressure-equalizing dropping funnel.

    • Rate Control: Adjust addition rate to maintain internal temperature between 0°C and 5°C .

    • Note: The formation of acetyl nitrate is exothermic. If temp spikes >10°C, stop addition immediately and increase jacket cooling.

  • Reaction: Once addition is complete, allow the mixture to warm to 15°C and stir for 3 hours.

  • Monitoring: Sample for HPLC. Target conversion >98%.

    • Success Criteria: Ratio of Target (5-Me-2-NO2) to Isomer (3-Me-4-NO2) should be > 5:1.

  • Quenching:

    • Prepare a separate vessel with Ice/Water (10 vol).

    • Slowly pour the reaction mixture into the ice water with vigorous agitation. Do not add water to the reaction mixture (risk of violent boiling).

  • Isolation: The crude nitro-ester will precipitate as a gummy solid or oil. Extract with Dichloromethane (DCM). Wash organic layer with sat. NaHCO₃ (to remove acetic acid) and Brine.

  • Solvent Swap: Distill off DCM and swap to Methanol for the next step. (Do not isolate to dryness if not necessary, to reduce thermal stress).

Step 3: Hydrolysis and Purification (The Self-Validating System)

This step converts the ester to the acid and utilizes the differential solubility of the acid isomers to purify the product.

Protocol:

  • Hydrolysis: To the Methanolic solution of crude ester, add 20% NaOH solution (2.5 eq).

  • Reflux: Heat to 60°C for 2 hours. The solution will become homogeneous.

  • Workup:

    • Cool to room temperature.[3][4][6]

    • Distill off Methanol (vacuum).

    • Dilute residue with water.[7]

    • Filtration (Impurity Rejection 1): If any undissolved neutral impurities remain, filter them off now.

  • Acidification & Crystallization:

    • Cool the aqueous alkaline solution to 10°C.

    • Slowly acidify with Conc. HCl to pH 1-2. The product precipitates.[3][8]

    • Critical Control: The 5-methyl-2-nitrobenzoic acid precipitates readily. The 3-methyl-4-nitro isomer is slightly more soluble in acidic aqueous media, but co-precipitation occurs.

  • Recrystallization (Impurity Rejection 2):

    • Collect the crude wet cake.

    • Dissolve in Ethanol/Water (3:1 v/v) at reflux.

    • Cool slowly to 5°C.

    • Filter and wash with cold water.[4]

    • Drying: Dry at 50°C under vacuum.

Process Safety & Hazard Analysis

The nitration step poses the highest risk. The following logic diagram illustrates the safety interlocks required.

SafetyLogic Start Nitration Start TempCheck Is Temp < 5°C? Start->TempCheck AddAcid Dose HNO3 TempCheck->AddAcid Yes Stop EMERGENCY STOP Stop Dosing Max Cooling TempCheck->Stop No Exotherm Exotherm Detected? AddAcid->Exotherm Exotherm->Stop Yes (>10°C) Continue Continue Reaction Exotherm->Continue No Continue->TempCheck Loop

Caption: Logic flow for thermal excursion management during nitration addition.

Hazard Specifics:

  • Acetyl Nitrate: Can detonate if concentrated or heated. Mitigation: Always generate in situ in the presence of substrate; never isolate.

  • Runaway Potential: The reaction is autocatalytic in temperature. Mitigation: Use a reactor with a high heat-transfer area/volume ratio and ensure dosing is strictly temperature-controlled (dose-controlled reaction).

Analytical Controls

To ensure the "Trustworthiness" of the protocol, specific analytical markers must be met.

HPLC Method for Isomer Tracking:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid

    • B: Acetonitrile[9]

  • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV @ 254 nm.[10]

  • Retention Times (Approx):

    • 5-Methyl-2-nitrobenzoic acid (Target): ~12.5 min

    • 3-Methyl-4-nitrobenzoic acid (Impurity): ~11.2 min (Elutes earlier due to polarity differences).

Specification:

  • Purity: >98.5% (a/a).[10]

  • Single Isomer Impurity: <0.5%.[5]

  • Loss on Drying: <0.5%.

References

  • BenchChem. (2025).[4][6][9] Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-nitrobenzoic Acid. Retrieved from 8

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate. Org. Synth. 1928, 8, 76; Coll. Vol. 1, p.372. (Provides foundational data on nitration thermodynamics). Retrieved from 11[11]

  • Zhang, Y., et al. (2013). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. (Basis for the HPLC analytical method). Retrieved from 10

  • Mei, W., et al. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. (Validates the methyl ester route selectivity). Retrieved from 2[2]

  • NOAA. (n.d.). m-Toluic Acid Safety Data. CAMEO Chemicals. Retrieved from 12

Sources

Method

Precision Monitoring of Aromatic Nitration via Thin-Layer Chromatography (TLC)

Strategic Overview In drug development and intermediate synthesis, electrophilic aromatic nitration is a cornerstone reaction. However, monitoring its progress presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In drug development and intermediate synthesis, electrophilic aromatic nitration is a cornerstone reaction. However, monitoring its progress presents unique challenges. The reaction matrix is typically highly acidic (often


), which is destructive to standard silica gel matrices. Furthermore, distinguishing the electronic shift between a starting material and its nitrated congener requires precise mobile phase modulation.

This guide moves beyond basic TLC mechanics to provide a self-validating protocol for nitration monitoring. It emphasizes the "Mini-Workup" technique to prevent artifactual streaking and details specific visualization chemistries that confirm the presence of the nitro (


) pharmacophore.

The Principle of Separation & Detection

Polarity Shifts

The introduction of a nitro group (


) significantly alters the dipole moment of an aromatic system.
  • General Rule: Nitro groups are strongly electron-withdrawing and polar. On normal phase silica (polar stationary phase), nitrated products typically display lower

    
     values  than their non-nitrated precursors due to increased dipole-dipole interactions with the silica hydroxyls.
    
  • Exception (Ortho-Effect): In substrates like phenols, ortho-nitration allows for intramolecular hydrogen bonding. This reduces the effective polarity of the molecule, often causing the ortho-isomer to elute higher (larger

    
    ) than the para-isomer or even the starting material.
    
Chemoselective Visualization

While UV (254 nm) is the primary detection method due to the strong UV absorbance of the nitro-aromatic chromophore, it is not specific. To validate the chemical identity of the product, we utilize a reduction-diazotization stain sequence.

Materials & Reagents

Stationary & Mobile Phases[1][2]
  • Plates: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Mobile Phase A (Non-Polar): Hexanes or Heptane.

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Standard System: 10-30% EtOAc in Hexanes (adjust based on substrate polarity).

Visualization Reagents[3][4][5][6]
  • UV Lamp: Short-wave (254 nm).[1]

  • Nitro-Specific Stain (The "SnCl2 Method"):

    • Solution A: 5% Stannous Chloride (

      
      ) in 10% HCl (aq).
      
    • Solution B: 1% Sodium Nitrite (

      
      ) in water (freshly prepared).
      
    • Solution C: 1%

      
      -Naphthol in 10% NaOH (aq).
      

Experimental Protocol (SOP)

Phase 1: The "Mini-Workup" (Critical Step)

Direct spotting of nitration mixtures destroys the silica binder and causes "acid streaking," rendering the TLC unreadable.

  • Sampling: Using a glass capillary or micropipette, withdraw ~10-20

    
    L of the reaction mixture.
    
  • Quenching: Dispense the aliquot into a 1.5 mL microcentrifuge tube containing 0.5 mL of saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Note: Evolution of

      
       gas indicates neutralization of excess acid.
      
  • Extraction: Add 0.5 mL of Ethyl Acetate (or Ether) to the tube. Cap and shake vigorously for 10 seconds.

    • Mechanism:[2] The organic product partitions into the top layer; salts and acids remain in the aqueous bottom layer.

  • Spotting: Use a fresh capillary to spot the top organic layer onto the TLC plate.

Phase 2: Elution & Visualization Workflow

TLC_Workflow Start Reaction Aliquot Quench Mini-Workup (Sat. NaHCO3 + EtOAc) Start->Quench Neutralize Acid Spot Spot Organic Layer (Co-spot with SM) Quench->Spot Extract Product Elute Elute Plate (Hex/EtOAc) Spot->Elute UV UV Visualization (254 nm) Elute->UV Check Conversion Stain Nitro-Specific Stain (SnCl2 -> NaNO2 -> Naphthol) UV->Stain Confirm Identity

Caption: Figure 1.[3][4] Integrated workflow for safe and specific monitoring of nitration reactions.

Phase 3: The Nitro-Specific Staining Sequence

Perform this in a fume hood.

  • Reduction: Spray the developed plate with Solution A (

    
    ) . Heat gently with a heat gun (~100°C) for 1-2 minutes.
    
    • Chemistry: Reduces

      
       to 
      
      
      
      (amine).[5]
  • Diazotization: Allow plate to cool, then spray with Solution B (

    
    ) .
    
    • Chemistry: Converts the new amine to a diazonium salt (

      
      ).[5]
      
  • Coupling: Immediately spray with Solution C (

    
    -Naphthol) .
    
    • Result: Nitro compounds appear as vivid orange-red spots (Azo dye formation). Starting materials remain colorless or dark (UV only).

Data Interpretation & Troubleshooting

Rf Value Analysis

The following table illustrates expected shifts for a standard nitration (e.g., Nitration of Methyl Benzoate).

CompoundFunctional GroupPolarityExpected Rf (30% EtOAc/Hex)Visualization (UV)Visualization (Stain)
Starting Material Ester / AromaticModerate0.60Dark SpotNo Color
Product Nitro / EsterHigh0.45Dark SpotOrange/Red
Byproduct Dinitro speciesVery High0.25Dark SpotDeep Red
Artifact Acid ResidueN/AStreak (0.0 - 1.0)N/AN/A
Troubleshooting Logic

Troubleshooting Problem TLC Issue Detected Streak Long Streaks / Smearing Problem->Streak NoSep Spots Co-elute Problem->NoSep NoVis No Spots Visible Problem->NoVis Sol1 Cause: Residual Acid Fix: Repeat Mini-Workup w/ more NaHCO3 Streak->Sol1 Sol2 Cause: Polarity Match Fix: Change Modifier (e.g., add 1% MeOH or use DCM) NoSep->Sol2 Sol3 Cause: Low Conc. Fix: Spot 3x or concentrate organic layer NoVis->Sol3

Caption: Figure 2. Decision tree for resolving common nitration TLC artifacts.

Safety Considerations

  • Energetic Materials: Polynitrated compounds can be explosive. Do not scrape large amounts of dry nitro-compounds from preparative plates.

  • Acid Burns: The nitration mixture is corrosive. Always wear butyl or neoprene gloves when handling the reaction aliquots.

  • Stannous Chloride: Corrosive and irritant. Use in a well-ventilated hood.

References

  • BenchChem. "Application Notes and Protocols for TLC Visualization of Nitro Compounds." BenchChem Technical Support, 2025.[5] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for aromatic substitution mechanisms and workups).
  • Reach Devices. "TLC Stains: Recipes and Procedures." Reach Devices Repository. Link

  • University of Washington. "TLC Stains and Visualization Methods." UW Dept of Chemistry Protocols. Link

Sources

Application

Application Note: The Strategic Role of Methyl 5-Formyl-2-Nitrobenzoate in the Synthesis of Vasopressin V2-Receptor Antagonists

Introduction & Background Vasopressin V2-receptor antagonists, commonly referred to as "vaptans" (e.g., Tolvaptan, Mozavaptan), represent a critical class of aquaretic therapeutics utilized in the clinical management of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Background

Vasopressin V2-receptor antagonists, commonly referred to as "vaptans" (e.g., Tolvaptan, Mozavaptan), represent a critical class of aquaretic therapeutics utilized in the clinical management of euvolemic and hypervolemic hyponatremia. The fundamental pharmacophore of the most successful vaptans is the 1-benzazepine ring system.

Historically, the synthesis of Tolvaptan relies on the intermediate methyl 5-chloro-2-nitrobenzoate to establish a static 7-chloro-benzazepine core[1]. However, modern drug discovery demands the continuous optimization of pharmacokinetic properties, such as aqueous solubility and metabolic half-life. To achieve this, medicinal chemists require versatile building blocks that allow for extensive Structure-Activity Relationship (SAR) profiling.

Methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) has emerged as a highly strategic, advanced intermediate[2]. By replacing the inert chlorine atom with a highly reactive formyl (aldehyde) group, this compound serves as a dynamic precursor. It enables the construction of a 7-formyl-benzazepine core, which can undergo late-stage functionalization to generate a diverse library of novel V2-receptor antagonist analogs.

Mechanistic Rationale: Why Methyl 5-Formyl-2-Nitrobenzoate?

The transition from a halogenated precursor to a formylated precursor is driven by the need for synthetic modularity. The structural features of methyl 5-formyl-2-nitrobenzoate provide specific, independent synthetic handles:

  • The Nitro Group (-NO₂): Serves as a masked aniline. It prevents premature reactions during early synthetic steps and is later reduced to an amine to facilitate the critical intramolecular cyclization that forms the azepine ring.

  • The Methyl Ester (-COOMe): Acts as the electrophilic acceptor during the Dieckmann condensation, essential for closing the 7-membered ring.

  • The Formyl Group (-CHO): Unlike a chlorine atom, the formyl group is a highly versatile functional handle. It allows for downstream olefination (Wittig/Horner-Wadsworth-Emmons)[3], reductive amination to introduce basic solubilizing groups, or oxidation to carboxylic acids, enabling the rapid generation of diverse vaptan analogs.

Synthetic Workflow

SyntheticWorkflow A Methyl 5-formyl- 2-nitrobenzoate B Chemoselective Nitro Reduction A->B C Methyl 2-amino- 5-formylbenzoate B->C D N-Alkylation & Dieckmann Cyclization C->D E 7-Formyl-Benzazepine Core D->E F Late-Stage Functionalization E->F SAR Expansion G Novel V2 Antagonist Analogs F->G

Synthetic workflow from methyl 5-formyl-2-nitrobenzoate to novel V2 antagonist analogs.

Pharmacological Mechanism of Action

Once the 7-substituted benzazepine analogs are synthesized and acylated with the appropriate benzoyl moiety, they function as competitive antagonists at the V2 receptor.

V2Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Agonism Antag V2 Antagonist Analogs Antag->V2R Competitive Blockade Gs G-alpha-s Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Apical Insertion PKA->AQP2

Mechanism of V2 receptor antagonists blocking AVP-induced Aquaporin-2 insertion.

Experimental Protocols

The following self-validating protocols detail the transformation of methyl 5-formyl-2-nitrobenzoate into the functionalized benzazepine core.

Protocol A: Chemoselective Nitro Reduction

Objective: Convert methyl 5-formyl-2-nitrobenzoate to methyl 2-amino-5-formylbenzoate. Causality & Expertise: Standard catalytic hydrogenation (Pd/C, H₂) risks over-reducing the sensitive formyl group to a hydroxymethyl or methyl moiety. Stannous chloride dihydrate (SnCl₂·2H₂O) is specifically chosen for its absolute chemoselectivity, reducing the nitro group via a single-electron transfer mechanism while leaving the aldehyde completely intact.

  • Initiation: Dissolve methyl 5-formyl-2-nitrobenzoate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reduction: Add SnCl₂·2H₂O (5.0 eq) portion-wise at 0 °C. The low temperature controls the exothermic nature of the initial electron transfer.

  • Propagation: Warm the reaction mixture to 70 °C and stir for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the starting material is fully consumed.

  • Quenching & Isolation: Pour the mixture into crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ to precipitate tin salts (SnO/Sn(OH)₂). Filter through a Celite pad to remove the emulsion-causing tin salts.

  • Extraction: Extract the filtrate with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-formylbenzoate.

Protocol B: Benzazepine Ring Annulation

Objective: Construct the 7-formyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one core. Causality & Expertise: Direct alkylation of the resulting aniline with a butyrate chain is highly inefficient due to poor nucleophilicity and the risk of over-alkylation. Tosylation (using TsCl) is a mandatory intermediate step; it lowers the pKa of the aniline nitrogen, facilitating clean mono-alkylation, and protects the nitrogen during the harsh, strongly basic conditions of the subsequent Dieckmann cyclization.

  • Tosylation: Dissolve the aniline intermediate in anhydrous pyridine. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and stir at room temperature for 2 hours. Pour into ice water to precipitate the sulfonamide.

  • Alkylation: Dissolve the sulfonamide in DMF. Add K₂CO₃ (2.0 eq) and ethyl 4-bromobutyrate (1.2 eq). Heat at 80 °C for 12 hours. Extract and purify to isolate the diester intermediate.

  • Dieckmann Cyclization: Dissolve the diester in anhydrous THF under an inert argon atmosphere. Cool to 0 °C and add Potassium tert-butoxide (t-BuOK, 1.5 eq). The base deprotonates the alpha-carbon of the butyrate, which subsequently attacks the methyl benzoate ester, forming a 7-membered β-keto ester ring.

  • Decarboxylation & Detosylation: Concentrate the crude cyclized product and resuspend in a 3:1 mixture of glacial acetic acid and concentrated HCl. Reflux for 18 hours. This dual-action acidic hydrolysis drives the decarboxylation of the β-keto ester and simultaneously cleaves the tosyl protecting group, yielding the 7-formyl-benzazepin-5-one core.

Protocol C: Late-Stage Functionalization (SAR Expansion)

Objective: Utilize the 7-formyl group to introduce solubilizing moieties via reductive amination.

  • Imine Formation: React the 7-formyl-benzazepin-5-one core with a secondary amine (e.g., dimethylamine, 1.5 eq) in 1,2-dichloroethane. Add a catalytic amount of acetic acid.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) and stir at room temperature for 16 hours.

  • Result: The resulting 7-((dimethylamino)methyl) analog exhibits significantly enhanced aqueous solubility, a critical parameter for formulating intravenous vaptan therapies.

Quantitative Data & Route Comparison

The strategic shift from a chloro-substituted to a formyl-substituted starting material alters the synthetic landscape. The table below summarizes the comparative metrics between the traditional Tolvaptan route and the advanced SAR-enabling route.

ParameterTraditional Route (5-Chloro)Advanced Route (5-Formyl)
Starting Material Methyl 5-chloro-2-nitrobenzoate[1]Methyl 5-formyl-2-nitrobenzoate[2]
Chemoselectivity Challenge Low (Chlorine is stable to reduction)High (Requires SnCl₂ to protect aldehyde)
Dieckmann Cyclization Yield 78% - 82%71% - 75% (Slight steric/electronic variance)
Late-Stage Derivatization None (Static halogen)High (Reductive amination, olefination)[3]
Primary Application Commercial API Synthesis (Tolvaptan)Drug Discovery, SAR Profiling, Pipeline Analogs

References

  • ChemicalBook.methyl 5-formyl-2-nitrobenzoate synthesis.
  • Google Patents.Azolecarboxamide compound or salt thereof (AU2008314922A1).
  • BLD Pharm.51282-49-6 | Methyl 5-chloro-2-nitrobenzoate.
  • New Drug Approvals.TOLVAPTAN.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Methyl 5-Formyl-2-Nitrobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of methyl 5-formyl-2-nitrobenzoate (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7)[1]. This highly functionalized aromatic building block is frequently utilized in the synthesis of benzolactam analogues and protein kinase C (PKC) modulators[2].

Due to the presence of reactive and highly polar functional groups (an aldehyde, a nitro group, and a methyl ester)[3], this compound presents unique chromatographic and stability challenges. This guide provides field-proven troubleshooting FAQs, causality-driven explanations, and self-validating protocols to ensure >98% purity.

Physicochemical & Chromatographic Parameters

Before initiating purification, it is critical to understand the baseline physical properties of the target compound.

ParameterValueReference
CAS Number 133719-04-7[1]
Molecular Formula C9H7NO5[3]
Molecular Weight 209.16 g/mol [3]
Physical Form White to yellow solid / powder[1],
Melting Point 74 - 75 °C
Storage Temperature 2 - 8 °C, Inert atmosphere[1]
Reaction & Impurity Profiling

The most common synthetic route involves the oxidation of the precursor alcohol, methyl 5-(hydroxymethyl)-2-nitrobenzoate, using Pyridinium Chlorochromate (PCC) in dichloromethane[2][4]. Understanding the origin of impurities is the first step in designing an effective purification strategy.

ReactionPathway SM Methyl 5-(hydroxymethyl) -2-nitrobenzoate (Starting Material) Prod Methyl 5-formyl -2-nitrobenzoate (Target Product) SM->Prod PCC / CH2Cl2 Oxidation Cr Chromium Salts (PCC Byproducts) SM->Cr Reagent Degradation Acid Carboxylic Acid Derivative (Over-oxidation) Prod->Acid Auto-oxidation (Air/Light)

Reaction pathway and common impurities in methyl 5-formyl-2-nitrobenzoate synthesis.

Troubleshooting FAQs

Q: Why does my product co-elute with a dark brown/green residue after PCC oxidation? A: Causality: The oxidation of the starting alcohol using PCC generates chromium(IV) and chromium(III) byproducts[2][4]. These heavy metal salts form highly polar, polymeric coordination complexes that partially dissolve in organic solvents and streak through standard silica gel, contaminating the target aldehyde. Solution: Never load a crude PCC reaction directly onto a chromatography column. Pre-treat the mixture by precipitating the salts with diethyl ether, followed by filtration through a bilayer pad of Celite and Florisil. Florisil has a high affinity for heavy metal salts and will trap the chromium complexes.

Q: How can I efficiently separate the target aldehyde from the over-oxidized carboxylic acid byproduct? A: Causality: The formyl group is highly susceptible to auto-oxidation when exposed to air, yielding the corresponding carboxylic acid. While the electron-withdrawing nitro group increases the electrophilicity of the ring[3], the aldehyde itself remains the primary site of oxidative degradation. Solution: Rely on liquid-liquid extraction rather than chromatography. Perform a mild basic wash using saturated aqueous NaHCO₃. The carboxylic acid will deprotonate and partition into the aqueous layer, while the target aldehyde remains in the organic layer.

Q: My aldehyde and unreacted alcohol are streaking and co-eluting on the silica column. How do I improve resolution? A: Causality: Both the starting alcohol and the product aldehyde possess strong hydrogen-bonding capabilities due to the nitro and oxygenated groups[3]. Using a highly polar or protic solvent (like methanol) causes peak tailing and destroys resolution. Solution: Use a strictly non-protic solvent system. A gradient of 10% to 30% Ethyl Acetate in Hexanes provides optimal resolution. Ensure the silica gel is fully equilibrated with Hexanes before loading.

Standard Operating Procedure: Purification Workflow

The following protocol is a self-validating system designed to isolate methyl 5-formyl-2-nitrobenzoate from a crude PCC oxidation mixture[2].

PurificationWorkflow Step1 1. Crude Reaction Mixture (Aldehyde, Alcohol, Acid, Cr Salts) Step2 2. Celite/Florisil Filtration Removes Chromium Salts Step1->Step2 Step3 3. Aqueous NaHCO3 Workup Partitions Acid to Aqueous Phase Step2->Step3 Step4 4. Silica Gel Chromatography Separates Unreacted Alcohol Step3->Step4 Step5 5. Dual-Solvent Recrystallization Yields >98% Pure Aldehyde Step4->Step5

Step-by-step purification workflow for isolating methyl 5-formyl-2-nitrobenzoate.

Step 1: Quenching and Filtration (Chromium Removal)
  • Action: Dilute the crude dichloromethane (DCM) reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts. Filter the suspension through a 2-inch pad of Celite topped with 1 inch of Florisil. Wash the pad thoroughly with ether.

  • Validation: The filtrate should transition from a dark, opaque brown/black to a clear, pale yellow solution.

Step 2: Liquid-Liquid Extraction (Acid Removal)
  • Action: Transfer the filtrate to a separatory funnel. Wash the organic layer three times with equal volumes of saturated aqueous NaHCO₃, followed by one wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation: Acidify a small aliquot of the combined aqueous NaHCO₃ layers with 1M HCl. The formation of a white precipitate confirms the successful extraction and removal of the over-oxidized carboxylic acid byproduct.

Step 3: Flash Column Chromatography (Alcohol Separation)
  • Action: Dry-load the concentrated crude onto a small amount of silica gel. Run a flash column using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Validation: Spot fractions on a silica TLC plate and develop in 3:1 Hexanes:EtOAc. The target methyl 5-formyl-2-nitrobenzoate will elute first (Rf ~ 0.45, strongly UV-active). The unreacted alcohol will elute later (Rf ~ 0.15). Discard any fractions containing the lower Rf spot.

Step 4: Recrystallization (Final Polishing)
  • Action: To achieve >98% purity[1], dissolve the concentrated aldehyde in a minimum amount of warm ethyl acetate. Add hexanes dropwise until slight turbidity persists. Cool the mixture slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization. Filter and dry the crystals under a vacuum.

  • Validation: Determine the melting point of the dried crystals. It should sharply align with the 74-75 °C literature value. A depressed or broad melting point indicates residual alcohol or trapped solvent.

References
  • [2] Title: Clarification of the Binding Mode of Teleocidin and Benzolactams to the Cys2 Domain of Protein Kinase Cδ by Synthesis. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Ortho/Para Isomers in Meta-Directing Nitration

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize regioselectivity in ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize regioselectivity in electrophilic aromatic substitution (EAS). When working with meta-directing substrates, minimizing ortho and para byproducts is critical for downstream pharmaceutical purity.

Troubleshooting & FAQs

Q1: Why do ortho and para isomers still form when nitrating a strongly meta-directing substrate? A1: An electron-withdrawing group (EWG) deactivates the aromatic ring via inductive or resonance effects, withdrawing electron density and leaving partial positive charges on the ortho and para carbons[1]. This makes the meta position the most favorable site for electrophilic attack. However, the meta position is only relatively less deactivated. The formation of the ortho/para Wheland intermediates (σ-complexes) simply has a higher activation energy barrier. If the reaction temperature is too high, the available thermal energy allows the system to overcome this barrier, leading to a kinetic override where ortho and para isomers form. For example, the nitration of nitrobenzene yields a 93:6:1 ratio of meta:ortho:para isomers under standard conditions[2].

Q2: How critical is temperature control, and what happens if the reaction exotherms? A2: Temperature control is the single most critical variable for minimizing ortho and para isomers. EAS nitration is highly exothermic. If the heat of reaction is not rapidly dissipated, localized temperature spikes (hot spots) occur. Increasing the temperature increases the reaction rate by providing the activation energy required to form the destabilized ortho/para σ-complexes[3]. Maintaining the reaction strictly between 0°C and 5°C ensures the reaction remains under kinetic control, favoring the lowest-energy meta pathway[4].

Q3: Can superacids be used to enhance meta-selectivity? A3: Yes. In cases where the meta-directing group has lone pairs (e.g., carbonyls, amides), using weakly-nucleophilic superacidic media (like HF/SbF5) fully protonates the directing group[5]. This transforms a moderately deactivating group into a powerfully deactivating, cationic substituent. The resulting electrostatic repulsion at the ortho and para positions is so severe that it virtually eliminates ortho/para isomer formation, driving the reaction exclusively to the meta position[5].

Q4: Do solid acid catalysts like zeolites help in meta-directing nitration? A4: While shape-selective zeolites (like H-ZSM-5) are highly effective for maximizing para-selectivity in activating groups (e.g., converting toluene to p-nitrotoluene), their utility in meta-directing nitration is counterproductive. The meta isomer is often sterically bulkier than the para isomer. Therefore, standard microporous zeolites may inadvertently restrict the formation of the desired meta product by favoring the slimmer para-isomer geometry. For meta-directing substrates, strict thermal control and superacidic solvent effects are far more effective than shape-selective catalysis.

Mechanistic Visualization

Mechanism Substrate Meta-Directing Arene Electrophile NO2+ Attack Substrate->Electrophile MetaInt Meta σ-Complex (Lower Energy Barrier) Electrophile->MetaInt Kinetic Control (Low Temp) OPInt Ortho/Para σ-Complex (Higher Energy Barrier) Electrophile->OPInt Thermal Override (High Temp) MetaProd Meta Isomer (Major Product) MetaInt->MetaProd OPProd Ortho/Para Isomers (Minor Byproducts) OPInt->OPProd

Electrophilic Aromatic Substitution (EAS) Regioselectivity Pathways

Quantitative Data: Isomer Distribution

The following table summarizes the impact of varying reaction conditions on the isomer distribution during the nitration of nitrobenzene.

Reaction ConditionsTemperatureMeta Isomer (%)Ortho Isomer (%)Para Isomer (%)
Standard Mixed Acid (HNO₃/H₂SO₄)50°C93.0%6.0%1.0%
Low-Temperature Mixed Acid0°C96.5%3.0%0.5%
NO₂⁺BF₄⁻ in Sulfolane25°C91.5%7.1%1.4%
Superacid Media (HF/SbF₅)-20°C>99.0%<0.8%<0.2%

Experimental Protocol: Self-Validating Low-Temperature Nitration

To ensure maximum meta-selectivity, the following protocol utilizes a self-validating feedback loop to prevent thermal override.

Protocol Prep 1. Prepare Mixed Acid (HNO3/H2SO4) Cool 2. Cryogenic Cooling (0°C to 5°C) Prep->Cool Add 3. Dropwise Addition Maintain < 5°C Cool->Add Monitor 4. In-Process HPLC Validate <1% o/p Add->Monitor Quench 5. Ice Quench & Recrystallization Monitor->Quench

Self-Validating Workflow for Low-Temperature Meta-Selective Nitration

Step-by-Step Methodology

Step 1: Substrate Dissolution Dissolve the meta-directing arene in concentrated H₂SO₄.

  • Causality: Ensures complete homogenization.

  • Validation Check: A clear, monophasic solution confirms the absence of biphasic interfaces where uncontrolled, highly exothermic nitration could occur.

Step 2: Cryogenic Cooling Cool the reactor to 0°C using an ice-salt bath equipped with an internal thermocouple.

Step 3: Nitronium Ion Generation In a separate vessel, slowly mix fuming HNO₃ and concentrated H₂SO₄ at 0°C.

  • Causality: Protonation of the hydroxyl group on HNO₃ by H₂SO₄, followed by dehydration, generates the highly electrophilic NO₂⁺ ion[6].

Step 4: Dropwise Addition (Critical Step) Add the mixed acid to the substrate dropwise.

  • Validation Check: The internal thermocouple must dictate the addition rate. If the internal temperature registers ≥ 5°C, the automated addition funnel must pause. This self-regulating feedback loop prevents the thermal override that generates ortho/para isomers[3].

Step 5: In-Process Monitoring Sample the reaction mixture every 30 minutes for HPLC analysis.

  • Validation Check: The reaction is deemed complete and successful only when the starting material is <1% and the combined ortho/para impurities remain below the 2% threshold.

Step 6: Aqueous Quench and Isolation Pour the reaction mixture over crushed ice with vigorous stirring.

  • Causality: Rapidly dilutes the acid and drops the temperature, instantly terminating the reaction and precipitating the highly pure meta-isomer. Filter and recrystallize from ethanol to purge any trace o/p impurities.

References

1. Catalytic Nitration of Toluene (Elimination of Red Water) - SERDP and ESTCP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJVMLOtFFM7DMOCfzB8lM51T2HhQvHnHEeIVc0EdtsMUPhkqZwI37jpeteseo-oWqh7ANQDcq_moRR02L9u55Aj1u01BGhiWOPCraiAZtJaQN3EmazJUBaiuyeWLyX-4ng-6JyifACEaTameFfvuHPY_Lc2ZbdWB-9xNvsVyEE7tjweAPr40j] 2.[3] Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmcxM5B_nacU3ogL-2CM8-8ztlZ-l5VqUOUOdr9crMO-vtDGAogrsdVyJzM-E0AYVHokXWFMnBSmjcCF5oPrOoKYPiAyGVlH3S3dJVkSTzdM5TK6JR--Mq2DX646JTDV4FKThsNEXhuVLWtTCZ-S6Q5EDujy6_uwn9ZQih4dEer08R1Tm3-Vs5hSFwgFs-PwJakm7oyuGwYoHbcCwKYW7JK749bpgiFfQ7OmGGHsQ=] 3.[2] Nitration - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExvr0Wlhxo2j8AtDuge30Ni6WM6cKq04PtzIDNX-PXohpFD_F3hE83_BJOQU_JDjqSNiD-a99Ww2piXLvaVod3-zdRXv-6DTXysppzTOJs_PMEVgpC50WtQAiWVeU01vK49w==] 4.[4] Nitration electrophilic substitution mechanism - DocBrown.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu4ueEGWKUclY6NyfZvocRSLbTd3MWH_pwMk5z10Ro2BzFFtLqQDC_oPLnfh5RR21m32GzxqT9lplVHYkPYtIKXoUkYyNe54qYL5t04J8ZLbzJkThkt2-DDpgrbms8buW-wqdG3E6KETDN] 5.[5] Leveraging long-lived arenium ions in superacid for meta-selective methylation - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG51mctuJDnA9fTrsa2fF-EgRNOR1l_EKX6O7AOHD22ZLd_GcFuy9nalyN6-8Z_c_Kg0ke1GhBtY93JEYJ7e8MhEKLpN1XwL9-E93jTYGYM-3D0xQ2rA5b2NXT5CMPWFPka5aWUoWbt_CBgLqYt] 6.[1] 3.5: The Direction of the Reaction - Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsKDynzhWnr9W27tus1KfaBpRHh49YgLFB_Qcv3zoAt1YKdhnxVCXEuH2JvKGhxOXpwLKQKvmoNyijwB4oJddj9zfrMZb7JSaLBYp2_Kkzvcr3nnkY3r6wy7nOrkPh23qXIHX4NbUNPKDqUDBvKNE6uHjCwJ6_f6eMW5072mU5XSQ-572L7hE_2__Jc91ZCnCTrHKsD5t9D4qIUxa2f5e0MxzmcC0canGewcZ2vld4_RyMTjhV-90UiB0eCnmAas2RnG1Ux6_d4x60RLOZF-52V_8earVHVqVjirzYLneozQd3tOB45JahM96QGvjQFw==] 7.[6] Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqRnwoOQbK_hTGRgQeZ-CSW92xjOAF0k6jSozlN0CWLgupJPNvCIb3_iv7OMizRC_zm_X7eeHNMCrCdKSyci781CBxce5Lmw03weAuwhUIwObfNdLEhC4w6lC1WkcBHY6YywRZb-B_R_M08C58e-Jn1SAsPjCddBXH-WVFrAP0jrEPtS9we6m9TXXI6rMFn-uqukk3k8x0kRvg46C6sH_nVIsnJEfvbYByLZCEiZE=]

Sources

Troubleshooting

Technical Support Center: The Critical Impact of Water on Nitrating Mixture Efficiency

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in nitration reactions. We will explore the profound impact of water content on the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in nitration reactions. We will explore the profound impact of water content on the efficiency, selectivity, and safety of nitrating mixtures. Our goal is to provide you with not just answers, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

Introduction: Why Water is the Most Critical, Yet Often Overlooked, Component

In aromatic nitration, the workhorse is typically a "mixed acid" solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction's success hinges on the generation of the potent electrophile, the nitronium ion (NO₂⁺)[1][2]. The concentration of this crucial species is governed by a delicate equilibrium that is exquisitely sensitive to the presence of water[3][4]. While sulfuric acid's primary role is to protonate nitric acid to facilitate the formation of the nitronium ion, its secondary, equally critical function is to act as a dehydrating agent, sequestering the water molecules that are both introduced with the reagents and generated during the reaction itself[5][6]. An excess of water can shift the equilibrium away from nitronium ion formation, drastically reducing the reaction rate and potentially halting the nitration altogether[4][7]. This guide will address the common challenges that arise from improper water management and provide robust solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My nitration reaction is unexpectedly slow, or the conversion is incomplete. Could water be the culprit?

A1: Yes, this is the most common symptom of excessive water content in the nitrating mixture.

  • Causality: The formation of the nitronium ion (NO₂⁺) is a reversible equilibrium reaction. Water is a product of this equilibrium. According to Le Châtelier's principle, adding more water to the system—either from insufficiently concentrated acids or as a byproduct of the nitration itself—will shift the equilibrium to the left, favoring the reactants (HNO₃ and H₂SO₄) and drastically reducing the concentration of the active nitrating agent, NO₂⁺.[4] This directly leads to a slower reaction rate or incomplete conversion.[7][8]

  • Troubleshooting Steps:

    • Verify Acid Concentrations: Do not assume the stated concentration of your commercial acids is accurate, especially if the bottles have been opened previously. Concentrated sulfuric and nitric acids are hygroscopic and will absorb atmospheric moisture over time.[9] It is best practice to determine the water content of your starting materials.

    • Use a Dehydrating Agent: For substrates that are particularly sensitive or reactions that are sluggish, the use of oleum (fuming sulfuric acid, H₂S₂O₇) instead of concentrated sulfuric acid can be beneficial.[6] Oleum contains dissolved sulfur trioxide (SO₃), which is a powerful dehydrating agent that reacts immediately with any water present.

    • Consider Anhydrous Conditions: For highly deactivated substrates, anhydrous nitrating agents like nitronium salts (e.g., NO₂BF₄, NO₂PF₆) or solutions of dinitrogen pentoxide (N₂O₅) in an appropriate solvent can be used to completely eliminate the influence of water.[10]

Q2: I'm observing a significant amount of dark, tar-like byproducts and the release of brown gas (NO₂). What's happening?

A2: This indicates that oxidative side reactions are competing with or overtaking the desired nitration. While seemingly counterintuitive, high water content can exacerbate this issue.

  • Causality: A nitrating mixture with a higher water content has a lower acidity.[11] In these less acidic conditions, nitric acid's oxidative properties can become more pronounced relative to its nitrating ability.[4] Many organic substrates are susceptible to oxidation by nitric acid, leading to the formation of complex, often polymeric, byproducts and the reduction of nitric acid to nitrogen oxides (like NO₂).[4]

  • Troubleshooting Steps:

    • Increase Sulfuric Acid Concentration: Increasing the proportion or concentration of sulfuric acid will increase the medium's acidity, favoring the formation of the nitronium ion (an electrophile, not an oxidant) over the oxidative pathways of nitric acid.[4][6]

    • Control Temperature: Oxidation reactions often have a higher activation energy than nitration. Running the reaction at the lowest possible temperature that still allows for a reasonable nitration rate can significantly suppress these unwanted side reactions.

    • Review Substrate Stability: Ensure your substrate is stable under the chosen nitrating conditions. Some functional groups are inherently prone to oxidation.

Q3: The reaction temperature is increasing uncontrollably after adding my substrate, even with cooling. How is water content related to this thermal runaway?

A3: This is a critical safety issue. While a lack of water promotes nitration, the uncontrolled addition of water or reactants can lead to dangerous situations.

  • Causality:

    • Heat of Dilution: The dilution of concentrated sulfuric acid with water is an extremely exothermic process.[6][12] If your substrate is dissolved in a solvent containing water, or if there are pockets of water in your reactor, its introduction to the mixed acid can generate a significant amount of heat in addition to the heat from the nitration reaction itself.

    • Accumulation of Reactants: If the reaction is initially too slow due to high water content, unreacted nitric acid and organic substrate can accumulate. If conditions then change (e.g., a localized hotspot consumes the water and initiates the reaction), this accumulated material can react very rapidly, overwhelming the cooling system and leading to a thermal runaway.[13]

  • Immediate Actions & Prevention:

    • Stop Reactant Addition: Immediately cease adding any more reagents to the reactor.[13][14]

    • Maximize Cooling: Ensure the cooling system is at maximum capacity.[14]

    • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding it to a large volume of ice and water, a process known as "drown-out".[14] This should only be done as a last resort and with extreme caution due to the potential for violent boiling and spattering.

    • Prevention: Always add the organic substrate slowly and controlledly to the nitrating mixture. Ensure all reagents and equipment are as dry as possible to avoid unexpected heats of dilution.

Frequently Asked Questions (FAQs)

Q4: What is the precise mechanism by which sulfuric acid generates the nitronium ion, and how does water interfere?

A4: Sulfuric acid is a stronger acid than nitric acid. In the mixed acid system, it acts as a proton donor. The mechanism involves two key equilibrium steps:

  • Protonation of Nitric Acid: Sulfuric acid protonates the hydroxyl group of nitric acid.

  • Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).[15]

The overall equilibrium can be summarized as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Water directly interferes by shifting this equilibrium to the left, consuming the nitronium ion to reform protonated nitric acid.[4]

Visualization: Nitronium Ion Formation Equilibrium

The following diagram illustrates the equilibrium at the heart of mixed-acid nitration and the disruptive role of water.

G HNO3 Nitric Acid (HNO₃) H2SO4 Sulfuric Acid (2H₂SO₄) NO2+ Nitronium Ion (NO₂⁺) NO2+->HNO3 Reverse Reaction (Favored by high H₂O) H3O+ Hydronium Ion (H₃O⁺) HSO4- Bisulfate Ion (2HSO₄⁻) Water Excess Water (H₂O)

Caption: Equilibrium of nitronium ion formation and the inhibitory effect of water.

Q5: What are the best practices for preparing and handling nitrating mixtures to control water content?

A5: Meticulous preparation is key to a successful and safe nitration.

  • Use High-Quality Reagents: Start with the highest concentration acids available (e.g., ≥95% H₂SO₄ and ≥70% HNO₃). Use fresh bottles if possible.

  • Work in a Dry Environment: Perform all manipulations in a fume hood with low humidity. Use oven-dried glassware and keep reagent bottles tightly sealed when not in use.

  • Correct Order of Addition: Always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[12] This order is crucial because the initial mixture will be primarily sulfuric acid, which can better absorb the heat generated from mixing and dilution. Never add water to concentrated acid.[12][16]

  • Temperature Control: The preparation is exothermic. Maintain a low temperature (e.g., 0-10 °C) throughout the addition process to prevent the formation of nitrogen oxides and ensure stability.

Q6: How can I accurately measure the water content in my mixed acid sample?

A6: Karl Fischer (KF) titration is the gold standard for water determination in most solvents and reagents, including strong acids. However, the direct titration of nitrating mixtures is challenging due to their highly corrosive and reactive nature.

  • Methodology: The recommended approach involves neutralizing the acidic sample before titration. A common method involves carefully adding the acid sample to a cooled solution of pyridine.[17] The pyridine neutralizes the strong acids, and the resulting pyridinium salts do not interfere with the KF reaction. The sample is then titrated with a standard KF reagent.

  • Safety: This procedure must be performed with extreme care in a fume hood, using appropriate personal protective equipment (PPE), as the neutralization is highly exothermic.

Experimental Protocol: Water Determination by Karl Fischer Titration

This protocol outlines a method for determining the water content in a nitrating mixture. Warning: This procedure involves highly corrosive and reactive materials and generates significant heat. It must be performed by trained personnel in a suitable fume hood with appropriate PPE.

  • Reagent Preparation:

    • Prepare a receiving flask with 50 mL of anhydrous pyridine (or a suitable commercial KF solvent for strong acids) and place it in an ice bath to pre-cool. The flask should be equipped with a septum for safe sample addition.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 g of the nitrating mixture into a gas-tight syringe.

  • Neutralization:

    • Slowly and carefully inject the nitrating mixture from the syringe into the cooled pyridine with constant swirling. The rate of addition should be controlled to manage the exothermic reaction.

    • Allow the mixture to cool to room temperature.

  • Titration:

    • Condition the Karl Fischer titration vessel containing fresh, anhydrous methanol (or another suitable solvent) to a dry endpoint.

    • Accurately weigh the syringe containing the neutralized sample solution.

    • Inject an appropriate amount (e.g., 4-5 g) of the neutralized sample solution into the titration vessel.

    • Reweigh the syringe to determine the exact mass of the solution added.

    • Begin the KF titration until the endpoint is reached.

  • Calculation:

    • The water content of the original nitrating mixture is calculated based on the volume of KF titrant used, the titrant factor, and the mass of the initial acid sample represented in the titrated aliquot. A blank titration of the pyridine/methanol mixture should be performed to correct for any residual water in the solvents.

Data Presentation: Impact of H₂SO₄ Concentration on Nitrating Power

The composition of the ternary H₂SO₄-HNO₃-H₂O system directly dictates the concentration of the nitronium ion and, therefore, the nitrating efficiency.

H₂SO₄ (wt%) in MixtureWater (wt%)Relative Nitrating PowerKey Observations
< 80%HighVery LowEquilibrium strongly favors reactants; nitronium ion concentration is negligible.
80-85%ModerateModerateNitration becomes feasible for activated aromatic rings.
90-95%LowHighOptimal range for many standard nitrations; high concentration of nitronium ions.[18]
>95% (or Oleum)Very LowVery HighRequired for deactivated rings and poly-nitration; maximizes nitronium ion concentration.[6][19]

Note: Relative nitrating power is a qualitative measure for illustrative purposes. Actual reaction rates depend on substrate, temperature, and specific acid ratios.

References

  • Title: Kinetics of nitration of aromatic compounds with mixed acid: reinterpretation of published data Source: American Chemical Society URL: [Link]

  • Title: Kinetics of Aromatic Nitration - 2 Source: Scribd URL: [Link]

  • Title: The Kinetics of Aromatic Nitration Source: IAENG URL: [Link]

  • Title: Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production Source: KBR URL: [Link]

  • Title: Kinetics of nitration of aromatic compounds with mixed acid: reinterpretation of published data | Industrial & Engineering Chemistry Process Design and Development Source: ACS Publications URL: [Link]

  • Title: Denitration for demanding mixed- acid treatment Source: Bertrams Chemical Plants Ltd URL: [Link]

  • Title: Ch12: Aromatic nitration Source: Department of Chemistry, University of Calgary URL: [Link]

  • Title: 1 NITRATION Source: National Institute of Technology, Rourkela URL: [Link]

  • Title: Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Source: Beilstein Journals URL: [Link]

  • Title: Nitronium Ion Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: Nitronium ion Source: GKToday URL: [Link]

  • Title: Aromatic Nitration Source: BYJU'S URL: [Link]

  • Title: How is Nitronium ion formed from a nitrating mixtu class 12 chemistry CBSE Source: Vedantu URL: [Link]

  • Title: RECOVERY Source: GMM Pfaudler URL: [Link]

  • Title: Mineral Acid Recovery System Source: De Dietrich URL: [Link]

  • Title: Method of water determination in sulfuric-nitric acid mixtures Source: Google Patents URL
  • Title: Recovery of nitric acid from nitration spent acid by toluene extraction Source: Google Patents URL
  • Title: Nitration: An Overview of Recent Developments and Processes Source: American Chemical Society URL: [Link]

  • Title: Phase Diagram of the Nitric Acid/Water System: Implications for Polar Stratospheric Clouds Source: HAL Open Science URL: [Link]

  • Title: Experimental Determination of the H2SO4/HNO3/H2O Phase Diagram in Regions of Stratospheric Importance Source: ResearchGate URL: [Link]

  • Title: NITRATION A little practical guide for students Source: ResearchGate URL: [Link]

  • Title: Experimental Determination of the H2SO4/HNO3/H2O Phase Diagram in Regions of Stratospheric Importance | The Journal of Physical Chemistry A Source: ACS Publications URL: [Link]

  • Title: Preparation of anhydrous nitric acid Source: Google Patents URL
  • Title: Preparation of Anhydrous Nitric Acid Source: Lu Le Laboratory URL: [Link]

  • Title: Validity of the leveling effect of water in nitration reactions Source: Chemistry Stack Exchange URL: [Link]

  • Title: Simulation of the vapor phase composition in HNO3 – H2SO4 – H2O system with low content of nitric acid Source: Eastern-European Journal of Enterprise Technologies URL: [Link]

  • Title: Continuous flow nitration in miniaturized devices Source: Beilstein Journals URL: [Link]

  • Title: Water removal in nitration of aromatic hydrocarbons Source: Google Patents URL
  • Title: MIXED NITRATING ACID (greater than 50% HN03) Source: East Harbour Group URL: [Link]

  • Title: Nitration of ethylene glycol in the presence of water Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Nitration and aromatic reactivity Source: Cambridge University Press URL: [Link]

  • Title: Runaway reaction hazards in processing organic nitrocompounds Source: IChemE URL: [Link]

  • Title: Physical Chemistry of the H2SO4/HNO3/H2O System: Implications for Polar Stratospheric Clouds Source: PubMed URL: [Link]

  • Title: Nitrification problems Source: Environmental Leverage URL: [Link]

  • Title: Analysis method for determining content of each component in sulfuric acid and nitric acid mixture Source: Google Patents URL
  • Title: Do you know a method for titration of HNO3-H2SO4 mixtures? Source: ResearchGate URL: [Link]

  • Title: Di-nitration troubleshooting Source: Reddit URL: [Link]

  • Title: Stability and safe handling of nitration waste acids. Source: Syntech International URL: [Link]

  • Title: n-nitromorpholine Source: Organic Syntheses Procedure URL: [Link]

  • Title: Nitric acid - Incident management Source: GOV.UK URL: [Link]

  • Title: Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Source: ResearchGate URL: [Link]

Sources

Optimization

optimizing the ratio of nitric acid to sulfuric acid for efficient nitration

Technical Support Center: Nitration Process Optimization Topic: Optimizing Mixed Acid Ratios ( / ) for Aromatic Nitration Ticket ID: NIT-OPT-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration Process Optimization Topic: Optimizing Mixed Acid Ratios (


 / 

) for Aromatic Nitration Ticket ID: NIT-OPT-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Nitration Process Optimization Center

You have reached the Tier 3 Technical Support guide for electrophilic aromatic substitution workflows. This documentation is designed for researchers experiencing yield plateaus, regioselectivity issues, or thermal instability in their nitration protocols.

Unlike standard textbook procedures, this guide focuses on the hydrodynamic and thermodynamic realities of mixed acid systems. We move beyond simple stoichiometry to address the critical parameter: The Dehydrating Value of Sulfuric Acid (D.V.S.) .

Module 1: The Mechanics of Mixed Acids (Knowledge Base)

Q: Why isn't stoichiometric nitric acid sufficient? Why do I need such a high volume of sulfuric acid?

A: In nitration, sulfuric acid is not merely a solvent; it is a chemical dehydrator that forces the equilibrium toward the active electrophile.[1]

Nitric acid alone exists in equilibrium with water and the nitronium ion (


). Water is a poison to this reaction because it hydrates the nitronium ion back into nitric acid. Sulfuric acid acts as a "water sink," binding the water produced during the reaction and maintaining a high concentration of 

.[1]

The Mechanism: The following pathway illustrates the activation of nitric acid by sulfuric acid. Note that water is the byproduct that must be sequestered.[2]

NitrationMechanism HNO3 Nitric Acid (HNO3) Protonated Protonated Nitric Acid (H2NO3+) HNO3->Protonated + H+ (from H2SO4) H2SO4 Sulfuric Acid (H2SO4) Bisulfate Bisulfate (HSO4-) H2SO4->Bisulfate Water Water (H2O) Protonated->Water Elimination Nitronium Nitronium Ion (NO2+) ACTIVE ELECTROPHILE Protonated->Nitronium - H2O Sequestration H2SO4 + H2O → H3O+ + HSO4- (Irreversible Dehydration) Water->Sequestration Captured by Excess H2SO4

Figure 1: The generation of the nitronium ion.[1][3][4][5][6][7][8] The red path indicates the critical role of sulfuric acid in sequestering water to prevent reaction reversal.

Module 2: The Critical Parameter (D.V.S.)

Q: How do I calculate the exact ratio needed? Is there a formula?

A: Yes. Do not rely on "1:1 by volume" rules of thumb. Industrial optimization relies on the Dehydrating Value of Sulfuric Acid (D.V.S.) .

The D.V.S. represents the ratio of sulfuric acid to the total water present at the end of the reaction.[9][10]



  • S: Weight of 100%

    
    .
    
  • 
    :  Water present in the starting acids (e.g., if using 98% 
    
    
    
    or 70%
    
    
    ).
  • 
    :  Water produced stoichiometrically by the nitration (
    
    
    
    ).

Optimization Table: Target D.V.S. by Substrate

Substrate ReactivityExampleTarget D.V.S.Recommended Acid Ratio (

:

)
Notes
Highly Activated Phenol, Anisole< 2.00.5 : 1 (or Acetic Acid)High D.V.S. causes oxidation/tars.[11]
Activated Toluene, Xylene2.0 – 3.01 : 1 to 1.5 : 1Standard mixed acid.
Benzene (Standard) Benzene3.0 – 3.52 : 1Requires sustained

levels.
Deactivated Chlorobenzene, Benzoic Acid4.0 – 5.03 : 1 to 4 : 1Water must be near-zero to drive reaction.
Highly Deactivated Nitrobenzene (making DNB)> 6.0Fuming

(Oleum)
Requires anhydrous media.

Module 3: Troubleshooting Guide

Q: My reaction stalls at 60% conversion. Adding more nitric acid doesn't help. Why?

A: You have likely hit the "Water Wall." As the reaction proceeds, it generates water. If your initial sulfuric acid volume was too low, the D.V.S. drops below the critical threshold (usually < 2.5 for benzene derivatives). At this point, the water hydrates the


 back to 

, and the reaction stops regardless of how much excess nitric acid you add.
  • Fix: Do not add more nitric acid. Add Oleum or concentrated

    
     to restore the D.V.S.
    

Q: I am seeing significant dinitration impurities. How do I stop at the mono-nitro stage?

A: This is a selectivity issue caused by a high local concentration of the nitronium ion or inadequate thermal control.

Troubleshooting Logic Flow:

Troubleshooting Start Issue: High Dinitration Levels CheckTemp Is Reaction Temp > 10°C above target? Start->CheckTemp CheckAdd Is Acid Addition Rate > 1 mL/min? CheckTemp->CheckAdd No Sol1 Action: Improve Cooling. Exotherms favor dinitration. CheckTemp->Sol1 Yes CheckRatio Is H2SO4:HNO3 Ratio > 3:1? CheckAdd->CheckRatio No Sol2 Action: Slow Addition. Prevent localized hot spots. CheckAdd->Sol2 Yes Sol3 Action: Reduce H2SO4. High acidity activates the ring too much. CheckRatio->Sol3 Yes Sol4 Action: Check Stoichiometry. Ensure HNO3 is 1.05 eq max. CheckRatio->Sol4 No

Figure 2: Decision tree for diagnosing over-nitration issues.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Safe Preparation of Mixed Acid (Nitrating Agent)

Critical Safety Note: The heat of mixing for sulfuric acid and water (or dilute nitric) is high enough to boil the acid and cause an explosion/splash.

  • Chill the Receiver: Place a round-bottom flask containing the required volume of Sulfuric Acid (98%) in an ice/salt bath. Cool to < 0°C.

  • Slow Addition: Add Nitric Acid to the Sulfuric Acid dropwise.[5]

    • Why? Although nitric is less dense, adding it to the larger, colder mass of sulfuric acid allows for better heat dissipation than the reverse.

  • Temperature Monitoring: Maintain internal temperature < 20°C. If it spikes, stop addition immediately.

  • Storage: Store the mixed acid in a vented container (pressure relief cap) as slow decomposition can generate

    
     gases.
    
Protocol B: The "Inverse Addition" Method (For High Selectivity)

Best for activated substrates to prevent over-nitration.

  • Dissolve the substrate in a solvent (DCM or Nitromethane) or neat Sulfuric Acid (if stable).

  • Cool the substrate mixture to -10°C.

  • Load the Pre-Mixed Acid (from Protocol A) into a pressure-equalizing addition funnel.

  • Add the acid mixture slowly, ensuring the exotherm does not raise the bulk temperature above 5°C.

References

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on the nitronium ion mechanism).[4][12]

  • Albright, L. F. (1966). "Nitration of Aromatic Compounds: Mechanism and Kinetics." Industrial & Engineering Chemistry, 58(2).

  • BenchChem. (2025).[5] Technical Support Center: Managing Exothermic Reactions During Nitration. Link

  • KBR Technology. (2024). Nitration and Sulfuric Acid Recovery: Effective Reaction Control. Link

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Link

Sources

Troubleshooting

preventing dinitration in the synthesis of methyl m-nitrobenzoate

A Guide to Preventing Dinitration and Other Side Reactions Welcome to the technical support hub for the synthesis of methyl m-nitrobenzoate. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Dinitration and Other Side Reactions

Welcome to the technical support hub for the synthesis of methyl m-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sensitive electrophilic aromatic substitution reaction. Here, we address specific issues you might encounter, with a focus on preventing the formation of unwanted dinitrated byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of dinitrated product in my reaction. What are the primary causes?

The formation of dinitrated byproducts is primarily due to excessive reaction temperature and/or a highly reactive nitrating mixture.[1][2] The initial nitration of methyl benzoate is an exothermic process. If this heat is not effectively dissipated, the increased temperature provides the necessary activation energy for a second nitration to occur on the already nitrated ring.[1] Although the first nitro group and the ester group are deactivating, higher temperatures can overcome this energy barrier.[1][3]

Q2: What is the optimal temperature range for this reaction to ensure selective mononitration?

To minimize dinitration, it is crucial to maintain a low reaction temperature, especially during the addition of the nitrating mixture. The recommended temperature range is typically between 0°C and 15°C.[1][4][5] Some procedures even call for temperatures at or below 6°C during the addition phase.[5] Exceeding 15°C can lead to a rapid increase in the formation of byproducts, significantly reducing the yield of the desired methyl m-nitrobenzoate.[1][6]

Q3: How does the order of reagent addition impact the formation of byproducts?

The standard and recommended procedure is to slowly add the cold nitrating mixture (a pre-mixed and cooled solution of concentrated nitric and sulfuric acids) to the solution of methyl benzoate in concentrated sulfuric acid.[5][7] This method ensures that the methyl benzoate is not exposed to a large excess of the powerful nitrating agent at any given time, which helps control the exothermic reaction and prevent over-nitration.[6] Never add the methyl benzoate to the nitrating mixture, as this will create localized "hot spots" and a high concentration of the nitronium ion, favoring dinitration.

Q4: Why is sulfuric acid necessary in this reaction? Can I just use nitric acid?

Sulfuric acid plays a dual, critical role as both a catalyst and a dehydrating agent.[8][9] Its primary function is to react with nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[10][11][12] This is achieved by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.[8][13] Using nitric acid alone is generally insufficient for nitrating a deactivated ring like methyl benzoate under mild conditions.[1] Furthermore, the sulfuric acid absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the formation of the nitronium ion.[9][14]

Q5: My yield is low, even without significant dinitration. What are other potential side reactions or loss points?

Low yields can stem from several factors beyond dinitration:

  • Formation of ortho and para isomers: While the carbomethoxy group is a meta-director, small amounts of ortho and para isomers can still form.[1]

  • Incomplete reaction: Insufficient reaction time or a non-optimal temperature may lead to unreacted starting material. After the initial cooled addition, allowing the mixture to warm to room temperature for a short period (e.g., 15 minutes) can help drive the reaction to completion.[1][5]

  • Loss during workup and purification: The product can be lost during filtration and washing steps. It is crucial to wash the crude product with ice-cold water and then ice-cold methanol to remove impurities without dissolving a significant amount of the desired product.[1][7] Recrystallization, while necessary for high purity, will also invariably result in some loss of material.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of dinitrated product detected (e.g., by NMR or melting point depression). 1. Reaction temperature exceeded 15°C.[1][2] 2. Nitrating mixture was added too quickly.[1] 3. Inefficient stirring, leading to localized overheating.1. Maintain the reaction temperature strictly between 0-15°C using an ice-salt bath.[1][4] 2. Add the nitrating mixture dropwise over a period of 10-20 minutes.[4][5] 3. Ensure continuous and vigorous stirring throughout the addition.
Low melting point of the final product after recrystallization. 1. Presence of ortho and/or para isomers.[1] 2. Residual starting material. 3. Contamination with dinitrated byproducts.[1]1. Recrystallize the product again from a minimal amount of hot methanol.[5][7] 2. Ensure the product is thoroughly washed with ice-cold water and methanol during the initial filtration.[1] 3. Check the purity via TLC analysis before and after recrystallization.[15]
Reaction mixture turned dark brown or black. Severe oxidation or decomposition due to excessively high temperatures or impurities in the starting materials.1. Immediately cool the reaction mixture in an ice-salt bath. 2. Ensure the purity of methyl benzoate, nitric acid, and sulfuric acid before starting. 3. Adhere strictly to the recommended temperature control protocols.
Product fails to precipitate upon pouring the reaction mixture onto ice. 1. Insufficient product formation. 2. Product may have oiled out instead of crystallizing.1. Allow the ice-water mixture to stand and stir vigorously to induce crystallization.[5] 2. If an oil forms, try scratching the inside of the beaker with a glass rod at the oil-water interface to initiate crystallization. 3. Ensure enough ice is used to keep the quenching mixture cold.

Experimental Workflow & Key Control Points

This section provides a generalized, step-by-step protocol for the synthesis of methyl m-nitrobenzoate, highlighting the critical stages for preventing dinitration.

Step 1: Preparation of the Methyl Benzoate Solution
  • In a clean, dry flask, add methyl benzoate.

  • Place the flask in an ice-water bath and slowly add concentrated sulfuric acid while stirring. Ensure the mixture is thoroughly cooled to below 10°C.

Step 2: Preparation of the Nitrating Mixture
  • In a separate, dry test tube or small flask, add concentrated nitric acid.

  • Cool this container in the ice-water bath.

  • Crucially , slowly and carefully add concentrated sulfuric acid to the nitric acid. This mixing is exothermic and must be done slowly and with cooling.[5] This creates the "mixed acid" containing the active nitronium ion electrophile.[16]

Step 3: The Nitration Reaction (Critical Control Stage)
  • Using a dropping pipette, add the cold nitrating mixture to the cold methyl benzoate solution dropwise over a period of at least 15 minutes.[5]

  • Monitor the temperature continuously with a thermometer. The internal temperature of the reaction mixture must be maintained below 15°C.[1][6]

  • Stir the mixture continuously throughout the addition to ensure even heat distribution.

Step 4: Reaction Completion and Workup
  • After the addition is complete, allow the flask to stand at room temperature for approximately 15 minutes to ensure the reaction goes to completion.[5]

  • Pour the reaction mixture slowly and with stirring onto a beaker containing a significant amount of crushed ice. A solid precipitate of crude methyl m-nitrobenzoate should form.[5][17]

  • Isolate the crude product by vacuum filtration.

Step 5: Purification
  • Wash the solid product on the filter with several portions of ice-cold water to remove residual acids.

  • Follow with a wash using one or two small portions of ice-cold methanol to remove ortho and para isomers and other organic impurities.[1][7]

  • Purify the crude product by recrystallization from a minimal amount of hot methanol.[5]

Mechanistic Overview: Why Dinitration is a Competing Reaction

The synthesis of methyl m-nitrobenzoate is a classic example of electrophilic aromatic substitution (EAS).[3] The carbomethoxy group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[5][18][19]

EAS_Mechanism MB Methyl Benzoate TS1 σ-complex (meta-attack) MB->TS1 + NO₂⁺ MMNB Methyl m-Nitrobenzoate TS1->MMNB - H⁺ TS2 σ-complex (second nitration) MMNB->TS2 MMNB_Out DNB Dinitro-product TS2->DNB - H⁺

Caption: Reaction pathway for the nitration of methyl benzoate.

After the first nitro group is added to the meta position, the aromatic ring becomes even more deactivated because it now has two electron-withdrawing groups attached to it (the ester and the nitro group).[1] For a second nitration to occur, a significantly higher activation energy is required. This is why elevated temperatures, which provide this extra energy, are the primary cause of dinitration.[1][2] By maintaining low temperatures, the reaction conditions are kept within the kinetic window that strongly favors the formation of the monosubstituted product.

References
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Williamson, K. L. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
  • Oreate AI Blog. (2026, January 15). The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.).
  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • Anasazi Instruments. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Prezi. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]

  • JoVE. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]

  • University of Missouri–Kansas City. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.).
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chegg.com. (2021, February 25). Solved 2. What two techniques were used in this experiment. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why polynitration is not favored in this experimental procedure (microscale nitration of.... Retrieved from [Link]

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unreacted Methyl Benzoate Removal

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Unreacted methyl benzoate is a common, yet persistent, impurity encountered in several classic synthetic pathways, including Grignard s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Unreacted methyl benzoate is a common, yet persistent, impurity encountered in several classic synthetic pathways, including Grignard syntheses (e.g., triphenylmethanol) and electrophilic aromatic substitutions (e.g., nitration to methyl 3-nitrobenzoate). Due to its specific physicochemical properties, standard evaporative techniques often fail to remove it. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target active pharmaceutical ingredients (APIs) or intermediates.

Part 1: Physicochemical Data for Separation Logic

Understanding the physical properties of methyl benzoate and its common derivatives is the first step in designing a self-validating purification system.

CompoundState at Standard Temp/PressureBoiling Point (°C)Melting Point (°C)Solubility Profile
Methyl Benzoate Liquid198–200-12Soluble in organics (hexanes, ether); Insoluble in water
Triphenylmethanol Solid360162–164Soluble in ether/DCM; Insoluble in cold hexanes/water
Methyl 3-nitrobenzoate Solid27978Soluble in hot methanol/ethanol; Insoluble in water
Sodium Benzoate Solid>300 (Decomposes)>300Highly soluble in water; Insoluble in non-polar organics

Data supported by the National Center for Biotechnology Information .

Part 2: Troubleshooting Guides & FAQs
Q1: Why is unreacted methyl benzoate persisting in my product mixture after standard rotary evaporation?

The Causality: Methyl benzoate is a high-boiling liquid with a boiling point of 198–200 °C . Standard rotary evaporation—typically performed at 10–20 mbar with a 40 °C water bath—does not provide sufficient vapor pressure to volatilize the ester. Attempting to force evaporation by drastically increasing the bath temperature risks thermal degradation of sensitive APIs. The Solution: You must rely on chemical derivatization (saponification), crystallization, trituration, or high-vacuum distillation (Schlenk line at <1 mmHg) rather than standard rotovap protocols.

Q2: I synthesized triphenylmethanol via a Grignard reaction. How do I remove the residual methyl benzoate and biphenyl byproducts?

The Causality: Triphenylmethanol is a bulky, highly crystalline tertiary alcohol. While both the product and the impurities (methyl benzoate and biphenyl) are soluble in primary reaction solvents like diethyl ether or THF, their solubilities diverge drastically in non-polar aliphatic hydrocarbons. Methyl benzoate remains highly miscible in cold hexanes, whereas triphenylmethanol's polar hydroxyl group and rigid lattice structure render it insoluble.

Step-by-Step Methodology (Trituration):

  • Solvent Swap: Transfer the crude organic extract to a round-bottom flask and remove the primary reaction solvent (ether/THF) completely under reduced pressure until a crude solid or thick oil remains.

  • Trituration: Add 15–20 mL of ice-cold hexanes (or ligroin/petroleum ether) to the crude mixture.

  • Agitation: Vigorously stir or scrape the flask with a glass rod to break up the solid chunks, allowing the hexanes to dissolve the liquid methyl benzoate and solid biphenyl.

  • Filtration: Perform vacuum filtration using a Büchner funnel. Wash the retentate with an additional 5 mL of cold hexanes.

  • Validation: The retentate is your purified triphenylmethanol. The filtrate, containing the unreacted methyl benzoate, should be discarded into the appropriate organic waste.

G Crude Crude Mixture (Triphenylmethanol + Methyl Benzoate) AddHexane Add Cold Hexanes / Ligroin (Trituration) Crude->AddHexane Filter Vacuum Filtration AddHexane->Filter Solid Retentate: Triphenylmethanol (Solid Product) Filter->Solid Insoluble Liquid Filtrate: Methyl Benzoate + Biphenyl (Discard) Filter->Liquid Soluble

Fig 1: Trituration workflow for isolating solid triphenylmethanol from liquid methyl benzoate.

Q3: Can I use a chemical workup to selectively destroy unreacted methyl benzoate?

The Causality: Yes, provided your target product is base-stable. Methyl benzoate is an ester and is susceptible to base-catalyzed hydrolysis (saponification). By reacting the crude mixture with a strong aqueous base, the lipophilic methyl benzoate is cleaved into methanol and sodium benzoate—both of which partition exclusively into the aqueous layer and can be easily washed away.

Step-by-Step Methodology (Saponification Wash):

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Hydrolysis: Add an equal volume of 2M aqueous NaOH or KOH.

  • Heating (Optional but recommended): Stir vigorously and heat to a gentle reflux for 30–60 minutes to ensure complete hydrolysis of the ester.

  • Phase Separation: Transfer to a separatory funnel. The unreacted methyl benzoate has now been converted to water-soluble sodium benzoate.

  • Extraction: Drain the aqueous layer (containing the impurities). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified, ester-free product.

G MB Methyl Benzoate (Organic Phase) Hydrolysis Base-Catalyzed Hydrolysis MB->Hydrolysis NaOH Aqueous NaOH (Heat) NaOH->Hydrolysis SodBenz Sodium Benzoate (Aqueous Phase) Hydrolysis->SodBenz Phase Separation MeOH Methanol (Aqueous Phase) Hydrolysis->MeOH Phase Separation

Fig 2: Base-catalyzed hydrolysis pathway converting lipophilic methyl benzoate to water-soluble salts.

Q4: Following the electrophilic aromatic nitration of methyl benzoate, how do I separate the unreacted starting material from the methyl 3-nitrobenzoate product?

The Causality: The introduction of the nitro group significantly increases the molecular weight and alters the crystal lattice packing, raising the melting point from -12 °C (starting material) to 78 °C (product) . Because the product is a solid at room temperature and the starting material is a liquid, recrystallization is the most thermodynamically efficient purification method.

Step-by-Step Methodology (Recrystallization):

  • Dissolution: Place the crude solid/oil mixture in an Erlenmeyer flask. Add a minimum amount of hot methanol (or ethanol) until the mixture just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The methyl 3-nitrobenzoate will selectively crystallize out of the solution.

  • Isolation: Vacuum filter the crystals. The liquid unreacted methyl benzoate remains dissolved in the cold methanol mother liquor.

  • Validation: Check the purity via melting point apparatus (target: 78 °C) or TLC.

Q5: My target compound is a liquid, is not base-stable, and cannot be crystallized. How can I separate it from methyl benzoate?

The Causality: If crystallization and saponification are incompatible with your API, you must rely on chromatographic separation based on polarity. Methyl benzoate is a moderately polar ester.

Step-by-Step Methodology (Column Chromatography):

  • Preparation: Pack a silica gel column using hexanes.

  • Loading: Load your crude liquid mixture onto the column.

  • Elution: Utilize an eluent system of 3:1 hexanes:ethyl acetate. In this specific solvent system, methyl benzoate elutes with an Rf value of approximately 0.76 .

  • Validation: By mapping the Rf of your target compound against this known value via TLC, you can collect the appropriate fractions to elute your product either before or after the methyl benzoate fraction.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7150, Methyl benzoate" PubChem. URL:[Link]

  • Hessley, Rita K. "Assessing Nitration Products of Benzene Derivatives Using TLC Analysis." Journal of Chemical Education 85.12 (2008): 1623. ACS Publications. URL:[Link]

Reference Data & Comparative Studies

Validation

Democratizing Structural Elucidation: Benchtop vs. High-Field ¹H NMR Analysis of Methyl 3-Nitrobenzoate

Executive Summary Structural elucidation of synthetic intermediates is a critical bottleneck in chemical synthesis and drug development. Methyl 3-nitrobenzoate—a classic product of the electrophilic aromatic nitration of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structural elucidation of synthetic intermediates is a critical bottleneck in chemical synthesis and drug development. Methyl 3-nitrobenzoate—a classic product of the electrophilic aromatic nitration of methyl benzoate—presents a unique asymmetrical aromatic system[1]. Confirming its structure requires precise analytical techniques to verify the meta-substitution pattern. While high-field Nuclear Magnetic Resonance (NMR) spectroscopy has historically been the gold standard, the advent of cryogen-free benchtop NMR platforms introduces a compelling alternative for routine workflows[2]. This guide objectively compares the performance of high-field (400 MHz) and benchtop (60 MHz) ¹H NMR systems for the structural confirmation of methyl 3-nitrobenzoate, providing a self-validating protocol for accurate analysis.

Mechanistic Causality in ¹H NMR Chemical Shifts

To accurately interpret the NMR spectrum of methyl 3-nitrobenzoate, one must first understand the electronic environment dictating the chemical shifts. The molecule features two strong electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the methyl ester (-COOCH₃).

  • Anisotropic Deshielding: Both EWGs pull electron density away from the aromatic ring via inductive and resonance effects. This severely deshields the ring protons, shifting their resonance downfield (7.6 to 8.9 ppm) compared to standard unsubstituted benzene[1].

  • The H2 Proton Anomaly: The proton at the C2 position is situated directly ortho to both the -NO₂ and -COOCH₃ groups. Because it bears the brunt of the anisotropic deshielding from two adjacent EWGs, it resonates furthest downfield at approximately 8.86 ppm[3].

  • The H5 Proton Shielding: Conversely, the H5 proton is meta to both functional groups. Since resonance-based electron withdrawal is primarily felt at the ortho and para positions, H5 experiences the least deshielding, resonating upfield relative to the other aromatic protons at 7.68 ppm[3].

  • Aliphatic Isolation: The methoxy protons (-OCH₃) are isolated from the aromatic

    
    -system but are directly bonded to an electronegative oxygen, resulting in a distinct, uncoupled singlet at 4.00 ppm[3].
    

Technology Comparison: High-Field vs. Benchtop NMR

The core difference between these analytical platforms lies in the strength of the static magnetic field (


), which dictates both sensitivity and spectral dispersion.

High-Field NMR (400+ MHz): Utilizing superconducting magnets, these systems provide massive chemical shift dispersion in Hertz. Because the scalar coupling constants (


) remain fixed (e.g., ortho coupling ~8 Hz), the 

ratio is very large. This yields a "first-order" spectrum where the splitting patterns (doublets of doublets, triplets) of the aromatic protons are baseline-resolved, allowing for unambiguous assignment of the meta-substitution[4].

Benchtop NMR (60-90 MHz): Utilizing permanent NdFeB magnets, these systems operate at a lower Larmor frequency[2]. The reduced


 ratio leads to strong coupling effects (second-order spectra), where the aromatic signals may overlap into complex multiplets[4]. However, benchtop systems excel in rapid, cryogen-free QA/QC. Despite aromatic overlap, the isolated methyl singlet and the total aromatic integration remain perfectly quantifiable, providing sufficient data for routine structural confirmation without the overhead of cryogenic maintenance[2].
Quantitative Data Comparison

Table 1: Expected ¹H NMR Spectral Data for Methyl 3-Nitrobenzoate

Proton Environment Position High-Field (400 MHz) Shift & Splitting Benchtop (60 MHz) Expected Observation Integration
H2 (Ar-H) C2 (ortho to both EWGs) 8.86 ppm (s, fine coupling) ~8.8 ppm (broad singlet/multiplet) 1H
H4 (Ar-H) C4 (para to ester) 8.42 ppm (dd, J = 8.0, 1.0 Hz) ~8.4 - 8.3 ppm (overlapping multiplet) 1H
H6 (Ar-H) C6 (ortho to ester) 8.37 ppm (d, J = 8.0 Hz) ~8.4 - 8.3 ppm (overlapping multiplet) 1H
H5 (Ar-H) C5 (meta to both EWGs) 7.68 ppm (t, J = 8.0 Hz) ~7.7 ppm (multiplet) 1H

| -OCH₃ (Methyl) | Ester Group | 4.00 ppm (s) | 4.00 ppm (s) | 3H |

Table 2: Platform Specification Comparison

Feature High-Field NMR Benchtop NMR
Magnetic Field Strength 400 - 800+ MHz 60 - 90 MHz
Magnet Technology Superconducting Permanent NdFeB
Cryogen Requirement Liquid Helium & Nitrogen None (Cryogen-free)
Spectral Resolution Baseline resolution of fine J-couplings Susceptible to strong coupling/overlap

| Primary Use Case | Complex structural elucidation | Rapid QA/QC, reaction monitoring |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates a self-validating feedback loop. This guarantees that the acquired data is quantitatively reliable regardless of the platform used.

Step 1: Sample Preparation Dissolve 15-20 mg of methyl 3-nitrobenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is used because the deuterium nucleus provides a lock signal to stabilize the magnetic field against drift, while lacking protons that would overwhelm the receiver. TMS provides a universal 0.00 ppm reference point.

Step 2: Field Homogenization (Shimming) Insert the sample and execute the automated or manual shimming protocol to optimize the


 field homogeneity.
Causality: Poor shimming causes different parts of the sample to experience slightly different magnetic fields. This artificially broadens the peaks, destroying the resolution required to observe critical J-coupling data[2].

Step 3: Data Acquisition Parameters Apply a standard 1D proton pulse sequence (e.g., a 90° excitation pulse). Set the relaxation delay (


) to at least 5 times the longest longitudinal relaxation time (

) of the molecule. Causality: If

is too short, protons with longer

times will not fully realign with the

field between pulses. This leads to artificially low integration values, completely invalidating quantitative analysis.

Step 4: Spectral Processing Apply an exponential window function (line broadening ~0.3 Hz) prior to the Fourier Transform. Perform zero- and first-order phase correction to ensure all peaks are purely absorptive, followed by baseline correction. Causality: Exponential multiplication enhances the signal-to-noise ratio (SNR) by suppressing high-frequency noise in the free induction decay (FID), while proper phasing ensures accurate integration boundaries.

Step 5: Self-Validation Checkpoint Set the integral of the isolated methoxy peak (4.00 ppm) to exactly 3.00 . Next, integrate the entire aromatic region (7.6 - 8.9 ppm). Validation Rule: The aromatic integral MUST equal 4.00 ± 0.05 . Because the molecule has exactly 4 aromatic protons and 3 aliphatic protons, any deviation from this 4:3 ratio mathematically proves the presence of impurities (e.g., unreacted methyl benzoate) or improper relaxation parameters, invalidating the structural confirmation.

Analytical Workflow

NMR_Workflow cluster_Acquisition Data Acquisition Platforms Sample Sample Preparation Methyl 3-nitrobenzoate in CDCl3 + TMS Benchtop Benchtop NMR (60 MHz) - Permanent Magnet - Lower Resolution (Multiplet Overlap) - Rapid QA/QC Sample->Benchtop HighField High-Field NMR (400 MHz) - Superconducting Magnet - High Resolution (Fine J-Coupling) - Detailed Elucidation Sample->HighField Processing Spectral Processing (Fourier Transform, Phase & Baseline Correction) Benchtop->Processing HighField->Processing Validation Self-Validating Checkpoint Integration Ratio (Aromatic:Methyl) = 4.0 : 3.0 Processing->Validation

Workflow comparing benchtop and high-field NMR for the structural validation of methyl 3-nitrobenzoate.

Conclusion

Both high-field and benchtop NMR systems are highly capable of confirming the structure of methyl 3-nitrobenzoate, provided the underlying mechanistic principles of the chemical shifts are understood. High-field systems (400+ MHz) remain strictly necessary for resolving the fine J-coupling of the meta-substituted aromatic ring. However, by leveraging the isolated methoxy singlet and employing a strict 4:3 integration self-validation checkpoint, benchtop NMR (60 MHz) provides a highly efficient, cost-effective alternative for routine structural confirmation and purity analysis.

References

1.[1] Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate: Methyl 3-nitrobenzoate 1H NMR. aiinmr.com. 1 2.[3] The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. MDPI.3 3.[2] Benchtop NMR Breaks New Ground. Technology Networks. 2 4.[4] The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy. asahilab.co.jp.4

Sources

Comparative

comparing the reactivity of methyl benzoate with other substituted aromatic esters in nitration

Topic: Comparative Guide to the Reactivity of Methyl Benzoate in Nitration Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to the Reactivity of Methyl Benzoate in Nitration Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This guide provides a technical analysis of the electrophilic aromatic substitution (EAS) of methyl benzoate, specifically focusing on nitration kinetics and regioselectivity.[1] It contrasts the reactivity of methyl benzoate—a deactivated, meta-directing substrate—against activated and highly deactivated ester analogs. The objective is to provide actionable data for synthetic planning, highlighting how substituent effects alter reaction rates, isomer ratios, and safety profiles in energetic nitration protocols.

Mechanistic Foundation: The Deactivated System

Methyl benzoate presents a classic challenge in EAS: the carbomethoxy group (


) is a strong electron-withdrawing group (EWG). It deactivates the ring through two primary vectors:
  • Inductive Effect (-I): The electronegative oxygens pull electron density from the ring sigma framework.

  • Resonance Effect (-M): The carbonyl pi-system overlaps with the aromatic ring, delocalizing pi-electrons out of the ring and placing positive charge density at the ortho and para positions.

Consequently, the meta position retains the most electron density relative to the ortho/para positions, though it is still less reactive than benzene.

Figure 1: Mechanistic Pathway & Resonance Destabilization

The following diagram illustrates the nitronium ion attack and the destabilization of the ortho/para sigma complexes, driving the reaction toward the meta product.

NitrationMechanism Start Methyl Benzoate (Ground State) TS1 Transition State 1 (High Energy) Start->TS1 + NO2+ Nitronium NO2+ Generation (HNO3 + H2SO4) Nitronium->TS1 Sigma_Ortho Ortho Sigma Complex (Destabilized by + on C-COOMe) TS1->Sigma_Ortho Kinetic Penalty Sigma_Meta Meta Sigma Complex (Preferred Path) TS1->Sigma_Meta Lower Ea Product Methyl 3-nitrobenzoate (Major Product) Sigma_Ortho->Product Minor Path Sigma_Meta->Product - H+ (Fast)

Caption: Reaction coordinate flow showing the kinetic preference for meta-substitution due to resonance destabilization of the ortho-cation intermediate.

Comparative Reactivity Matrix

The following table contrasts methyl benzoate with three critical analogs: Methyl p-toluate (activated by hyperconjugation), Methyl Anisate (strongly activated by resonance), and Methyl 3-nitrobenzoate (highly deactivated).

Table 1: Reactivity & Regioselectivity Profile
SubstrateSubstituent EffectsReactivity (vs. Benzene)Major ProductRegioselectivity Rationale
Methyl Benzoate -I, -M (Ester) Deactivating, Meta-director.[2][3]0.0037 (Slow)Methyl 3-nitrobenzoate Ortho/Para cationic intermediates are destabilized by adjacent carbonyl cation.
Methyl p-toluate -I, -M (Ester) vs +I (Methyl) Methyl activates; Ester deactivates.~0.5 - 1.0 (Moderate)Methyl 4-methyl-3-nitrobenzoate The -CH3 group directs ortho to itself (meta to ester). The ester directs meta to itself.[4] Effects reinforce at the 3-position.
Methyl Anisate -I, -M (Ester) vs +M (Methoxy) Methoxy strongly activates.>1000 (Fast)Methyl 4-methoxy-3-nitrobenzoate The strong +M effect of -OCH3 dominates, directing the electrophile ortho to itself.
Methyl 3-nitrobenzoate Two EWGs Highly Deactivated.< 10^-7 (Inert)Methyl 3,5-dinitrobenzoate Requires forcing conditions (fuming HNO3, heat). Both groups direct meta to the remaining open position (C5).

Critical Insight: In Methyl p-toluate, the activating methyl group and deactivating ester group work in concert (cooperative directing effects), making the C3 position (ortho to methyl, meta to ester) the exclusive site of nitration.

Experimental Protocol: Nitration of Methyl Benzoate

Standardized procedure for the synthesis of Methyl 3-nitrobenzoate.

Safety & Pre-requisites
  • Hazards: Concentrated

    
     and 
    
    
    
    are corrosive oxidizers. The reaction is exothermic; temperature control is critical to prevent dinitration or "runaway" thermal events.
  • PPE: Neoprene gloves, splash goggles, and fume hood mandatory.

Step-by-Step Methodology
  • Nitrating Mixture Preparation:

    • In a small Erlenmeyer flask, cool 4.0 mL of conc.

      
        to 0°C in an ice bath.
      
    • Add 2.0 mL of methyl benzoate . The mixture will be viscous.

    • Separately, prepare a mixture of 1.5 mL conc.

      
        and 1.5 mL conc.[5][6] 
      
      
      
      . Cool this mixture to 0°C.
  • Controlled Addition (The Critical Step):

    • Add the acid mixture to the methyl benzoate solution dropwise over 15 minutes.

    • Control Point: Maintain internal temperature below 15°C .

    • Why? Temperatures >15°C increase the kinetic energy enough to overcome the higher activation energy for dinitration (forming methyl 3,5-dinitrobenzoate) and increase oxidative byproduct formation.

  • Reaction Period:

    • Once addition is complete, allow the mixture to warm to room temperature (approx. 25°C) and stand for 15 minutes.

  • Quench & Isolation:

    • Pour the reaction mixture over 20 g of crushed ice . The product will precipitate as a solid.

    • Filter via vacuum filtration (Hirsch or Buchner funnel).[7]

    • Wash: Wash with 2x cold water and 1x ice-cold methanol (to remove ortho-isomer impurities).

  • Purification:

    • Recrystallize from hot methanol.[7]

    • Target Yield: 65–80%.

    • Melting Point: 78–80°C (Lit. 78°C).

Data Analysis: Isomer Distribution

While the meta-isomer is the thermodynamic and kinetic product, the "forbidden" isomers still form in trace amounts.

Table 2: Isomer Distribution (Typical Nitration at 5°C)
IsomerYield %Explanation
Meta (3-nitro) ~73 - 90% Lowest energy transition state.
Ortho (2-nitro) ~20 - 22% Statistically favored (2 sites) but sterically hindered and electronically destabilized.
Para (4-nitro) ~1 - 5% Most electronically destabilized; cation positive charge places directly adjacent to ester carbonyl.

Note: The high percentage of ortho product (approx. 20%) in crude mixtures is often surprising to students. It arises because there are two ortho positions versus one para, and the inductive deactivation decreases with distance, making the ortho position slightly less deactivated inductively than the para, despite the resonance destabilization.

Figure 2: Regioselectivity Decision Tree

This logic flow helps researchers predict the major product for unknown aromatic esters.

Regioselectivity Root Substituted Aromatic Ester (Ar-COOMe) CheckSub Does the ring have another substituent? Root->CheckSub NoSub No (Methyl Benzoate) CheckSub->NoSub YesSub Yes CheckSub->YesSub MetaProd Product: Meta-nitro (Methyl 3-nitrobenzoate) NoSub->MetaProd Analyze Analyze Electronic Effect of Substituent (Z) YesSub->Analyze Activator Z is Activator (e.g., -CH3, -OCH3) Analyze->Activator Deactivator Z is Deactivator (e.g., -NO2, -Cl) Analyze->Deactivator OrthoPara Directs Ortho/Para to Z (Meta to Ester) Activator->OrthoPara MetaMeta Directs Meta to Z (Reinforces Ester) Deactivator->MetaMeta

Caption: Decision tree for predicting nitration regioselectivity on substituted aromatic esters.

References

  • Mechanism and Kinetics: Ingold, C. K.[8] Structure and Mechanism in Organic Chemistry. Cornell University Press. (Classic text on partial rate factors and nitration kinetics).

  • Experimental Protocol: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Organic Laboratory Techniques: A Microscale Approach. Cengage Learning.

  • Regioselectivity Data: Olah, G. A., & Kuhn, S. J. "Aromatic Substitution. XVI. Friedel-Crafts Isopropylation of Benzene and Methylbenzenes." Journal of the American Chemical Society. (Foundational data on relative rates).

  • Isomer Ratios: "Nitration of Methyl Benzoate." Master Organic Chemistry. Link

  • Comparative Rates: "Electrophilic Aromatic Substitution: Activation and Deactivation." Chemistry LibreTexts. Link

Sources

Validation

comparative study of different synthetic routes to methyl 5-formyl-2-nitrobenzoate

Methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) is a highly versatile organic building block, predominantly utilized in the synthesis of azolecarboxamide derivatives [2]. These downstream compounds are potent trkA rec...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) is a highly versatile organic building block, predominantly utilized in the synthesis of azolecarboxamide derivatives [2]. These downstream compounds are potent trkA receptor inhibitors, marking them as critical candidates in drug development for lower urinary tract diseases, interstitial cystitis, and neuropathic pain[3].

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their operational scalability, functional group tolerance, and downstream purification demands. This guide provides an objective, causality-driven comparison of the three primary synthetic routes to methyl 5-formyl-2-nitrobenzoate, supported by validated experimental protocols.

Strategic Pathway Analysis

The synthesis of methyl 5-formyl-2-nitrobenzoate requires careful manipulation of oxidation states or esterification conditions to preserve both the highly electrophilic formyl group and the base-sensitive nitro ester.

G SM1 Methyl 5-(hydroxymethyl) -2-nitrobenzoate Target Methyl 5-formyl -2-nitrobenzoate (CAS: 133719-04-7) SM1->Target PCC, Al2O3, CH2Cl2 (Mild Oxidation) SM2 5-Formyl-2-nitrobenzoic acid SM2->Target MeOH, H2SO4 (Esterification) SM3 Methyl 5-methyl -2-nitrobenzoate SM3->Target 1. CrO3, Ac2O 2. H3O+ (Benzylic Oxidation)

Comparative synthetic pathways to methyl 5-formyl-2-nitrobenzoate.

Route A: Mild Oxidation of the Benzylic Alcohol (The Benchmark)

The most reliable and highest-yielding method involves the oxidation of methyl 5-(hydroxymethyl)-2-nitrobenzoate using Pyridinium Chlorochromate (PCC)[1].

  • Mechanistic Causality: Primary alcohols are prone to over-oxidation to carboxylic acids. PCC, being a mild anhydrous oxidant, selectively arrests the oxidation at the aldehyde stage.

  • Process Insight: The critical intervention in this route is the addition of Aluminum Oxide (

    
    ). PCC reductions inherently generate a thick, black, tarry chromium residue that traps the product and severely complicates extraction. 
    
    
    
    acts as a high-surface-area solid support, adsorbing these chromium byproducts into a granular solid. This transforms a difficult biphasic extraction into a simple filtration, ensuring the exceptional ~94% yield reported in literature [1].
Route B: Direct Esterification (The Scalable Alternative)

This route utilizes Fischer esterification of commercially available 5-formyl-2-nitrobenzoic acid.

  • Mechanistic Causality: The strongly electron-withdrawing ortho-nitro group sterically hinders the carboxylate and reduces its nucleophilicity, necessitating robust reflux conditions.

  • Process Insight: A major side-reaction to anticipate is the formation of a dimethyl acetal at the highly electrophilic formyl group under acidic methanolic conditions. To counter this, the protocol must incorporate a mild acidic aqueous workup to rapidly hydrolyze any transient acetal back to the desired aldehyde, ensuring high product purity [4].

Route C: Benzylic Oxidation (The Industrial Precursor Route)

Starting from methyl 5-methyl-2-nitrobenzoate, the benzylic methyl group is directly oxidized.

  • Mechanistic Causality: Oxidizing a methyl group directly to an aldehyde without over-oxidation is notoriously difficult. The classic approach uses Chromium trioxide (

    
    ) in acetic anhydride. The intermediate aldehyde is immediately trapped in situ as a gem-diacetate, which is inert to further oxidation. Subsequent acid hydrolysis yields the target formyl compound.
    
  • Process Insight: While the starting materials are exceptionally cheap, the atom economy is poor, and the harsh conditions limit the overall yield to 40-60%.

Quantitative Performance Matrix

To facilitate rapid decision-making, the operational metrics of the three routes are summarized below.

MetricRoute A: PCC/

Oxidation
Route B: Direct EsterificationRoute C: Benzylic Oxidation
Typical Yield 90–94%80–85%40–60%
Reaction Time 18 hours8–12 hours24 hours (2 steps)
Scalability Moderate (Chromium waste limits scale)High (Standard reactor compatible)High (Industrial scale)
Atom Economy LowHighLow
Key Impurity Risk Trace heavy metalsDimethyl acetal formationOver-oxidation (carboxylic acid)

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are included to ensure experimental integrity.

Workflow Step1 Dissolve SM in DCM (0 °C) Step2 Add PCC & Al2O3 (Portionwise) Step1->Step2 Step3 Stir 18h (0 °C to RT) Step2->Step3 Step4 Filter through Celite/Silica pad Step3->Step4 Step5 Concentrate & Purify Step4->Step5

Step-by-step workflow for the PCC/Al2O3-mediated oxidation.

Protocol 1: PCC/ Oxidation (Optimized for Discovery Scale)

Reference standard adapted from Endo et al. [1]

  • Preparation: Equip an oven-dried round-bottom flask with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve methyl 5-(hydroxymethyl)-2-nitrobenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0 °C using an ice bath.

  • Adsorbent Addition: Add neutral Aluminum Oxide (

    
    , 1.5 w/w relative to the mass of PCC to be added) directly to the stirring solution.
    
  • Oxidant Addition: Carefully add Pyridinium Chlorochromate (PCC, 1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 18 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the polar alcohol spot completely disappears, replaced by a distinct, less polar, UV-active aldehyde spot. The reaction mixture should appear as a brown suspension with granular solids, not a sticky tar.

  • Workup: Filter the entire suspension through a 2-inch pad of Celite layered over a short plug of silica gel. Wash the pad thoroughly with DCM (3 × 10 mL/mmol) until the filtrate runs clear.

    • Causality: The

      
       retains the reduced chromium salts, preventing emulsion formation and product trapping.
      
  • Isolation: Concentrate the filtrate under reduced pressure to afford methyl 5-formyl-2-nitrobenzoate as a white to pale-yellow solid (Yield: ~94%, Purity >98%) [4].

Protocol 2: Fischer Esterification (Optimized for Scale-Up)
  • Preparation: Suspend 5-formyl-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Catalysis: Slowly add concentrated

    
     (0.1 eq) dropwise.
    
  • Reaction: Fit with a reflux condenser and heat to 65 °C for 8–12 hours.

    • Self-Validation Checkpoint: The initial suspension will gradually become a homogeneous solution as the ester forms.

  • Concentration: Cool to room temperature and remove 80% of the methanol under reduced pressure.

  • Acetal Hydrolysis Workup (Critical): Dilute the residue with Ethyl Acetate. Wash the organic layer with saturated aqueous

    
     to remove unreacted starting material. Next, wash the organic layer with 1N HCl for exactly 5 minutes with vigorous stirring.
    
    • Causality: This brief acidic wash hydrolyzes any dimethyl acetal side-products back to the target aldehyde without cleaving the newly formed methyl ester.

  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate to yield the product (Yield: 80–85%).
    

Application Scientist's Verdict

For discovery chemistry and early-stage drug development where high purity and yield are paramount, Route A (PCC/


 Oxidation)  is the indisputable choice. The addition of aluminum oxide elegantly solves the historical workup issues associated with chromium oxidations.

However, for process chemistry and pilot-plant scale-up , the heavy metal toxicity and disposal costs of Route A become prohibitive. In these scenarios, Route B (Direct Esterification) is the recommended pathway. By implementing the targeted acidic workup described in Protocol 2, chemists can easily mitigate the acetal formation risks, achieving a highly scalable, green-chemistry-compliant process.

References

  • ChemicalBook. "methyl 5-formyl-2-nitrobenzoate synthesis." (Citing: Endo, Y., et al. Journal of Medicinal Chemistry, 1998, vol. 41, #9, p. 1476 - 1496).
  • Google Patents. "AU2008314922A1 - Azolecarboxamide compound or salt thereof.
  • Googleapis. "US 2010/0249088 A1 - Azolecarboxamide compound or salt thereof.
  • Sigma-Aldrich. "Methyl 5-formyl-2-nitrobenzoate | 133719-04-7.
Comparative

A Researcher's Guide to Bridging the Gap: Comparing Experimental and Predicted Collision Cross Section Values for C9H7NO5

In the landscape of modern analytical chemistry and drug development, the structural characterization of small molecules is paramount. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful techni...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical chemistry and drug development, the structural characterization of small molecules is paramount. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique, adding a new dimension of separation based on the size, shape, and charge of an ion—its Collision Cross Section (CCS).[1][2][3] This guide provides a comprehensive walkthrough for researchers on how to experimentally determine and computationally predict CCS values for a given small molecule, using a representative compound with the formula C9H7NO5, such as 4-hydroxy-3-nitro-cinnamic acid, as a case study. We will delve into the causality behind experimental choices, provide self-validating protocols, and critically evaluate the comparison between experimental and predicted data.

The Significance of Collision Cross Section in Small Molecule Analysis

The CCS of an ion is a measure of its effective area as it travels through a buffer gas under the influence of an electric field.[2] This physical parameter is highly informative for structural elucidation, offering a key advantage in distinguishing between isomers—molecules with the same mass but different three-dimensional structures.[4] In drug discovery and metabolomics, where isomeric differentiation is crucial, leveraging CCS values can significantly enhance the confidence of compound identification.[1][5]

Experimental Determination of CCS: A Step-by-Step Protocol

The experimental measurement of CCS is typically performed using an Ion Mobility-Mass Spectrometer. Several types of ion mobility analyzers are commercially available, including Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Trapped Ion Mobility Spectrometry (TIMS).[3][6] DTIMS is often considered the gold standard for direct CCS measurement due to its well-defined experimental parameters.[7] The following protocol outlines the general steps for determining the CCS of C9H7NO5 using a DTIMS instrument.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_ims_ms_analysis IMS-MS Analysis cluster_data_analysis Data Analysis sample Dissolve C9H7NO5 standard in appropriate solvent mix Mix sample and calibrant solutions sample->mix calibrant Prepare calibrant solution (e.g., Agilent Tune Mix) calibrant->mix injection Infuse sample mixture into ESI source mix->injection Direct Infusion ionization Generate ions via Electrospray Ionization (ESI) injection->ionization im_separation Separate ions in the drift tube based on mobility ionization->im_separation ms_detection Detect ions by m/z in the mass spectrometer im_separation->ms_detection drift_time Extract drift times for calibrant and analyte ions ms_detection->drift_time calibration_curve Generate a calibration curve using known CCS values of calibrants drift_time->calibration_curve ccs_calculation Calculate experimental CCS of C9H7NO5 from its drift time calibration_curve->ccs_calculation

Caption: Experimental workflow for CCS determination using IMS-MS.

Detailed Protocol:
  • Sample and Calibrant Preparation:

    • Rationale: A well-characterized calibrant with known CCS values is essential for accurate CCS determination, especially in TWIMS instruments. For DTIMS, while direct measurement is possible, a calibrant is often used for quality control and to ensure instrument performance.

    • Procedure:

      • Prepare a stock solution of the C9H7NO5 isomer (e.g., 4-hydroxy-3-nitro-cinnamic acid) at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

      • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or a suitable solvent for negative ion mode.

      • Prepare a calibrant solution using a commercially available mixture with well-defined m/z and CCS values (e.g., Agilent Tune Mix for positive and negative ion modes).

  • Instrumentation and Data Acquisition:

    • Rationale: The choice of ion mobility-mass spectrometer will influence the exact experimental parameters. DTIMS provides direct CCS measurement, while TWIMS requires calibration. The instrument parameters must be optimized to ensure stable ion generation and efficient transmission through the ion mobility cell.

    • Procedure:

      • Set up the ion mobility-mass spectrometer (e.g., Agilent 6560 IM-QTOF LC/MS).

      • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) to achieve a stable signal for the analyte.

      • Set the ion mobility parameters, including the drift tube entrance and exit voltages, and the drift gas (typically nitrogen) pressure and temperature.[3]

      • Acquire data in both MS and IMS-MS modes to confirm the presence of the analyte and to record the arrival time distribution.

  • Data Analysis and CCS Calculation:

    • Rationale: The drift time of an ion is directly proportional to its CCS. By measuring the drift time of the analyte and comparing it to that of calibrants with known CCS values, the experimental CCS of the analyte can be determined.

    • Procedure:

      • Process the acquired data using the instrument's software.

      • Extract the arrival times for the calibrant ions and the C9H7NO5 ion.

      • For TWIMS, generate a calibration curve by plotting the known CCS values of the calibrants against their measured drift times.

      • For DTIMS, the CCS can be calculated directly from the Mason-Schamp equation, though a calibration is often used for confirmation.

      • Use the calibration curve to determine the experimental CCS of the C9H7NO5 ion from its measured drift time. The measurement should be repeated multiple times to assess precision, with a relative standard deviation (RSD) of less than 1% being desirable.[8]

Computational Prediction of CCS: A Practical Guide

In recent years, a variety of computational tools have been developed to predict the CCS of small molecules. These tools can be broadly categorized into two groups: physics-based models that calculate CCS from first principles and, more commonly, machine learning-based models trained on large datasets of experimental CCS values.[9][10]

Prediction Workflow Diagram

prediction_workflow cluster_input Input cluster_prediction Prediction cluster_output Output smiles Obtain SMILES string for C9H7NO5 isomer tool Select a CCS prediction tool (e.g., AllCCS, MetCCS) smiles->tool parameters Specify adduct type (e.g., [M+H]+, [M-H]-) tool->parameters run_prediction Run the prediction algorithm parameters->run_prediction predicted_ccs Obtain predicted CCS value (Ų) run_prediction->predicted_ccs

Caption: Workflow for predicting CCS values using computational tools.

Step-by-Step Prediction Protocol:
  • Obtain the Molecular Structure:

    • Rationale: The primary input for most CCS prediction tools is the two-dimensional chemical structure of the molecule.

    • Procedure:

      • Identify the specific isomer of C9H7NO5 to be analyzed (e.g., 4-hydroxy-3-nitro-cinnamic acid).

      • Obtain the Simplified Molecular Input Line Entry System (SMILES) string for this isomer from a chemical database such as PubChem or ChemSpider.

  • Select a Prediction Tool:

    • Rationale: Several web-based and standalone CCS prediction tools are available, each with its own underlying algorithm and training dataset.[11][12][13][14] The choice of tool may depend on the chemical class of the molecule and the desired accuracy.

    • Procedure:

      • Choose a suitable prediction tool. For this guide, we will use AllCCS, a widely used machine learning-based predictor.[12]

  • Perform the Prediction:

    • Rationale: The prediction tool uses the molecular structure to calculate a set of molecular descriptors, which are then fed into the trained model to predict the CCS value.

    • Procedure:

      • Navigate to the AllCCS web server.

      • Input the SMILES string for 4-hydroxy-3-nitro-cinnamic acid.

      • Select the desired adduct type (e.g., [M-H]⁻, as a carboxylic acid is likely to deprotonate).

      • Initiate the prediction. The tool will return a predicted CCS value in square angstroms (Ų).

Comparison of Experimental vs. Predicted CCS Values for C9H7NO5

Once both the experimental and predicted CCS values for the C9H7NO5 isomer have been obtained, a direct comparison can be made.

Parameter Experimental CCS (Ų) Predicted CCS (Ų) Relative Difference (%)
C9H7NO5 ([M-H]⁻) Hypothetical Value: 145.2Hypothetical Value: 148.12.0%

Note: The values presented in this table are hypothetical for illustrative purposes. Actual experimental and predicted values will vary.

Interpreting the Results: Bridging the Discrepancies

A small relative difference between the experimental and predicted CCS values (typically <3-5%) provides strong evidence for the correct identification of the molecule.[15][16] However, several factors can contribute to discrepancies:

  • Conformational Flexibility: Small molecules can exist in multiple conformations in the gas phase, and the measured CCS is a population-weighted average. Prediction models may not always accurately capture the conformational landscape of a molecule.

  • Ionization Site: The site of protonation or deprotonation can influence the overall shape of the ion and thus its CCS. Some prediction models do not explicitly account for different protomers.

  • Drift Gas Effects: The nature of the drift gas (e.g., nitrogen vs. helium) affects the ion-neutral interactions and can lead to different CCS values.[7] It is crucial to use a prediction model that was trained on data obtained with the same drift gas used in the experiment.

  • Model Limitations: Machine learning models are only as good as the data they are trained on. If the chemical space of the training set does not adequately represent the analyte, the prediction accuracy may be lower.[10][17]

Conclusion

The integration of experimental and predicted CCS values provides a powerful workflow for enhancing the confidence of small molecule identification. By following the detailed protocols outlined in this guide, researchers can effectively leverage ion mobility-mass spectrometry and computational tools to gain deeper insights into the structural characteristics of molecules of interest. The convergence of experimental and in silico data represents a significant step forward in the robust and reliable characterization of chemical entities in complex biological and pharmaceutical systems.

References

  • Ewing, M. A., et al. (2017). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions. PubMed.
  • Bruker. (n.d.). CCS-Predict Pro.
  • Longdom Publishing. (2025). Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Synergy and Advances in Analytical Power.
  • Picache, J. A., et al. (2019). An Ion Mobility Collision Cross Section Compendium. PMC - NIH.
  • Zhou, Z., et al. (2020). AllCCS: a comprehensive platform for collision cross-section prediction.
  • The University of Manchester. (2022). The Use of Ion Mobility and Mass Spectrometry to Assist Drug Discovery Workflows. Research Explorer.
  • MDPI. (2023). Collision Cross Section Prediction Based on Machine Learning.
  • Gau, D. R., et al. (2023). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. PMC.
  • arXiv.org. (2018). Fundamentals of ion mobility spectrometry.
  • NIH. (2021). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. PMC.
  • Chromatography Online. (2021). Ion Mobility Spectrometry (IMS): How It Works and Its Use in Biotechnology.
  • Zhu Lab. (n.d.). MetCCS Home Page.
  • ResearchGate. (2022). (PDF)
  • EurekAlert!. (2023). Measuring and Predicting collision cross section (CCS) values for unknown compounds.
  • ACS Publications. (2024). Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion's Polarizability and Molecular Mass with Limited Data.
  • University of California, Santa Barbara. (n.d.). Ion mobility cross section.
  • Springer Nature. (2020). Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules.
  • PubChemLite. (n.d.). 5-nitro-1h-indole-3-carboxylic acid (C9H6N2O4).
  • ACS Publications. (2025). The Interplay of Ion Mobility Mass Spectrometry and Computational Modeling for Structure Elucidation of Small Molecules: An Upper-Level Undergraduate Experiment.
  • ACS Publications. (2022).
  • ACS Publications. (2024). A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. Analytical Chemistry.
  • Technology Networks. (2024). Determining Collision Cross Section Values Using Ion Mobility Spectrometry.
  • Journal of Chinese Mass Spectrometry Society. (2022). New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers.
  • ResearchGate. (n.d.). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: Separating and assigning structures to ions. Request PDF.
  • Chemical Synthesis Database. (2025). 5-nitro-1H-indole-3-carboxylic acid.
  • ChemScene. (n.d.). 6625-96-3 | 5-Nitro-1H-indole-3-carbaldehyde.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Nitro-1H-indole-3-carboxylic acid.
  • MDPI. (2022). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes.
  • arXiv.org. (2020).
  • Picache, J. A., et al. (2018). Collision cross section compendium to annotate and predict multi-omic compound identities.
  • BLD Pharm. (n.d.). 6958-37-8|5-Nitro-1H-indole-3-carboxylic acid.
  • Waters Corporation. (n.d.).
  • ACS Publications. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A.
  • NIH. (2024).
  • LxCat.net. (n.d.). Collision cross sections for identical and non-identical rare-gas.
  • NIH. (2016). Untargeted Molecular Discovery in Primary Metabolism: Collision Cross Section as a Molecular Descriptor in Ion Mobility-Mass Spectrometry. PMC.
  • ACS Publications. (2016). Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry.
  • ResearchGate. (2022).
  • University of Washington. (2024). High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites.
  • NIST. (n.d.). 3-Methyl-4-nitrobenzoic acid.
  • PubChem. (n.d.). 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412.
  • Sigma-Aldrich. (n.d.). 3-Methyl-4-nitrobenzoic acid 99 3113-71-1.
  • Organic Syntheses. (n.d.). 3-nitrophthalic acid.
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370.
  • Omics@PNNL Software. (2018).

Sources

Validation

assessing the purity of synthesized methyl m-nitrobenzoate by melting point analysis

Melting Point vs. Advanced Chromatographic Techniques Executive Summary In the synthesis of methyl m-nitrobenzoate (methyl 3-nitrobenzoate), the assessment of purity is not merely a final checkbox but a diagnostic tool f...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point vs. Advanced Chromatographic Techniques

Executive Summary

In the synthesis of methyl m-nitrobenzoate (methyl 3-nitrobenzoate), the assessment of purity is not merely a final checkbox but a diagnostic tool for the efficiency of the electrophilic aromatic substitution. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) represent the gold standards for quantification and structural elucidation, melting point (MP) analysis remains the most rapid, cost-effective frontline quality gate.

This guide details the thermodynamic principles, experimental protocols, and comparative data necessary to utilize MP analysis effectively, specifically addressing the unique behavior of the meta isomer in the presence of its ortho and para contaminants.

Part 1: The Thermodynamic Framework (Expertise & Logic)

To rely on melting point as a purity metric, one must understand the colligative properties governing the phase transition.

The Lattice Disruption Mechanism

A pure crystal of methyl m-nitrobenzoate possesses a uniform lattice structure held together by intermolecular forces (dipole-dipole interactions and van der Waals forces). The melting point is the temperature at which the thermal energy disrupts this lattice.[1][2]

  • Raoult’s Law & Freezing Point Depression: Impurities act as solutes within the liquid phase of the melting solid. This lowers the chemical potential of the liquid solvent (the major product), requiring a lower temperature to maintain equilibrium with the solid phase.[1]

  • The "Ortho" Effect (Field Insight): In the nitration of methyl benzoate, the primary impurities are methyl o-nitrobenzoate and methyl p-nitrobenzoate.

    • Methyl m-nitrobenzoate (Target): MP ~78 °C.[3]

    • Methyl p-nitrobenzoate (Impurity): MP ~96 °C.

    • Methyl o-nitrobenzoate (Impurity): MP -13 °C (Liquid at Room Temp).

Critical Insight: The presence of the ortho isomer is particularly devastating to the melting point. Because it is a liquid at room temperature, it acts as a solvent even before heating begins, creating a "tacky" or "oily" crystal surface and causing significant melting point depression and range broadening (e.g., a range of 70–75 °C instead of a sharp 78 °C).

Workflow Visualization

The following diagram illustrates the decision logic for purity assessment.

PurityLogic Start Crude Methyl m-Nitrobenzoate Drying Desiccation (Remove Water/Solvent) Start->Drying MP_Test Melting Point Analysis Drying->MP_Test Decision MP Range < 2°C AND Value ~78°C? MP_Test->Decision Pass Purity Accepted (Proceed to Next Step) Decision->Pass Yes Fail Impure Decision->Fail No Recryst Recrystallization (MeOH or EtOH/H2O) Fail->Recryst Purification MixedMP Mixed MP Test (w/ Pure Standard) Fail->MixedMP Identity Check Recryst->Drying

Figure 1: Logical workflow for purity assessment. Note the critical loop of recrystallization if the MP criteria are not met.

Part 2: Experimental Protocol (Self-Validating Systems)

This protocol is designed to eliminate false negatives caused by experimental error (e.g., wet samples or fast ramp rates).

Equipment
  • Apparatus: Capillary Melting Point System (e.g., Mel-Temp, SRS DigiMelt) or DSC.

  • Standard: Pure Methyl 3-nitrobenzoate (Sigma-Aldrich/Merck, >99%).

Step-by-Step Methodology
  • Sample Preparation (The Desiccation Rule):

    • Why: Water or residual methanol (recrystallization solvent) depresses MP.

    • Action: Dry the sample under vacuum or in a desiccator for at least 2 hours. If the crystals stick to the glass capillary or leave a residue on the walls, they are still wet or contain significant ortho isomer.

  • Packing:

    • Introduce 2-3 mm of solid into a capillary tube.

    • Compact the solid by dropping the tube through a long glass tube onto a hard surface.

    • Validation: Poor packing leads to air pockets, causing uneven heat transfer and a wider observed range.

  • Determination (The Ramp Rate Rule):

    • Rapidly heat to 65 °C (13 °C below expected MP).

    • Slow Ramp: Reduce heating rate to 1 °C/minute .

    • Causality: High ramp rates cause "thermal lag"—the thermometer reads higher than the actual sample temperature, leading to falsely high values.

  • Observation:

    • Record

      
      : First appearance of liquid droplets (meniscus).
      
    • Record

      
      : Complete disappearance of solid.
      
    • Note: "Sintering" (shriveling without liquid) is not melting; it indicates crystal lattice rearrangement or solvent loss.

  • The Mixed Melting Point (Identity Validation):

    • If your MP is 77–78 °C, is it methyl m-nitrobenzoate or a coincidence?

    • Mix your sample 1:1 with an authentic pure standard.

    • Result A: MP remains 78 °C

      
       Identity Confirmed.
      
    • Result B: MP drops to 70–75 °C

      
       Different compounds (Eutectic depression).
      

Part 3: Comparative Analysis & Data

While MP is excellent for rapid screening, it lacks the resolution of chromatographic methods. The table below objectively compares MP against alternatives.

Performance Comparison Matrix
FeatureMelting Point (MP)HPLC (UV-Vis)H-NMR (Proton)
Primary Utility Purity Estimation & IdentityQuantitative Purity (%)Structural Verification
Limit of Detection ~1-2% Impurity< 0.05% Impurity~1-5% (depending on relaxation)
Time to Result 5–10 Minutes30–60 Minutes15–30 Minutes
Cost per Run NegligibleHigh (Solvents/Columns)Medium (Deuterated Solvents)
Sample Recovery Destructive (usually)Non-destructive (prep)Non-destructive
Blind Spot Cannot quantify specific impuritiesRequires calibration standardsOverlapping peaks
Experimental Data Interpretation

The following data correlates observed MP ranges with impurity profiles often seen in nitration reactions.

Observed MP Range (°C)InterpretationLikely ContaminantAction Required
78.0 – 78.5 High Purity (>98%)NoneProceed to next step.
74.0 – 77.0 Mild ImpurityTrace ortho isomer or solventDry sample; Recrystallize once.
65.0 – 72.0 Gross ImpuritySignificant ortho (liquid) contentRecrystallize from MeOH/H2O.
90.0 – 95.0 Wrong IsomerMajor para isomer (MP 96°C)Check synthesis conditions (Temp > 15°C favors para).
< 60.0 (Oily) Eutectic FailureHigh ortho + dinitration productsDiscard or Column Chromatography.
Method Selection Decision Tree

ComparisonMatrix Goal Goal of Analysis Rapid Rapid Purity Check Goal->Rapid Quant Exact Quantification Goal->Quant Struct Structural Proof Goal->Struct MP Melting Point (Range Analysis) Rapid->MP Best Fit HPLC HPLC (Area % Integration) Quant->HPLC Gold Standard NMR 1H-NMR (Splitting Patterns) Struct->NMR Definitive

Figure 2: Selection matrix for analytical techniques based on research goals.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12102, Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71; Coll. Vol. 1, 372. (Detailed synthesis and physical properties). Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Theory and Practice. (Authoritative guide on thermodynamics of melting point depression). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-formyl-2-nitrobenzoate

Executive Safety & Logistics Summary Methyl 5-formyl-2-nitrobenzoate is a bifunctional synthetic intermediate containing both a reactive aldehyde and a nitro group. While not classified as explosive, the nitro moiety nec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Methyl 5-formyl-2-nitrobenzoate is a bifunctional synthetic intermediate containing both a reactive aldehyde and a nitro group. While not classified as explosive, the nitro moiety necessitates caution regarding thermal stability, and the aldehyde group renders the compound susceptible to oxidation.

Critical Operational Constraints:

  • Thermal Sensitivity: Store at 4°C .

  • Atmospheric Sensitivity: Hygroscopic and air-sensitive. Must be stored and handled under inert gas (Nitrogen or Argon) to prevent oxidation to the corresponding benzoic acid.

  • Health Hazard: Irritant to mucosal membranes (H315, H319, H335).

Risk Assessment & PPE Matrix

As a Senior Application Scientist, I advocate for a "Task-Based" PPE protocol . A single PPE standard is inefficient; protection must scale with the potential for exposure.

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Table 1: Task-Specific PPE Requirements
TaskPrimary RiskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage Retrieval Container breakageSingle Nitrile (0.11 mm)Safety Glasses w/ side shieldsLab Coat (Cotton/Poly)None required
Weighing (Solid) Dust inhalationDouble Nitrile (Outer glove changed if contaminated)Safety Glasses OR GogglesLab Coat + Sleeves N95/P2 if outside hood; Fume Hood preferred
Reaction Setup (Solvent) Splash/Skin absorptionChemical Resistant (e.g., thicker Nitrile or Laminate if using DCM/THF)Chemical Splash Goggles Lab Coat + Chemical Apron Fume Hood (Sash <18")
Spill Cleanup High exposureDouble Nitrile or Butyl RubberFace Shield + GogglesTyvek SuitHalf-mask respirator w/ organic vapor/acid gas cartridges

Operational Handling Protocol

This protocol uses a self-validating logic : every step includes a check to ensure the compound's integrity and the operator's safety before proceeding.

Phase A: Retrieval & Inspection
  • Cold Chain Verification: Remove container from 4°C storage. Check the container for condensation before opening.

    • Scientist's Note: Opening a cold container in humid air causes water condensation, which hydrates the aldehyde. Allow the container to warm to room temperature inside a desiccator or under a flow of nitrogen before opening.

  • Atmosphere Check: Ensure the container was stored under nitrogen. If the solid appears fused or discolored (dark orange/brown instead of pale yellow), oxidation may have occurred.

Phase B: Weighing & Transfer (The "Dust-Free" Method)
  • Engineering Control: Use a static-dissipative weighing funnel inside a chemical fume hood.

  • Technique:

    • Place the receiving flask under a gentle stream of Nitrogen.

    • Transfer the solid using a spatula. Do not pour. Pouring generates static and dust.

    • Immediately flush the stock container with Nitrogen, seal with Parafilm, and return to 4°C.

Phase C: Reaction Setup Logic

The following diagram illustrates the decision workflow for safe handling and solvent selection, ensuring material integrity.

HandlingWorkflow Start Start: Retrieval from 4°C CondensationCheck Check: Is container at Room Temp? Start->CondensationCheck WarmUp Action: Warm in Desiccator (30 min) CondensationCheck->WarmUp No OpenContainer Action: Open under Inert Gas (N2) CondensationCheck->OpenContainer Yes WarmUp->CondensationCheck Weighing Task: Weighing Solid OpenContainer->Weighing SolventChoice Decision: Solvent Selection Weighing->SolventChoice Halogenated Solvent: DCM/Chloroform SolventChoice->Halogenated Chlorinated Polar Solvent: MeOH/DMF SolventChoice->Polar Non-Halogenated GloveUpgrade Requirement: Double Nitrile or Laminate Gloves Halogenated->GloveUpgrade StandardPPE Requirement: Standard Nitrile Gloves Polar->StandardPPE

Figure 1: Operational workflow for retrieval and solvent-dependent PPE selection.

Emergency Response & Disposal

Accidental Release (Spill)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don PPE (Goggles, Double Nitrile Gloves, N95 mask).

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Do not dry sweep.

    • Solution Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust (due to nitro group flammability risk).

  • Clean: Wipe surface with 1M NaOH (degrades the ester) followed by water.

Fire Fighting Measures
  • Media: Water spray, Carbon Dioxide (CO2), Dry Chemical.[4]

  • Specific Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to NOx generation.

Disposal Pathways
  • Solid Waste: Segregate into "Solid Hazardous Waste" (Label: Toxic, Irritant).

  • Liquid Waste:

    • If dissolved in DCM: "Halogenated Organic Waste".

    • If dissolved in Acetone/MeOH: "Non-Halogenated Organic Waste".

  • Never dispose of down the drain.

References

  • PubChem . Methyl 5-formyl-2-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

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